molecular formula C12H7Cl2NO3 B1585386 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene CAS No. 22544-07-6

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Cat. No.: B1585386
CAS No.: 22544-07-6
M. Wt: 284.09 g/mol
InChI Key: RTCVXHVOOYCYNA-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCVXHVOOYCYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177077
Record name 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
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Molecular Weight

284.09 g/mol
Source PubChem
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CAS No.

22544-07-6
Record name 2,4′-Dichloro-4-nitrodiphenyl ether
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Record name 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
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Record name 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
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Record name 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene
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Foundational & Exploratory

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene CAS 22544-07-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene (CAS 22544-07-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. We will delve into its fundamental properties, synthesis, reactivity, applications, analytical methodologies, and safety protocols, offering field-proven insights to support advanced research and development.

Core Chemical Identity and Physicochemical Properties

This compound is a diaryl ether with the CAS Registry Number 22544-07-6.[1][2] Its molecular structure incorporates two chlorinated benzene rings linked by an ether bond, with a nitro group substituent, making it a valuable building block in organic synthesis.

Chemical Structure

The structural arrangement of the molecule, featuring a nitro group ortho to one chlorine atom and para to the ether linkage, is critical to its reactivity.

Caption: Chemical structure of this compound.

Physicochemical Data

The compound is a yellow crystalline or powdery substance.[3] It is soluble in most organic solvents but has low solubility in water.[3] A summary of its key physicochemical properties is presented below. Note the discrepancy in reported melting points, which may be due to different measurement conditions or sample purities.

PropertyValueSource(s)
Molecular Formula C₁₂H₇Cl₂NO₃[3][4][5]
Molecular Weight 284.09 g/mol [4][5]
Appearance Yellow crystalline or powdery solid[3]
Melting Point 105-109 °C[3][4][5]
78-81 °C[3]
Boiling Point (Predicted) 351.6 ± 32.0 °C at 760 mmHg[3][4][5]
Density (Predicted) 1.451 ± 0.06 g/cm³[3][4][5]
Flash Point 166.4 °C[3][4][5]
Vapor Pressure 8.26E-05 mmHg at 25 °C[3]
Solubility Low solubility in water; soluble in most organic solvents.[3]

Synthesis and Chemical Reactivity

General Synthesis Pathway

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for forming diaryl ethers. The process generally involves the reaction of a suitably activated chloronitrobenzene with a chlorophenoxide.

The most logical route involves the reaction of 1,2-dichloro-4-nitrobenzene with 4-chlorophenol. The nitro group is a powerful electron-withdrawing group that strongly activates the benzene ring towards nucleophilic attack. It activates the ortho and para positions for substitution. In 1,2-dichloro-4-nitrobenzene, the chlorine at C1 is para to the nitro group, making it the primary site for nucleophilic displacement. The reaction is typically carried out in the presence of a base (like potassium carbonate or sodium hydroxide) to deprotonate the 4-chlorophenol, forming the more nucleophilic phenoxide ion.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 1,2-Dichloro-4-nitrobenzene D 2-Chloro-1-(4-chlorophenoxy) -4-nitrobenzene A->D B 4-Chlorophenol B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat C->D Facilitates reaction E Byproducts (e.g., KCl, H₂O)

Caption: Generalized workflow for the synthesis of the target compound.

Core Reactivity Insights

The molecule's reactivity is dictated by its functional groups:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated by the strong electron-withdrawing effect of the adjacent nitro group.[6][7] This makes it susceptible to displacement by strong nucleophiles. This reactivity is crucial for its role as an intermediate, allowing for the introduction of various functional groups (e.g., amines, alkoxides) at this position.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common strategy in the synthesis of dyes, pharmaceuticals, and other complex molecules, converting the electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the ring's electronic properties.[7]

  • Electrophilic Aromatic Substitution (EAS): Further electrophilic substitution on either aromatic ring is generally difficult. The ring containing the nitro group is highly deactivated. The other ring is moderately deactivated by the chlorine atom and the ether oxygen (which is a weak deactivator in this context due to resonance withdrawal by the other ring).

Industrial and Research Applications

This compound is not typically an end-product but rather a versatile intermediate.[3] Its value lies in the strategic placement of its functional groups, which can be selectively modified to build more complex molecular architectures.

  • Agrochemical Synthesis: It serves as a precursor for certain classes of pesticides and herbicides.[3] The diaryl ether scaffold is present in many commercial agrochemicals.

  • Pharmaceutical and Dye Intermediates: The compound is a building block in the synthesis of pharmaceuticals and dyes.[3][8] For example, the reduction of the nitro group to an amine, followed by further reactions, is a common pathway to create complex dye structures or biologically active molecules.[9]

  • Material Science: Analogous halogenated nitroaromatic compounds are used in the development of specialty polymers and materials to enhance properties like thermal stability and chemical resistance.[10]

The causality behind its use is clear: it provides a rigid, pre-functionalized diaryl ether core. The nitro and chloro groups serve as synthetic handles for subsequent transformations, allowing for the efficient construction of target molecules without needing to build the diaryl ether framework from scratch.

Analytical Methodologies

The quantitative and qualitative analysis of this compound is essential for quality control, reaction monitoring, and environmental testing. While specific methods for this exact compound are not extensively published, standard protocols for nitroaromatic compounds are directly applicable.[11]

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Ultraviolet (UV) detector is the most common method for analyzing nitroaromatic compounds.[11] A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples or to confirm identity, GC-MS is highly effective. It provides both retention time data for quantification and a mass spectrum for definitive structural identification.[11]

  • High-Resolution Gas Chromatography (HRGC): For detecting trace amounts, HRGC with an Electron Capture Detector (ECD) offers excellent sensitivity for halogenated and nitro-containing compounds.[11]

AnalyticalWorkflow cluster_instrument Select Technique A Sample Preparation (Dissolution in appropriate solvent, e.g., Acetonitrile) B Instrumental Analysis A->B HPLC HPLC-UV B->HPLC GCMS GC-MS B->GCMS HRGC HRGC-ECD B->HRGC C Data Acquisition (Chromatogram, Spectra) D Data Processing (Peak Integration, Library Search) C->D E Quantification & Identification D->E HPLC->C GCMS->C HRGC->C

Caption: General workflow for the analytical determination of the compound.

Exemplar Protocol: HPLC-UV Analysis

This protocol is a self-validating system for the routine analysis of product purity or reaction progress.

  • Standard Preparation:

    • Accurately weigh ~10 mg of a reference standard of this compound.

    • Dissolve in a 100 mL volumetric flask using acetonitrile as the diluent to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards at concentrations of 50, 25, 10, 5, and 1 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample expected to contain the analyte.

    • Dissolve in acetonitrile to achieve an estimated final concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with UV Detector.

    • Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

  • Analysis and Quantification:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.999.

    • Inject the prepared sample.

    • Quantify the amount of the analyte in the sample by comparing its peak area to the standard curve.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its potential hazards.[3]

Hazard Identification

The compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation mark).

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Exposure Control and Personal Protection

A self-validating safety protocol involves consistent and correct use of personal protective equipment (PPE) and engineering controls.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][12]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[3][12]

    • Respiratory Protection: Avoid inhaling dust.[3][12] If dust is generated, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][12] Keep away from heat, sparks, and open flames.[12]

  • Disposal: Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations. Avoid release to the environment.[8]

References

Synthesis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] The document details the prevalent synthetic methodology, rooted in nucleophilic aromatic substitution (SNAr), and offers a robust, step-by-step experimental protocol. It further delves into the mechanistic underpinnings of the reaction, purification techniques, analytical characterization, and critical safety considerations. This guide is intended to equip researchers and chemical development professionals with the necessary knowledge to safely and efficiently synthesize this target compound.

Introduction and Significance

This compound, with the chemical formula C₁₂H₇Cl₂NO₃, is a yellow crystalline solid.[1][2] Its molecular structure, featuring a diaryl ether linkage, is a common motif in biologically active molecules. Consequently, this compound serves as a valuable building block in the synthesis of more complex molecules, including pesticides and pharmaceutical agents.[1] A thorough understanding of its synthesis is therefore crucial for professionals engaged in fine chemical manufacturing and drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₇Cl₂NO₃[1][2]
Molecular Weight 284.09 g/mol [2][3]
Appearance Yellow crystalline or powdery substance[1]
Melting Point 105-109 °C[2]
Boiling Point 351.6 °C at 760 mmHg (Predicted)[2]
Solubility Soluble in most organic solvents; low solubility in water.[1]
CAS Number 22544-07-6[2][4][5]

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This specific transformation is often categorized as an Ullmann condensation or Ullmann-type reaction, which involves the copper-catalyzed formation of aryl ethers from an aryl halide and an alcohol or phenol.[6][7]

The chosen strategy involves the reaction between 2,4-dichloronitrobenzene and 4-chlorophenol in the presence of a base.

Rationale for Reagent Selection
  • 2,4-Dichloronitrobenzene (Substrate): The benzene ring of this substrate is "activated" towards nucleophilic attack. The potent electron-withdrawing nitro group (-NO₂) at the para-position (C4) and the chloro group at the ortho-position (C2) relative to the reaction center (C1) are critical. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[8][9] The chlorine atom at the C1 position is the target for substitution as it is para to the strongly activating nitro group.

  • 4-Chlorophenol (Nucleophile): The hydroxyl group of 4-chlorophenol, upon deprotonation by a base, forms the potent 4-chlorophenoxide nucleophile. This anion readily attacks the electron-deficient carbon of the activated aryl halide.

  • Base (e.g., Potassium Hydroxide, KOH): A base is essential to deprotonate the 4-chlorophenol, generating the required phenoxide nucleophile. The choice of a strong base ensures a sufficient concentration of the active nucleophile to drive the reaction forward.

  • Copper Catalyst (Optional but Recommended): While SNAr reactions can proceed without a catalyst if the ring is sufficiently activated, Ullmann-type reactions traditionally employ copper catalysts (e.g., CuI, Cu₂O, or copper powder).[6][10] The catalyst facilitates the coupling, often allowing for milder reaction conditions and improved yields. The mechanism is believed to involve the formation of a copper(I) phenoxide species which then reacts with the aryl halide.[7]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The 4-chlorophenoxide ion attacks the C1 carbon of 2,4-dichloronitrobenzene, which bears a partial positive charge due to the inductive and resonance effects of the attached nitro and chloro groups. This step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8]

  • Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride ion from the C1 position. This step is typically fast and irreversible, driving the equilibrium towards the product.

Diagram 1: Generalized SNAr Addition-Elimination Mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for Ullmann-type reactions.[6] Researchers must conduct their own risk assessment and optimization based on laboratory conditions and available equipment.

Materials and Reagents

Table 2: Reagents and Materials

ReagentCAS No.Molar Mass ( g/mol )Quantity (Example)Moles (Example)
2,4-Dichloronitrobenzene611-06-3192.0019.2 g0.10
4-Chlorophenol106-48-9128.5614.1 g0.11 (1.1 eq)
Potassium Hydroxide (KOH)1310-58-356.116.7 g0.12 (1.2 eq)
Copper(I) Iodide (CuI)7681-65-4190.450.95 g0.005 (5 mol%)
Dimethylformamide (DMF)68-12-273.09200 mL-
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry and purged with an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To the flask, add 2,4-dichloronitrobenzene (19.2 g, 0.10 mol), 4-chlorophenol (14.1 g, 0.11 mol), potassium hydroxide (6.7 g, 0.12 mol), and copper(I) iodide (0.95 g, 0.005 mol).

  • Solvent Addition: Add dimethylformamide (DMF, 200 mL) to the flask. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the cations, leaving the phenoxide nucleophile more reactive.[6]

  • Reaction Execution: Begin stirring the mixture and slowly heat it to 120-140 °C using the heating mantle. Maintain this temperature and continue stirring under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][11] The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture into 1 L of cold water with stirring. This will precipitate the crude product.

    • Acidify the aqueous mixture to pH ~2-3 with concentrated hydrochloric acid (HCl) to neutralize any remaining base and protonate any unreacted phenoxide.

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the filter cake thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.

    • Dry the crude product in a vacuum oven at 50-60 °C.

Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification s1 Assemble Dry Glassware (3-Neck Flask, Condenser) s2 Purge with Inert Gas (N₂ or Ar) s1->s2 r1 Charge Reagents & Catalyst: 2,4-DCNB, 4-CP, KOH, CuI s2->r1 r2 Add DMF Solvent r1->r2 r3 Heat to 120-140 °C with Stirring r2->r3 r4 Monitor by TLC/HPLC (8-12 hours) r3->r4 w1 Cool to Room Temp r4->w1 w2 Precipitate in Water w1->w2 w3 Acidify with HCl w2->w3 w4 Filter Crude Solid w3->w4 w5 Wash with Water w4->w5 w6 Recrystallize (e.g., from Ethanol) w5->w6 w7 Dry Final Product w6->w7

Diagram 2: Experimental Workflow for Synthesis and Purification.

Purification

The crude product can be purified by recrystallization. Ethanol is a suitable solvent.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the final product under vacuum to yield this compound as a yellow crystalline solid.

Analytical Characterization

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value (105-109 °C).[2] A sharp melting range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and to separate it from any starting materials or byproducts.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the molecular weight of the compound (284.09 g/mol ) and provide fragmentation patterns consistent with the structure.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation by showing the chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C ether linkage, the aromatic C-Cl bonds, and the characteristic strong asymmetric and symmetric stretches of the -NO₂ group.

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][12]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust and vapors.[13]

  • Reagent Hazards:

    • 2,4-Dichloronitrobenzene: Toxic in contact with skin and harmful if swallowed. Causes severe skin burns and eye damage.[12] It is also toxic to aquatic life.[12]

    • 4-Chlorophenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

    • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.

    • Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds should be collected in a designated container.[14]

Conclusion

The synthesis of this compound is reliably achieved through a copper-catalyzed nucleophilic aromatic substitution. The key to a successful synthesis lies in the activation of the 2,4-dichloronitrobenzene substrate by the ortho and para electron-withdrawing groups. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can effectively produce this important chemical intermediate for further application in research and development.

References

A Comprehensive Technical Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed examination of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene, a key intermediate in the synthesis of various organic compounds. We will explore its chemical identity, including its IUPAC name and structural features, and present its physicochemical properties. A core focus of this document is a proposed synthetic pathway, complete with a detailed experimental protocol and workflow visualization, grounded in established principles of organic chemistry. Furthermore, this guide discusses the compound's primary applications, analytical characterization methods, and critical safety and handling protocols. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a thorough understanding of this versatile chemical building block.

Introduction to Diaryl Ethers and Nitroaromatics

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is found in a range of natural products and synthetic molecules, including pharmaceuticals and polymers, often imparting chemical stability and specific conformational properties. When combined with other functional groups, such as nitro (-NO₂) and chloro (-Cl) groups, the chemical reactivity and utility of the scaffold are significantly enhanced.

Nitroaromatic compounds, in particular, are cornerstones of industrial organic synthesis. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic substitution and can be readily reduced to an amino group, providing a gateway to a vast array of further chemical transformations. This compound is a prime example of a molecule that leverages these features, serving as a versatile intermediate for the synthesis of more complex target structures, such as dyes, pigments, and agrochemicals.

Chemical Identity and Structure Elucidation

A precise understanding of a compound's structure and nomenclature is fundamental to its study and application. This section details the formal naming, structure, and key identifiers for this compound.

IUPAC Nomenclature and Synonyms

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

The compound is also known by several synonyms in commercial and chemical literature, including:

  • Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-[1][2]

  • 3-Chloro-4-(4-chlorophenoxy)nitrobenzene[2][3]

  • 2,4'-Dichloro-4-nitrodiphenyl ether

Chemical Structure

The molecule consists of a central benzene ring substituted with three different functional groups. A nitro group is located at position 4, a chlorine atom at position 2, and a 4-chlorophenoxy group at position 1. The 4-chlorophenoxy substituent itself is a phenyl group linked via an ether oxygen, with a chlorine atom at its para-position (position 4).

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.
Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used.

IdentifierValueSource(s)
CAS Number 22544-07-6[1][3]
Molecular Formula C₁₂H₇Cl₂NO₃[1][4]
Molecular Weight 284.10 g/mol [1][4]
InChI Key RTCVXHVOOYCYNA-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl)Cl[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and the appropriate methods for its handling and purification. This compound is a yellow crystalline or powdery solid. A summary of its key properties is provided below.

PropertyValueSource(s)
Appearance Yellow crystalline or powdery substance
Melting Point 105-109 °C[2]
78-81 °C
Boiling Point 351.6 °C at 760 mmHg[2]
307.3 ± 25.0 °C at 760 mmHg[3]
Density 1.451 g/cm³[2]
1.1 ± 0.1 g/cm³[3]
Flash Point 166.4 °C[2]
139.7 ± 23.2 °C[3]
Solubility Low solubility in water; soluble in most organic solvents
LogP 4.52[1]

Note: Discrepancies in reported values are common and may depend on the purity of the sample and the analytical method used.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly effective because the potent electron-withdrawing nitro group at the para-position strongly activates the chlorine atom at position 1 for displacement by a nucleophile.

Proposed Synthetic Route: Williamson-type Ether Synthesis

The most logical and field-proven approach involves the reaction of 1,2-dichloro-4-nitrobenzene with 4-chlorophenol . The reaction is conducted in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

Causality of Experimental Choices:

  • Nucleophile Generation: The base (K₂CO₃) deprotonates the weakly acidic 4-chlorophenol to form the potassium 4-chlorophenoxide salt in situ. The resulting phenoxide is a much stronger nucleophile than the neutral phenol, which is essential for the substitution reaction to proceed efficiently.

  • Solvent Selection: A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive. It also has a high boiling point, allowing the reaction to be heated to overcome the activation energy barrier.

  • Leaving Group Activation: The chlorine at C1 of 1,2-dichloro-4-nitrobenzene is the target for substitution. The nitro group at C4 stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex (the reaction intermediate), thereby lowering the activation energy for the substitution at the C1 position. The chlorine at C2 is significantly less activated and remains intact.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative methodology and should be adapted and optimized by qualified personnel. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Reagent Preparation

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq.) and potassium carbonate (1.5 eq.).

  • Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable slurry.

Step 2: Reaction Initiation

  • Begin stirring and add 1,2-dichloro-4-nitrobenzene (1.05 eq.) to the mixture.

  • Heat the reaction mixture to 100-120 °C using an oil bath. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] The reaction is typically complete within 4-8 hours.

Step 3: Workup and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing cold water (10x the volume of DMF used). This step quenches the reaction and precipitates the crude product.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Dry the crude product under vacuum.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a yellow crystalline solid.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic protocol described above.

G cluster_reactants Initial Reagents reactant reactant reagent reagent product product process process R1 4-Chlorophenol Reaction SₙAr Reaction (100-120 °C) R1->Reaction Combine & Heat R2 1,2-Dichloro-4-nitrobenzene R2->Reaction Combine & Heat Base K2CO3 (Base) Base->Reaction Combine & Heat Solvent DMF (Solvent) Solvent->Reaction Combine & Heat Workup Aqueous Workup (Precipitation & Filtration) Reaction->Workup Cool & Quench Purify Recrystallization (Ethanol) Workup->Purify Crude Product Product 2-Chloro-1-(4-chlorophenoxy) -4-nitrobenzene Purify->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Applications and Research Significance

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively addressed.

  • Intermediate for Agrochemicals: It serves as a building block for certain classes of pesticides and herbicides. The diaryl ether core is a common scaffold in agricultural chemistry.

  • Precursor for Dyes and Pigments: The nitro group can be readily reduced to an amine (-NH₂). This resulting aromatic amine is a key precursor (a diazo component) for producing a wide range of azo dyes and pigments.

  • Pharmaceutical and Organic Synthesis: While specific large-scale drug applications are not prominent in the literature, the compound's structure makes it a useful starting material for creating more complex molecules in medicinal chemistry research. The combination of the stable ether linkage and the reactive nitro and chloro groups allows for diverse synthetic manipulations.

Analytical Characterization

To ensure the purity and identity of synthesized this compound, standard analytical techniques are employed. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for analyzing this compound.[1] A typical method would use a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes.[1] This method can be scaled for preparative separation to isolate impurities or used in pharmacokinetic studies.[1]

Safety, Handling, and Toxicology

As with any chemical, proper handling of this compound is crucial. The available data indicates that the compound is toxic to humans, with the severity depending on the dose and route of exposure.

Hazard Identification
  • Toxicity: The compound is considered toxic. Chlorinated nitroaromatic compounds as a class are often associated with health hazards upon acute or chronic exposure.[5]

  • Irritation: Avoid contact with skin and eyes.[3]

  • Inhalation: Do not breathe dust.[2]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[3]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place away from heat and sources of ignition.[3][4]

Toxicological Profile

Specific toxicological data for this compound is limited in publicly accessible literature. However, it is structurally related to other chlorinated nitrobenzenes, such as 1-chloro-4-nitrobenzene and 2-nitrochlorobenzene. These related compounds are known to be toxic, may cause damage to organs through prolonged exposure, and are suspected carcinogens.[5] Given the structural similarities, a cautious approach assuming similar potential hazards is warranted until specific data becomes available.

Conclusion

This compound is a significant chemical intermediate with a well-defined structure and a range of industrial applications, particularly in the synthesis of agrochemicals and dyes. Its synthesis is readily achievable through standard organic chemistry reactions like nucleophilic aromatic substitution. While it is a valuable building block, its handling requires strict adherence to safety protocols due to its inherent toxicity. This guide provides the foundational knowledge required for scientists and researchers to safely and effectively utilize this compound in their work.

References

Physical and chemical properties of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety protocols for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from established chemical and safety sources to provide a reliable and actionable resource.

Chemical Identity and Molecular Structure

This compound is a di-chlorinated nitroaromatic compound belonging to the diphenyl ether family. Its unique substitution pattern—a nitro group activating the ring towards nucleophilic substitution and two chlorine atoms—makes it a versatile intermediate in organic synthesis.

  • Chemical Name: this compound[1]

  • Synonyms: 2,4'-Dichloro-4-nitrodiphenyl ether, 3-Chloro-4-(4-chlorophenoxy)nitrobenzene[1]

  • CAS Number: 22544-07-6[1][2][3][4][5][6]

  • Molecular Formula: C₁₂H₇Cl₂NO₃[1][2][4][6]

  • Molecular Weight: 284.09 g/mol [1][2][6][7]

Molecular Structure and Identifiers

The structure consists of a 4-chlorophenoxy group linked via an ether bond to a 2-chloro-4-nitrobenzene ring.

Caption: 2D structure of this compound.

  • Canonical SMILES: C1=CC(=CC=C1OC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl)Cl[1]

  • InChI Key: RTCVXHVOOYCYNA-UHFFFAOYSA-N[1][7]

  • EINECS: 245-071-0[1][5]

Physicochemical Properties

The compound is a yellow crystalline or powdery solid at room temperature.[2] Its solubility in water is low, but it is soluble in most common organic solvents.[2] A summary of its key physical properties is provided below.

PropertyValueSource(s)
Appearance Yellow crystalline or powdery substanceChemBK[2]
Melting Point 105-109 °CAlfa Chemistry[1]
Boiling Point 351.6 ± 32.0 °C (Predicted)ChemBK, Alfa Chemistry[1][2]
Density 1.451 ± 0.06 g/cm³ (Predicted)ChemBK, Alfa Chemistry[1][2]
Flash Point 166.4 °CChemBK, Alfa Chemistry[1][2]
Vapor Pressure 8.26E-05 mmHg at 25°CChemBK[2]
Refractive Index 1.623ChemBK[2]
Solubility Low in water; Soluble in most organic solventsChemBK[2]

Chemical Properties and Reactivity

Stability

The compound exhibits poor stability when exposed to light and heat, which can lead to decomposition.[2] Therefore, it should be stored in a sealed container away from light and heat sources.

Reactivity

The presence of the electron-withdrawing nitro group in the para position and a chlorine atom in the ortho position to the ether linkage makes the benzene ring electron-deficient. This electronic arrangement activates the ring for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the C2 position can be displaced by various nucleophiles. This reactivity is fundamental to its utility as a chemical intermediate.

Synthesis Pathway

While specific, detailed reaction protocols are proprietary and vary by manufacturer, a general synthetic route has been described. The synthesis typically involves the reaction of a substituted diphenyl ether precursor.[2] A plausible generalized pathway involves the nitration and chlorination of a protected diphenyl ether.

G start Diphenyl Ether Precursor step1 Carbamate Protection start->step1 Protecting Group Addition step2 Nitration (HNO₃/H₂SO₄) step1->step2 Introduction of -NO₂ step3 Chlorination (e.g., Cl₂/FeCl₃) step2->step3 Introduction of -Cl end 2-Chloro-1-(4-chlorophenoxy) -4-nitrobenzene step3->end Final Product

Caption: Generalized synthetic workflow for the target compound.

This multi-step synthesis requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The choice of protecting groups and the specific nitrating and chlorinating agents are critical process parameters that must be optimized.

Applications in Research and Industry

The primary utility of this compound lies in its role as a versatile chemical intermediate.

  • Agrochemicals: It serves as a building block for the synthesis of various pesticides and herbicides.[2] The diphenyl ether scaffold is common in many commercial herbicidal agents.

  • Pharmaceuticals and Dyes: It is also utilized in the synthesis of other complex organic molecules, including dyes, pigments, and potential pharmaceutical compounds.[2] Its reactive sites allow for the introduction of diverse functional groups to build more complex molecular architectures.

Safety, Handling, and Toxicology

Due to its potential toxicity, handling this compound requires strict adherence to safety protocols.

Hazard Identification

The compound is considered toxic to humans, with the severity depending on the dose and duration of exposure.[2] It is crucial to avoid direct contact and inhalation.

Recommended Safety Protocols

A self-validating system of protocols ensures minimal exposure and safe handling.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.[2][4]

Handling Procedures:

  • Ventilation: All handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.

  • Contact Avoidance: Avoid all contact with skin and eyes.[2][4] Do not breathe dust.[2]

  • Contamination: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Storage:

  • Store in a tightly sealed container to prevent exposure to air and moisture.[2][4]

  • Keep away from sources of ignition, heat, and combustible materials.[2][4]

  • The storage area should be dry and well-ventilated.[2][4]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity and concentration of this compound.

Exemplary HPLC Protocol

A reverse-phase (RP) HPLC method provides a robust and scalable technique for analysis.[5]

  • Column: Newcrom R1 or equivalent C18 column.[5]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5]

  • Detection: UV detection at an appropriate wavelength.

  • Application: This method is suitable for routine purity checks, pharmacokinetic studies, and can be scaled up for preparative separation to isolate impurities.[5]

Caption: Standard workflow for HPLC analysis of the compound.

References

A Comprehensive Spectroscopic Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectral data for 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene (CAS No: 22544-07-6), a substituted diphenyl ether with applications as a chemical intermediate in the synthesis of pesticides, herbicides, dyes, and pharmaceuticals.[1] For researchers in synthetic chemistry and drug development, a thorough understanding of this molecule's spectroscopic signature is paramount for structural verification, purity assessment, and reaction monitoring. This document synthesizes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in established principles of spectroscopic interpretation for nitroaromatic and halogenated compounds. We will explore the causal relationships between the molecular structure and its spectral output, provide standardized protocols for data acquisition, and present a logical workflow for complete structural elucidation.

Molecular Structure and Foundational Characteristics

This compound is a complex aromatic molecule featuring two substituted benzene rings linked by an ether oxygen. Its chemical properties and spectral behavior are governed by the interplay of its constituent functional groups: two chloro substituents, a nitro group, and the diaryl ether linkage.

  • Molecular Formula: C₁₂H₇Cl₂NO₃[1]

  • Molecular Weight: 284.10 g/mol [2]

  • Appearance: Yellow crystalline or powdery substance.[1]

  • Degree of Unsaturation (DoU): The DoU is calculated to be 10. This value is consistent with the presence of two benzene rings (DoU = 4 each, totaling 8), one nitro group (DoU = 1), and one additional degree of unsaturation accounted for by the bicyclic nature of the connected rings.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination. The electronic environment of each proton (¹H) and carbon (¹³C) nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecular skeleton.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum is predicted to exhibit signals exclusively in the aromatic region (typically 6.5-8.5 ppm). The electron-withdrawing nature of the nitro group (NO₂) and the chlorine atoms, combined with the electron-donating effect of the ether oxygen, creates distinct electronic environments for each aromatic proton.

Causality Behind Predicted Shifts:

  • Nitro Group (NO₂): As a powerful electron-withdrawing group, the NO₂ group strongly deshields protons that are ortho and para to it.[3] This effect causes their signals to appear at a higher chemical shift (further downfield).

  • Ether Oxygen (-O-): The ether linkage is an electron-donating group through resonance, which shields ortho and para protons, shifting their signals to a lower chemical shift (upfield).[4][5]

  • Chlorine (-Cl): Chlorine is an electron-withdrawing group via induction but weakly electron-donating through resonance. Its net effect is deshielding, though less pronounced than that of a nitro group.

Based on these principles, we can predict the chemical shifts and coupling patterns for the seven aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-3 ~8.30 d J ≈ 2-3 Hz 1H Ortho to NO₂, deshielded. Coupled only to H-5.
H-5 ~8.10 dd J ≈ 9 Hz, J ≈ 2-3 Hz 1H Ortho to Cl, meta to NO₂. Coupled to H-6 and H-3.
H-6 ~7.10 d J ≈ 9 Hz 1H Ortho to Ether O, shielded. Coupled only to H-5.
H-2', H-6' ~7.45 d J ≈ 9 Hz 2H Ortho to Cl, shielded by ether O. Symmetrically equivalent.

| H-3', H-5' | ~7.05 | d | J ≈ 9 Hz | 2H | Meta to Cl, ortho to ether O. Symmetrically equivalent. |

Caption: Predicted ¹H-¹H coupling relationships in the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Due to the lack of symmetry in the nitro-substituted ring and the symmetry in the chloro-substituted phenoxy ring, a total of 9 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum (6 for the nitro-chloro-benzene ring and 3 for the chlorophenoxy ring).

Causality Behind Predicted Shifts:

  • Ipso-Carbons: Carbons directly attached to electronegative atoms (O, Cl, N) are significantly deshielded. The carbon attached to the nitro group (C-4) will be highly deshielded.[3] Carbons attached to the ether oxygen (C-1, C-4') will also appear downfield.[6]

  • Ortho/Para/Meta Effects: Substituent effects follow predictable patterns. The nitro group strongly deshields the ortho and para carbons, while the ether oxygen shields them.

Table 2: Predicted ¹³C NMR Spectral Data

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-1 ~155 Attached to ether oxygen, deshielded.
C-2 ~125 Attached to chlorine.
C-3 ~128 Ortho to nitro group, deshielded.
C-4 ~145 Attached to nitro group, highly deshielded.
C-5 ~122 Meta to nitro group.
C-6 ~118 Ortho to ether oxygen, shielded.
C-1' ~158 Ipso-carbon of the phenoxy ring.
C-2', C-6' ~130 Ortho to ether oxygen.
C-3', C-5' ~120 Meta to ether oxygen.

| C-4' | ~132 | Attached to chlorine. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the nitro group, the diaryl ether linkage, and the aromatic rings.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Significance
~1530-1475 Asymmetric NO₂ Stretch Strong Confirms the presence of an aromatic nitro group.[7][8]
~1360-1290 Symmetric NO₂ Stretch Strong The second key band confirming the nitro group.[7][8]
~1270-1200 Asymmetric C-O-C Stretch Strong Characteristic of an aryl ether.[9]
~1070-1020 Symmetric C-O-C Stretch Medium Complements the asymmetric stretch for ether identification.
~3100-3000 Aromatic C-H Stretch Medium-Weak Indicates the presence of sp² C-H bonds.
~1600, ~1475 Aromatic C=C Stretch Medium Confirms the aromatic ring skeleton.
~1100-1000 C-Cl Stretch Strong Indicates the presence of chloro-substituents.

| ~850-800 | C-H Out-of-Plane Bending | Strong | Pattern can hint at the substitution pattern of the rings. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that generates a molecular ion and a series of fragment ions.

  • Molecular Ion (M⁺˙): The nominal mass of the molecular ion is m/z 283. The presence of two chlorine atoms will produce a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • [M]⁺˙ peak (m/z 283): Contains two ³⁵Cl atoms.

    • [M+2]⁺˙ peak (m/z 285): Contains one ³⁵Cl and one ³⁷Cl atom.

    • [M+4]⁺˙ peak (m/z 287): Contains two ³⁷Cl atoms.

    • The expected intensity ratio for these peaks will be approximately 9:6:1 , a definitive signature for a molecule containing two chlorine atoms.

Predicted Fragmentation Pathways: Fragmentation is driven by the formation of the most stable ions and neutral losses. For this molecule, cleavage is likely to occur at the ether linkage and involve the loss of the nitro group.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment Neutral Loss Rationale
283/285/287 [C₁₂H₇Cl₂NO₃]⁺˙ - Molecular Ion (M⁺˙)
237/239/241 [C₁₂H₇Cl₂O]⁺ NO₂ Loss of the nitro group is a common pathway for nitroaromatics.[10][11]
172/174 [C₆H₄ClNO₂]⁺ C₆H₃ClO Cleavage of the ether bond.
127/129 [C₆H₄ClO]⁺ C₆H₃ClNO₂ Cleavage of the ether bond.

| 111 | [C₆H₄Cl]⁺ | C₆H₃O | Loss of oxygen from the chlorophenoxy fragment. |

Fragmentation M [M]⁺˙ m/z 283/285/287 F1 [M-NO₂]⁺ m/z 237/239/241 M->F1 - NO₂ F2 [C₆H₄ClNO₂]⁺ m/z 172/174 M->F2 Ether Cleavage F3 [C₆H₄ClO]⁺ m/z 127/129 M->F3 Ether Cleavage F4 [C₆H₄Cl]⁺ m/z 111 F3->F4 - O

Caption: A plausible fragmentation pathway for the title compound in EI-MS.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for acquiring spectral data for a solid organic compound like this compound are recommended.

NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of ~ -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and analyze the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover ~0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FTIR Data Acquisition (ATR Method)
  • Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-surface absorbances.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (EI-MS via GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 100°C to 280°C).

  • MS Method:

    • The GC eluent is directed into the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-400).

  • Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum, paying close attention to the molecular ion and the isotopic pattern.

Integrated Data Analysis and Structural Confirmation

The definitive confirmation of the structure of this compound is achieved by synthesizing the information from all three spectroscopic techniques.

cluster_Techniques Spectroscopic Techniques cluster_Info Derived Information cluster_Conclusion Final Confirmation MS Mass Spec MW Molecular Weight & Isotopic Pattern MS->MW NMR NMR ('H & 'C) Connectivity C-H Framework & Atom Connectivity NMR->Connectivity IR FTIR FG Functional Groups (NO₂, C-O-C, C-Cl) IR->FG Structure Confirmed Structure of This compound MW->Structure FG->Structure Connectivity->Structure

Caption: Workflow for spectroscopic data integration and structural elucidation.

  • Mass Spectrometry first confirms the molecular weight (284 g/mol ) and the presence of two chlorine atoms via the M:M+2:M+4 isotopic pattern of 9:6:1 at m/z 283, 285, and 287.

  • IR Spectroscopy validates the presence of the key functional groups: the strong, characteristic peaks for the aromatic nitro group (~1530 and ~1350 cm⁻¹), the aryl ether C-O-C linkage (~1250 cm⁻¹), and C-Cl bonds (~1100 cm⁻¹).

  • NMR Spectroscopy provides the final, unambiguous proof of structure. The ¹H NMR shows the correct number of aromatic protons (7H) with the predicted chemical shifts and coupling patterns, confirming the 1,2,4-substitution on one ring and the 4-substitution on the other. The ¹³C NMR confirms the presence of 9 unique carbon environments, consistent with the proposed structure.

Together, these three techniques provide a self-validating system, where the data from each method corroborates the others, leading to a high-confidence structural assignment.

References

Solubility of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene in Organic Solvents: A Theoretical and Practical Approach

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Eschewing a simple data sheet, this document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's physicochemical properties, a theoretical framework for predicting its behavior in various organic solvents, and a robust, field-proven experimental protocol for generating precise solubility data.

Part 1: Physicochemical Profile and Solubility Implications

This compound is a diphenyl ether derivative used as a chemical intermediate in the synthesis of various agricultural and pharmaceutical compounds.[1] Understanding its solubility is a critical first step in reaction optimization, purification, formulation, and process scale-up. The molecule's structure, featuring two chlorinated phenyl rings and a nitro group, dictates its interaction with potential solvents.

A key predictor of solubility is the octanol-water partition coefficient (LogP), which measures a compound's lipophilicity. For this compound, the calculated LogP is 4.52, indicating it is a highly lipophilic and hydrophobic molecule.[2] This single value is fundamentally important, as it strongly suggests a preference for non-polar environments and predicts poor solubility in aqueous systems.

PropertyValueSource(s)
CAS Number 22544-07-6[3][4][5]
Molecular Formula C₁₂H₇Cl₂NO₃[3][4][5]
Molecular Weight 284.10 g/mol [5]
Appearance Yellow crystalline or powdery substance[1]
Melting Point 105-109 °C[4]
Calculated LogP 4.52[2]

Part 2: Theoretical Framework for Solubility in Organic Solvents

The foundational principle governing solubility is that "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[6] A solute will dissolve most readily in a solvent that engages in similar types of interactions. For a complex organic molecule like this compound, the dominant interactions are London dispersion forces due to its large, non-polar aromatic structure. The polar nitro group and ether linkage contribute some dipole-dipole character, but the molecule lacks hydrogen bond donors.

Based on its high LogP value and structural features, we can predict its solubility across a spectrum of common laboratory solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the predominance of non-polar surface area, the compound is expected to exhibit high solubility in aromatic and aliphatic hydrocarbon solvents. The van der Waals forces between the solute and these solvents are strong and energetically favorable. Analogous nitro-substituted diphenyl ethers are known to be soluble in solvents like toluene and benzene.[7]

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): High to moderate solubility is anticipated. Solvents like dichloromethane can effectively solvate the molecule via dipole-dipole interactions and dispersion forces.[8] The solubility in ketones like acetone may be slightly lower but still significant.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be limited. While these solvents have a polar hydroxyl group, their primary intermolecular force is hydrogen bonding. Since our target compound cannot act as a hydrogen bond donor, it will struggle to disrupt the strong solvent-solvent hydrogen bonding network, leading to lower solubility.[6]

While these predictions provide a strong directional guide, it is noteworthy that advanced computational methods, such as quantitative structure-property relationship (QSPR) models and thermodynamic cycles, are increasingly used to generate more precise in silico solubility predictions, particularly in pharmaceutical research.[9][10]

Part 3: A Validated Experimental Protocol for Equilibrium Solubility Determination

Theoretical predictions require experimental validation for practical application. The Isothermal Saturation Method , often referred to as the shake-flask method, remains the gold standard for determining the equilibrium (or thermodynamic) solubility of a solid in a liquid.[11][12] It is a direct, reliable measure of the saturation point of a solute in a solvent at a specified temperature.

The following protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Methodology: Isothermal Saturation
  • Preparation:

    • Rationale: To ensure that saturation is achieved, an excess of the solid compound must be added. This creates a slurry where the dissolved and undissolved states can reach a dynamic equilibrium.

    • Procedure: Add an excess amount of this compound (e.g., 50-100 mg) to a clean vial (e.g., a 4 mL glass vial with a screw cap). The exact mass of the excess solid does not need to be known, but it must be visibly present throughout the experiment.

  • Solvent Addition:

    • Rationale: A precise volume of the chosen organic solvent is added to establish a known concentration basis for the final calculation.

    • Procedure: Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial containing the solid.

  • Equilibration:

    • Rationale: This is the most critical step. The mixture must be agitated at a constant temperature for a sufficient period to ensure the system reaches thermodynamic equilibrium. For many compounds, 24 to 72 hours is required. Insufficient time is the most common source of error, leading to an underestimation of solubility.

    • Procedure: Seal the vial tightly and place it in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Agitate the slurry continuously for at least 48 hours. After this period, allow the vials to rest in the incubator for several hours to let the undissolved solid settle.

  • Phase Separation:

    • Rationale: The saturated supernatant must be separated from the excess solid without altering the temperature or causing solvent evaporation, both of which would change the solubility.

    • Procedure: Using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter), carefully draw the clear, saturated supernatant from the vial. It is crucial to pre-warm the syringe to the experimental temperature to prevent precipitation upon contact. Immediately transfer the filtrate to a pre-weighed, clean vial.

  • Quantification (Gravimetric Method):

    • Rationale: The gravimetric method is a straightforward and robust way to determine the mass of the dissolved solute. It relies on the complete removal of the solvent.

    • Procedure:

      • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

      • Remove the solvent under a gentle stream of nitrogen or by using a vacuum oven at a temperature well below the compound's melting point to avoid degradation.

      • Once the solid residue is completely dry, weigh the vial again. The difference between this final mass and the initial vial mass is the mass of the dissolved solute.

  • Calculation:

    • Rationale: To express solubility in standard units.

    • Procedure: Calculate the solubility using the following formula:

      • Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of solvent used (mL)

      • Alternatively, using the mass of the solution and solvent density, a more precise mass-based solubility can be determined.

Part 4: Data Presentation and Workflow Visualization

For systematic research, experimental results should be recorded in a structured format. The table below serves as a template for organizing solubility data across various solvents.

Table 2: Experimental Solubility Data Template for this compound

Organic Solvent Solvent Type Dielectric Constant (20°C) Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Toluene Non-Polar 2.4 25.0
Dichloromethane Polar Aprotic 9.1 25.0
Acetone Polar Aprotic 21.0 25.0
Ethyl Acetate Polar Aprotic 6.0 25.0
Ethanol Polar Protic 24.6 25.0

| Methanol | Polar Protic | 33.0 | 25.0 | | |

The experimental workflow for the Isothermal Saturation Method is visualized in the diagram below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid solute to vial B Add precise volume of solvent A->B C Seal vial and agitate at constant T (48-72 hours) B->C D Allow solid to settle C->D E Withdraw supernatant using a pre-warmed syringe D->E F Filter through 0.22 µm PTFE filter into a pre-weighed vial E->F G Evaporate solvent (N₂ stream or vacuum oven) F->G H Weigh dried residue G->H I Calculate Solubility (mg/mL or mol/L) H->I

References

A Preliminary Investigation of the Bioactivity of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a structured, preliminary investigation into the potential bioactivity of the synthetic organic compound, 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene. Given the current scarcity of biological data for this molecule, this document serves as a foundational roadmap for its initial characterization. We present a multi-pronged approach commencing with fundamental physicochemical analysis, followed by a tiered screening cascade designed to assess its cytotoxic, antimicrobial, and anti-inflammatory properties. Each proposed experimental phase is detailed with validated, step-by-step protocols, emphasizing the scientific rationale behind the methodological choices. This guide is intended to provide drug discovery and development professionals with a robust framework for the initial bio-characterization of novel chemical entities like this compound.

Introduction and Physicochemical Profile

This compound (CAS No. 22544-07-6) is a diphenyl ether derivative with the molecular formula C12H7Cl2NO3.[1] Its structure, featuring two chlorinated benzene rings and a nitro group, suggests its potential as a chemical intermediate in the synthesis of more complex molecules such as pesticides, dyes, and pharmaceuticals.[1]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C12H7Cl2NO3[1]
Appearance Yellow crystalline/powdery substance[1]
Melting Point 78-109°C (range from different sources)[1]
Solubility Soluble in most organic solvents; low solubility in water[1]
Stability Poor stability to light and heat[1]

Given its use as a chemical intermediate and its noted toxicity, a thorough understanding of its biological activity is imperative for safety and for the potential discovery of novel therapeutic applications.[1] The structural alerts within the molecule—specifically the nitroaromatic and chlorophenoxy moieties—are common in compounds with diverse biological activities, warranting a systematic investigation. The following sections lay out a logical and efficient workflow for a preliminary bioactivity screening.

Proposed Experimental Workflow for Bioactivity Screening

A tiered approach is recommended to efficiently screen for the bioactivity of this compound. This workflow prioritizes cytotoxicity assessment to establish a safe concentration range for subsequent, more specific assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Compound Solubilization & Stock Preparation B Cytotoxicity Screening (MTT Assay) A->B Establish working concentrations C Antimicrobial Activity (Agar Well Diffusion) B->C Use non-toxic concentrations D Anti-inflammatory Potential (Griess Assay) B->D Use non-toxic concentrations E Determine IC50/MIC C->E D->E F Correlate Bioactivity with Structure E->F G Hypothesize Mechanism of Action F->G

Caption: Proposed experimental workflow for the preliminary bioactivity screening of this compound.

Phase 1: Foundational Assays - Cytotoxicity Screening

The initial and most critical step is to determine the compound's cytotoxicity to establish a therapeutic window and guide concentration selection for subsequent assays. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Principle of the MTT Assay

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[3] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[2]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Illustrative Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on HEK293 cells.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
198.2 ± 5.1
591.5 ± 3.8
1075.3 ± 6.2
2552.1 ± 4.9
5028.7 ± 3.1
1005.4 ± 1.8
Calculated IC50 ~24 µM

Phase 2: Bioactivity Profiling

Based on the non-toxic concentration range determined from the MTT assay, the compound can be screened for specific biological activities.

Antimicrobial Activity Screening

The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[5][6]

The test compound is introduced into a well in an agar plate previously inoculated with a test microorganism. The compound diffuses into the agar, and if it possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[7] The diameter of this zone is proportional to the antimicrobial potency of the compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 10231)

  • Mueller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for fungi)

  • Sterile cork borer (6 mm diameter)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the appropriate agar plate to create a uniform lawn.[5]

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar plate using a sterile cork borer.[7]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound at non-cytotoxic concentrations into the wells.[7] Also, add positive and negative controls to their respective wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[7]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition (in mm) around each well.

Table 2: Hypothetical Antimicrobial Activity of this compound.

Test OrganismZone of Inhibition (mm)
S. aureus15
E. coli8
C. albicans0
Positive Control 25 (S. aureus), 22 (E. coli), 20 (C. albicans)
Negative Control 0
Anti-inflammatory Potential Screening

The Griess assay is a simple and sensitive method to measure nitric oxide (NO) production, a key inflammatory mediator, by macrophages.[8]

In inflammatory conditions, macrophages can be stimulated (e.g., by lipopolysaccharide - LPS) to produce nitric oxide. NO is unstable and quickly oxidizes to nitrite and nitrate. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured to quantify NO production.[8][9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[8]

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[8]

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 20-24 hours to induce NO production.[8] Include a positive control (LPS only) and a negative control (cells only).

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[8]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Mechanistic Considerations and Future Directions

The structural features of this compound provide clues for potential mechanisms of action. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and its interactions with biological targets.[10] Nitroaromatic compounds are known to undergo metabolic reduction, which can lead to the formation of reactive intermediates capable of causing oxidative stress.

Should the preliminary screening reveal significant bioactivity, further investigations would be warranted:

  • Mechanism of Action Studies: Elucidating the specific cellular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its bioactivity.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the preliminary investigation of the bioactivity of this compound. By following the proposed tiered workflow, researchers can efficiently and systematically characterize the cytotoxic, antimicrobial, and anti-inflammatory potential of this and other novel chemical entities, paving the way for further development and potential therapeutic applications.

References

An In-Depth Technical Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Key Synthetic Intermediate

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene, a yellow crystalline or powdery substance, is an organic compound with the chemical formula C₁₂H₇Cl₂NO₃.[1] Primarily recognized for its role as a crucial intermediate, this compound is integral to the synthesis of a variety of commercially significant molecules, particularly within the agrochemical sector.[1] Its molecular structure, featuring a diphenyl ether core with chloro and nitro functional groups, provides a versatile platform for further chemical modifications, leading to the production of herbicides, dyes, and pharmaceuticals.[1]

Historical Context: The Rise of Diphenyl Ether Herbicides

While the specific discovery of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader history of diphenyl ether herbicides. The journey of this class of compounds began in the mid-20th century, with a surge in research and development of synthetic herbicides. A pivotal moment was the market introduction of the first diphenyl ether herbicide, nitrofen, in 1963 by Dow AgroSciences. This event catalyzed extensive investigation into related molecular structures, including variations in halogen and nitro group substitutions on the diphenyl ether backbone, in the quest for more potent and selective herbicides. It is within this intensive period of agrochemical research that this compound was likely first synthesized and identified as a valuable synthetic precursor.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 22544-07-6[1]
Molecular Formula C₁₂H₇Cl₂NO₃[1]
Molecular Weight 284.09 g/mol
Appearance Yellow crystalline or powdery substance[1]
Melting Point 105-109 °C[2]
Boiling Point 351.6 ± 32.0 °C (Predicted)[1]
Solubility Soluble in most organic solvents, low solubility in water.[1]
Stability Poor stability to light and heat; prone to decomposition.[1]

Synthesis and Reaction Mechanism

The primary route for the industrial synthesis of this compound is through a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann condensation. This reaction involves the coupling of 2,4-dichloronitrobenzene with 4-chlorophenol.

The underlying principle of this synthesis is the activation of the chlorine atom at the 2-position of the 2,4-dichloronitrobenzene ring by the electron-withdrawing nitro group at the 4-position. This activation makes the carbon atom at the 2-position susceptible to nucleophilic attack by the phenoxide ion generated from 4-chlorophenol in the presence of a base.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

Materials:

  • 2,4-Dichloronitrobenzene

  • 4-Chlorophenol

  • Potassium Carbonate (or another suitable base)

  • Copper catalyst (e.g., copper(I) iodide, copper powder)

  • High-boiling point polar solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-chlorophenol and the polar solvent.

  • Slowly add potassium carbonate to the mixture while stirring to form the potassium salt of 4-chlorophenol.

  • Add the copper catalyst to the reaction mixture.

  • Introduce 2,4-dichloronitrobenzene to the vessel.

  • Heat the reaction mixture to a temperature typically ranging from 150-200°C. The exact temperature will depend on the solvent and catalyst used.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute acid solution, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain pure this compound.

Causality in Experimental Choices:

  • Choice of Base: A base like potassium carbonate is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is necessary for the attack on the electron-deficient aromatic ring.

  • Copper Catalyst: The copper catalyst is essential for facilitating the Ullmann condensation. It is believed to form an organocopper intermediate, which then undergoes reductive elimination to form the diaryl ether.

  • High-Boiling Point Solvent: A high-boiling point polar solvent is used to achieve the necessary reaction temperature for the Ullmann condensation and to ensure the solubility of the reactants.

  • Nitro Group Activation: The presence of the nitro group in the para position to the chlorine atom in 2,4-dichloronitrobenzene is key. Its strong electron-withdrawing nature activates the halogen for nucleophilic aromatic substitution.

Synthesis_Pathway reactant1 2,4-Dichloronitrobenzene product This compound reactant1->product reactant2 4-Chlorophenol intermediate Phenoxide Intermediate reactant2->intermediate reagents Base (e.g., K₂CO₃) Copper Catalyst reagents->product Heat Solvent (e.g., DMF) intermediate->product

Caption: Synthesis of this compound.

Applications in Agrochemicals and Beyond

The primary application of this compound lies in its role as a key intermediate in the synthesis of diphenyl ether herbicides. These herbicides are known to inhibit the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.

While specific commercial herbicides directly synthesized from this compound are not always explicitly detailed in public literature, the structural motif is common in this class of compounds. The synthesis of more complex diphenyl ether herbicides often involves the reduction of the nitro group to an amine, followed by further functionalization.

Beyond its use in herbicides, this compound serves as a versatile building block for other organic molecules, including dyes and pharmaceutical intermediates, owing to the reactivity of its chloro and nitro groups.[1]

Application_Workflow start This compound reduction Reduction of Nitro Group start->reduction other_apps Dyes, Pharmaceuticals, etc. start->other_apps amine_intermediate Amino Intermediate reduction->amine_intermediate functionalization Further Functionalization amine_intermediate->functionalization herbicide Diphenyl Ether Herbicides functionalization->herbicide

Caption: Application workflow of the core compound.

Safety and Handling

This compound is considered toxic to humans, with the level of toxicity dependent on the dose and route of exposure.[1] Therefore, appropriate safety precautions must be taken when handling this compound. It is essential to wear personal protective equipment, including gloves, safety goggles, and protective clothing, to avoid skin and eye contact.[1] Work should be conducted in a well-ventilated area or under a fume hood to prevent inhalation of dust.[1]

For storage, the compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, away from sources of heat and ignition.[1] Its instability towards light and heat necessitates storage in opaque containers and avoidance of prolonged exposure to high temperatures.[1]

Conclusion

This compound stands as a testament to the intricate development of synthetic organic chemistry, particularly in the field of agrochemicals. While its own discovery is not a singular, celebrated event, its importance is woven into the fabric of the development of diphenyl ether herbicides. A thorough understanding of its synthesis, properties, and applications is crucial for researchers and scientists in the ongoing endeavor to develop more effective and safer chemical solutions for agriculture and other industries. The continued study of such intermediates provides a foundation for innovation in the design and synthesis of novel functional molecules.

References

The Strategic Intermediate: A Technical Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical synthesis, the strategic selection of intermediates is paramount to the successful development of novel agrochemicals, pharmaceuticals, and advanced materials. Among the versatile building blocks available to the modern researcher, 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene emerges as a compound of significant interest. Its unique arrangement of activating and directing groups on a diaryl ether scaffold provides a powerful tool for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of this intermediate, providing researchers, scientists, and drug development professionals with the critical information necessary to harness its synthetic potential.

Compound Profile and Physicochemical Properties

A thorough understanding of a chemical intermediate begins with a precise characterization of its physical and chemical properties. These parameters are crucial for designing reaction conditions, purification strategies, and ensuring safe handling.

Nomenclature and Identification:

  • Systematic IUPAC Name: this compound

  • Common Synonyms: 2,4'-Dichloro-4-nitrodiphenyl ether

  • CAS Number: 22544-07-6[1][2][3][4][5]

  • Molecular Formula: C₁₂H₇Cl₂NO₃[1]

  • Molecular Weight: 284.09 g/mol [1]

Physicochemical Data:

The physical properties of this compound are summarized in the table below. It is important to note a discrepancy in the reported melting point in the literature, with some sources indicating a range of 78-81°C and others a higher range of 105-109°C.[1] This variation may be attributable to different polymorphic forms or the purity of the analyzed samples. Researchers should verify the melting point of their material as a key purity indicator.

PropertyValueSource(s)
Appearance Yellow crystalline or powdery substance[1]
Melting Point 78-81 °C or 105-109 °C[1]
Boiling Point (Predicted) 351.6 ± 32.0 °C at 760 mmHg[1]
Density (Predicted) 1.451 ± 0.06 g/cm³[1]
Solubility Soluble in most organic solvents; low solubility in water.[1]
Flash Point 166.4 °C[6]

Synthesis and Mechanistic Considerations

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction, a variant of the Williamson ether synthesis. This reaction is predicated on the activation of an aryl halide towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, the nitro group (-NO₂) positioned para to the ether linkage and ortho to the chlorine atom.

The nitro group's powerful electron-withdrawing effect, through both inductive and resonance mechanisms, delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy for the substitution to occur. The chlorine atom at the 2-position is the target for substitution by the incoming nucleophile.

A representative synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_4_dichloronitrobenzene 2,4-Dichloronitrobenzene Reaction_Vessel Nucleophilic Aromatic Substitution (SₙAr) 2_4_dichloronitrobenzene->Reaction_Vessel 4_chlorophenol 4-Chlorophenol Base Base (e.g., K₂CO₃, NaOH) 4_chlorophenol->Base Deprotonation Base->Reaction_Vessel Forms 4-chlorophenoxide Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Temperature Elevated Temperature (e.g., 80-120 °C) Temperature->Reaction_Vessel Byproduct Salt (e.g., KCl, NaCl) Reaction_Vessel->Byproduct Workup Work-up & Purification (Aqueous wash, recrystallization) Reaction_Vessel->Workup Target_Molecule This compound Workup->Target_Molecule

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on established principles of nucleophilic aromatic substitution.

Materials:

  • 2,4-Dichloronitrobenzene

  • 4-Chlorophenol

  • Potassium Carbonate (anhydrous, powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol or Isopropanol (for recrystallization)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-chlorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Stir the mixture and add powdered anhydrous potassium carbonate (1.2 eq). The formation of the potassium 4-chlorophenoxide salt will occur.

  • Substrate Addition: To the stirred suspension, add 2,4-dichloronitrobenzene (1.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the desired this compound as a yellow solid.

  • Drying: Dry the purified product under vacuum.

Self-Validation: The success of the synthesis is validated by the isolation of a solid product with a sharp melting point within the expected range and characterization by spectroscopic methods consistent with the target structure.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the 4-nitrophenyl ring will be significantly downfield due to the electron-withdrawing nitro group. The protons on the 4-chlorophenoxy ring will be in a more upfield region.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbons attached to the nitro group and the ether oxygen will be significantly deshielded.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C-Cl, C-O-C (ether), and N-O (nitro) stretching vibrations.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 284.09 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications as a Research Chemical Intermediate

The synthetic utility of this compound lies in the reactivity of its functional groups, which can be selectively transformed to introduce further molecular complexity.

Applications cluster_transformations Key Transformations cluster_derivatives Resulting Scaffolds cluster_final_products Potential Final Products Target_Molecule 2-Chloro-1-(4-chlorophenoxy) -4-nitrobenzene Nitro_Reduction Nitro Group Reduction Target_Molecule->Nitro_Reduction e.g., SnCl₂/HCl, H₂/Pd-C Nucleophilic_Substitution Nucleophilic Substitution of Chlorine Target_Molecule->Nucleophilic_Substitution e.g., with Amines, Thiols Aniline_Derivative Aniline Derivatives Nitro_Reduction->Aniline_Derivative Substituted_Ether Further Substituted Diaryl Ethers Nucleophilic_Substitution->Substituted_Ether Agrochemicals Herbicides, Fungicides Aniline_Derivative->Agrochemicals Pharmaceuticals Bioactive Molecules Aniline_Derivative->Pharmaceuticals Substituted_Ether->Agrochemicals Substituted_Ether->Pharmaceuticals

Caption: Synthetic utility of this compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting aniline derivative is a key precursor for the synthesis of a wide range of bioactive molecules, including pharmaceuticals and dyes, through reactions such as diazotization, acylation, and sulfonylation.

  • Nucleophilic Substitution of the Remaining Chlorine: While less reactive than the chlorine in the starting 2,4-dichloronitrobenzene, the remaining chlorine atom can undergo nucleophilic substitution under more forcing conditions, allowing for the introduction of other functional groups.

The diaryl ether linkage is a common structural motif in many herbicides and fungicides. The presence of the nitro and chloro substituents on this scaffold makes this compound a valuable intermediate for the synthesis of new agrochemicals with potentially enhanced efficacy.[1] In the realm of medicinal chemistry, the diaryl ether core is found in a number of drugs, and this intermediate provides a platform for the synthesis of novel compounds for biological screening.

Safety and Handling

As a nitroaromatic and chlorinated compound, this compound must be handled with appropriate care. It is considered toxic to humans, with the level of toxicity dependent on the dose and route of exposure.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[1] All manipulations should be carried out in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and combustible materials.[1] The compound is reported to have poor stability to light and heat and is prone to decomposition.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for the synthesis of a diverse range of target molecules. Its value is derived from the well-defined reactivity of its functional groups, which allows for selective chemical transformations. By understanding its physicochemical properties, synthesis, and reactivity, researchers can effectively utilize this compound as a key building block in the development of new and innovative products in the fields of agrochemicals, pharmaceuticals, and material science.

References

Methodological & Application

Analytical Methods for the Detection of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This comprehensive application guide provides detailed protocols for the quantitative analysis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene (CAS: 22544-07-6), a nitroaromatic compound relevant in pharmaceutical and environmental analyses. As an intermediate in the synthesis of various organic compounds, including pesticides and dyes, robust and reliable analytical methods are crucial for quality control and safety monitoring.[1] This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and high-sensitivity applications. Furthermore, a thorough protocol for method validation, aligned with International Conference on Harmonisation (ICH) guidelines, is presented to ensure data integrity, accuracy, and reliability.[2][3][4]

Introduction to this compound

This compound is a chlorinated nitroaromatic ether. Its structure, featuring two aromatic rings, ether linkage, and nitro and chloro functional groups, dictates its chemical properties and analytical behavior.

  • Molecular Formula: C₁₂H₇Cl₂NO₃[5]

  • Molecular Weight: 284.10 g/mol [5]

  • Appearance: Typically a yellow crystalline or powdery substance.[1]

  • Solubility: Soluble in most organic solvents, with low solubility in water.[1]

The presence of a nitro-substituted aromatic system provides a strong chromophore, making it an excellent candidate for UV-based detection. Its semi-volatile nature also allows for analysis by gas chromatography. Given its potential toxicity and role as a synthetic intermediate, its detection is critical in ensuring the purity of final products and monitoring for environmental contamination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse method for the quality control of non-volatile and thermally labile compounds. A reverse-phase method is ideal for separating this compound from other process-related impurities or degradation products.

Principle of Analysis

Reverse-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds, like the target analyte, interact more strongly with the stationary phase, resulting in longer retention times compared to more polar impurities. The mobile phase composition is optimized to achieve adequate retention and resolution. Detection is achieved using a UV detector set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocol: HPLC-UV Analysis

This protocol is designed as a starting point and should be optimized and validated for the specific sample matrix.

Instrumentation and Materials:

ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Analytical Column Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column
Mobile Phase A Deionized Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)
Mobile Phase B Acetonitrile (HPLC Grade)
Standard This compound, >98% purity
Diluent Acetonitrile/Water (50:50, v/v)

Protocol Steps:

  • Standard Preparation:

    • Prepare a stock solution of 1.0 mg/mL by accurately weighing ~10 mg of the standard and dissolving it in 10.0 mL of acetonitrile.

    • Prepare a working standard at a concentration of 10 µg/mL by diluting the stock solution with the diluent.

  • Sample Preparation:

    • The sample preparation will vary by matrix. For a drug substance, dissolve a known quantity in the diluent to achieve a theoretical concentration of ~10 µg/mL.

    • For environmental samples (e.g., water), a pre-concentration step using Solid Phase Extraction (SPE) may be required.[6][7]

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

    Caption: HPLC Sample Preparation Workflow.

  • Instrumental Method:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 280 nm
Gradient Program 70% A / 30% B, hold for 10 min
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the working standard.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 2.0%.

      • Tailing Factor < 1.5.

      • Theoretical Plates > 2000.

    • Trustworthiness Insight: The SST is a mandatory check to ensure the analytical system is performing correctly on the day of analysis, making the subsequent data trustworthy and reproducible.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. It is an ideal technique for trace-level detection in complex matrices (e.g., environmental samples) and for unambiguous identification based on both retention time and mass fragmentation patterns.

Principle of Analysis

GC separates volatile and thermally stable compounds in a gaseous mobile phase. The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for definitive identification.

Experimental Protocol: GC-MS Analysis

Instrumentation and Materials:

ComponentSpecification
GC-MS System Gas Chromatograph with a Mass Selective Detector
Analytical Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent
Carrier Gas Helium, constant flow mode
Extraction Solvent Dichloromethane or Ethyl Acetate (Pesticide Grade)
Drying Agent Anhydrous Sodium Sulfate

Protocol Steps:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution in ethyl acetate.

    • Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution for calibration.

  • Sample Preparation (Liquid-Liquid Extraction):

    • This protocol is suitable for aqueous samples.

    • To 50 mL of aqueous sample, add 10 mL of dichloromethane.

    • Cap and shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the lower organic layer. Repeat the extraction twice more.

    • Pool the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

    Caption: LLE Sample Preparation for GC-MS.

  • Instrumental Method:

ParameterSetting
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Flow 1.2 mL/min (Helium)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z

Analytical Method Validation Protocol

Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4] The following parameters, based on ICH Q2(R2) guidelines, must be assessed.[3]

G center Method Validation Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ LOQ center->LOQ LOD LOD center->LOD Range Range center->Range Robustness Robustness center->Robustness

Caption: Core Parameters of Analytical Method Validation.

Validation Steps
  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).[2][8]

    • Procedure: Analyze a blank matrix, a spiked matrix, and a standard solution. For HPLC, assess peak purity using a PDA detector. For GC-MS, confirm the mass spectrum of the peak matches the standard.

  • Linearity:

    • Procedure: Analyze a series of at least five standards across the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Acceptance: Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy:

    • Procedure: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, high), with three replicates at each level.

    • Acceptance: The mean recovery should be within 80-120% for impurity analysis.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. RSD should be < 5%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results from both sets should be compared.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.

    • Trustworthiness Insight: The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, making it the lower boundary of the reportable range of the method.[8]

  • Robustness:

    • Procedure: Make small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C) and assess the impact on the results.

    • Acceptance: The results should remain unaffected by these minor changes, demonstrating the method's reliability in routine use.

Summary of Validation Parameters
ParameterAcceptance CriteriaPurpose
Specificity No interference at the analyte's retention timeConfirms identity
Linearity (r²) ≥ 0.995Ensures proportional response
Accuracy (% Recovery) 80 - 120%Measures closeness to the true value
Precision (% RSD) < 5% (for impurities)Measures repeatability of results
LOQ S/N ratio ≥ 10Lowest quantifiable concentration
Robustness No significant impact from minor changesDemonstrates method reliability

Conclusion

The analytical methods presented here provide a robust framework for the detection and quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the GC-MS method offers enhanced sensitivity and specificity for trace analysis and confirmatory purposes. Proper method validation according to the outlined protocol is a mandatory step to ensure that the chosen method is fit for its intended purpose and generates reliable, accurate, and trustworthy data for researchers, scientists, and drug development professionals.

References

Application Note: A Validated HPLC Method for the Quantification of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is an organic compound with the chemical formula C₁₂H₇Cl₂NO₃.[1] It is characterized as a yellow crystalline or powdery substance with a molecular weight of 284.09 g/mol .[1] While soluble in most organic solvents, it exhibits low solubility in water.[1] This compound serves as an intermediate in the synthesis of various organic molecules, including pesticides and herbicides.[1] Given its potential environmental presence and role in chemical synthesis, a reliable and accurate quantification method is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. Its application is widespread in pharmaceutical and environmental analysis due to its high resolution, sensitivity, and reproducibility. This application note describes a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a specific and sensitive HPLC method.

PropertyValueSource
Chemical FormulaC₁₂H₇Cl₂NO₃[1]
Molecular Weight284.09 g/mol [1]
AppearanceYellow crystalline or powdery substance[1]
Melting Point78-81°C or 105-109°C[1][2]
SolubilitySoluble in most organic solvents, low in water[1]
UV AbsorbanceNitroaromatic compounds absorb light >290 nm[3]

The presence of a nitro group and two aromatic rings in the structure of this compound results in significant UV absorbance, making UV detection a suitable choice for quantification. Based on the analysis of similar nitroaromatic compounds, a detection wavelength of 254 nm is recommended for optimal sensitivity.[4][5]

Experimental Protocol

This protocol is designed to be a self-validating system, where the rationale behind each step is explained to ensure trustworthiness and reproducibility.

Materials and Reagents
  • Analyte: this compound reference standard (purity ≥95%) (Suppliers include Apollo Scientific, SynQuest Laboratories, and BLDpharm)[6][7][8]

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and water (deionized or Milli-Q)

  • Mobile Phase Additives: Formic acid (reagent grade)

  • Sample Preparation: Syringe filters (0.45 µm PTFE)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

ParameterRecommended ConditionJustification
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)The nonpolar nature of the analyte makes a C18 stationary phase ideal for retention and separation from polar impurities. This is a common choice for nitroaromatic and chlorophenoxy compounds.[4][9]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe use of a binary solvent system allows for the optimization of retention and peak shape. Formic acid is added to improve peak symmetry and suppress the ionization of any potential acidic impurities.[5]
Elution Mode Isocratic: 70% B at a flow rate of 1.0 mL/minAn isocratic elution is simpler, more robust, and often sufficient for the analysis of a single target analyte in a relatively clean matrix. A gradient elution may be necessary for complex samples with multiple components.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Injection Volume 10 µLThis volume provides a good balance between sensitivity and potential for column overload.
Detection Wavelength 254 nmThis wavelength is commonly used for the detection of nitroaromatic compounds and is expected to provide good sensitivity for the analyte.[4][5]
Run Time 10 minutesThis allows for sufficient elution of the analyte and any late-eluting impurities without being excessively long.
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using acetonitrile as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 4°C, protected from light.

Working Standard Solutions (1-100 µg/mL):

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.

  • These solutions will be used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Extract the analyte using a suitable organic solvent (e.g., acetonitrile or methanol) with the aid of sonication or vortexing.

  • Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.

  • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation

For the protocol to be considered trustworthy, it must undergo validation to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study on spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC quantification workflow.

The concentration of this compound in the sample is determined by interpolating its peak area from the linear regression equation of the calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded HPLC protocol for the quantification of this compound. The method is based on established principles of reversed-phase chromatography and is designed to be robust, accurate, and reproducible. Adherence to the described validation procedures will ensure the trustworthiness of the generated data, making this protocol a valuable tool for researchers and scientists in various fields.

References

Application Note: High-Sensitivity Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the analysis of nitroaromatic compounds, a class of chemicals with significant environmental and safety implications, using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into field-proven sample preparation protocols for both aqueous and solid matrices, optimized GC-MS instrument parameters, and strategies to overcome common analytical challenges such as thermal degradation. This document is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require robust and reliable methods for the quantification and identification of nitroaromatic compounds.

Introduction: The Analytical Imperative for Nitroaromatic Compounds

Nitroaromatic compounds (NACs) are characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. This class of compounds includes explosives like 2,4,6-trinitrotoluene (TNT), industrial intermediates such as nitrobenzene, and certain pharmaceuticals and pesticides. Their widespread use has led to environmental contamination, posing risks to human health and ecosystems. Consequently, sensitive and specific analytical methods are crucial for their detection and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high chromatographic resolution and definitive mass-based identification.[1] This application note provides a detailed methodology for the analysis of NACs by GC-MS, with a focus on practical application and scientific rationale.

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical and matrix-dependent. The goal is to efficiently extract the target analytes while minimizing interferences.

Aqueous Samples: Solid-Phase Extraction (SPE)

For aqueous samples such as groundwater or wastewater, Solid-Phase Extraction (SPE) is a highly effective pre-concentration and cleanup technique.[2][3]

Rationale: SPE offers several advantages over traditional liquid-liquid extraction, including higher sample throughput, reduced solvent consumption, and cleaner extracts. The choice of sorbent is key; for nitroaromatics, styrene-divinylbenzene (SDVB) or other polymeric sorbents are often preferred due to their ability to retain a wide range of polar and non-polar compounds.

Protocol 1: Solid-Phase Extraction (SPE) of Nitroaromatics from Water

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a 6 mL, 500 mg SDVB SPE cartridge.

    • Follow with 5 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with 5 mL of acetonitrile into a collection vial.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Preparation:

    • The extract is now ready for GC-MS analysis.

Solid Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

For solid matrices like soil and sediment, the QuEChERS method, originally developed for pesticide analysis, can be adapted for the extraction of nitroaromatic compounds.[4][5]

Rationale: QuEChERS is a dispersive SPE technique that combines salting-out liquid extraction with a cleanup step, providing rapid and high-throughput sample preparation.[6] The use of acetonitrile as the extraction solvent allows for the efficient extraction of a broad range of analytes. The d-SPE cleanup step removes interferences such as fatty acids and pigments.

Protocol 2: Modified QuEChERS for Nitroaromatics in Soil

  • Sample Hydration and Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 7 mL of deionized water and allow it to hydrate for 30 minutes.[5]

    • Add 10 mL of acetonitrile to the tube.

  • Salting-Out Extraction:

    • Add the contents of a commercially available QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at high rcf for 2 minutes.

    • The supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters: Optimizing for Sensitivity and Selectivity

The following parameters are a robust starting point for the analysis of a wide range of nitroaromatic compounds. Method optimization may be required for specific analytes or matrices.

Gas Chromatography (GC) Conditions
  • GC System: A modern gas chromatograph with electronic pressure control (EPC).

  • Injection Port: A split/splitless or Programmable Temperature Vaporization (PTV) inlet is recommended. To mitigate thermal degradation of labile compounds like some nitramines, a deactivated, glass wool-free liner should be used.[7][8]

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for trace analysis, with a purge time of 1 minute.

  • Inlet Temperature: A lower inlet temperature (e.g., 250 °C) is often preferred to minimize the thermal degradation of sensitive nitroaromatics.[9] For particularly labile compounds, a PTV inlet with a temperature ramp can be beneficial.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Column: A low-bleed, mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) provides excellent separation for a broad range of nitroaromatics.[6] These columns offer good inertness, which is crucial for preventing peak tailing of active compounds.[11]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions
  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra for library matching.[1]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: A combination of full scan and Selected Ion Monitoring (SIM) can be used. Full scan is used for initial identification, while SIM provides higher sensitivity for quantification of target compounds.

  • Solvent Delay: 3 minutes.

Data Presentation: Key Analytical Parameters

The following table provides representative retention times and key ions for a selection of common nitroaromatic compounds under the conditions described above. Note that retention times may vary slightly between instruments and columns.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Nitrobenzene~6.57712351
2-Nitrotoluene~7.29113765
4-Nitrotoluene~7.59113765
1,3-Dinitrobenzene~9.875168122
2,6-Dinitrotoluene~10.51656389
2,4-Dinitrotoluene~10.81656389
2,4,6-Trinitrotoluene (TNT)~13.22108963

Note: The selection of quantifier and qualifier ions is crucial for accurate identification and quantification. The quantifier ion is typically the most abundant and specific ion, while qualifier ions provide additional confirmation.[12][13]

Causality Behind Experimental Choices and Troubleshooting

Thermal Degradation: Many nitroaromatic compounds, particularly those with multiple nitro groups or other functional groups, are thermally labile and can degrade in the hot GC inlet.[9]

  • Symptoms: Poor peak shape, low response, and the appearance of degradation products in the chromatogram.

  • Solutions:

    • Use a deactivated inlet liner and change it frequently.[7]

    • Lower the inlet temperature.

    • Employ a PTV inlet with a temperature ramp to gently volatilize the analytes.[10]

Derivatization for Polar Nitroaromatics: For nitroaromatic compounds containing polar functional groups, such as nitrophenols, derivatization can significantly improve chromatographic performance.[2][14]

  • Rationale: Silylation is a common derivatization technique where an active hydrogen on a hydroxyl or carboxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[15][16] This increases the volatility and thermal stability of the analyte, resulting in sharper peaks and improved sensitivity.[14]

  • Procedure: A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The reaction is typically carried out by heating the sample extract with the derivatizing agent prior to injection.

Visualization of Experimental Workflows

Diagram 1: SPE Workflow for Aqueous Samples

SPE_Workflow cluster_conditioning Conditioning cluster_extraction Extraction cluster_elution Elution & Concentration cluster_analysis Analysis cond1 Pass 5 mL Methanol cond2 Pass 5 mL DI Water cond1->cond2 load Load 500 mL Sample cond2->load wash Wash with 5 mL DI Water load->wash dry Dry Cartridge wash->dry elute Elute with 5 mL Acetonitrile dry->elute conc Concentrate to 1 mL elute->conc analysis GC-MS Analysis conc->analysis

Caption: SPE workflow for nitroaromatic compounds in water.

Diagram 2: QuEChERS Workflow for Solid Samples

QuEChERS_Workflow sample 10 g Soil Sample in 50 mL Tube add_solvent Add 10 mL Acetonitrile sample->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake1 Shake Vigorously (1 min) add_salts->shake1 centrifuge1 Centrifuge (≥ 3000 rcf, 5 min) shake1->centrifuge1 supernatant Transfer 1 mL Supernatant to d-SPE Tube centrifuge1->supernatant vortex Vortex (30 sec) supernatant->vortex centrifuge2 Centrifuge (high rcf, 2 min) vortex->centrifuge2 analysis GC-MS Analysis centrifuge2->analysis

Caption: QuEChERS workflow for nitroaromatics in soil.

Conclusion

The methodologies presented in this application note provide a robust and reliable framework for the GC-MS analysis of nitroaromatic compounds in both aqueous and solid matrices. By carefully selecting the appropriate sample preparation technique and optimizing GC-MS parameters, researchers can achieve the high sensitivity and selectivity required for accurate quantification and identification of these important analytes. The provided protocols and troubleshooting guidance serve as a valuable resource for laboratories involved in environmental monitoring, forensic analysis, and pharmaceutical development.

References

Application Notes and Protocols for the Synthetic Utility of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Modern Organic Synthesis

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its chemical architecture, featuring a diaryl ether linkage and strategically positioned chloro and nitro substituents, offers a rich platform for a range of chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), primarily at the 2-position, while the nitro group itself can be readily reduced to an amino functionality.[2] This dual reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in a multi-step synthetic sequence. We will detail the protocols for two key transformations: the nucleophilic substitution of the 2-chloro substituent with an amino group, and the subsequent chemoselective reduction of the 4-nitro group to an aniline. These transformations convert the starting material into 3-chloro-4-(4-chlorophenoxy)aniline, a key building block for various bioactive molecules.

Strategic Importance: A Gateway to Bioactive Scaffolds

The synthetic utility of this compound is underscored by its role as a precursor to compounds of significant biological interest. For instance, the resulting 3-chloro-4-(4-chlorophenoxy)aniline is a core fragment in the synthesis of anthelmintic drugs such as rafoxanide. The strategic introduction of the amino group and the unmasking of the aniline functionality are pivotal steps that enable the final coupling with other molecular fragments to assemble the target drug molecule.

Synthetic Workflow Overview

The following diagram outlines the two-step synthetic pathway detailed in this application note, transforming this compound into 3-chloro-4-(4-chlorophenoxy)aniline.

G start This compound intermediate 2-Amino-1-(4-chlorophenoxy)-4-nitrobenzene start->intermediate Step 1: Nucleophilic Amination (NH3, Pressure, Heat) product 3-Chloro-4-(4-chlorophenoxy)aniline intermediate->product Step 2: Nitro Group Reduction (Fe, AcOH, EtOH/H2O)

Caption: Two-step synthesis of 3-chloro-4-(4-chlorophenoxy)aniline.

Part 1: Nucleophilic Aromatic Substitution - Amination

The first key transformation is the displacement of the chlorine atom at the 2-position by an amino group. The presence of the strongly electron-withdrawing nitro group in the para position facilitates this nucleophilic aromatic substitution (SNAr) reaction by stabilizing the intermediate Meisenheimer complex.[2][3] Due to the relatively low reactivity of ammonia as a nucleophile, this reaction typically requires elevated temperatures and pressures.

Protocol 1: High-Pressure Amination

This protocol is based on established procedures for the amination of activated aryl chlorides.[4]

Materials:

  • This compound

  • Anhydrous liquid ammonia (NH₃)

  • Chlorobenzene (solvent)

  • High-pressure autoclave equipped with a stirrer and temperature control

Procedure:

  • Reactor Setup: In a clean, dry high-pressure autoclave, charge this compound (1.0 eq) and chlorobenzene (providing a ~1 M solution).

  • Sealing and Inerting: Seal the autoclave and purge with an inert gas, such as nitrogen or argon, to remove any residual air and moisture.

  • Ammonia Addition: Cool the autoclave and carefully introduce anhydrous liquid ammonia (approximately 6-12 molar equivalents).

  • Reaction Conditions: Heat the sealed autoclave to 140-160°C with vigorous stirring. The pressure will increase significantly; ensure the autoclave is rated for the expected pressure at this temperature.

  • Monitoring and Completion: Maintain the reaction at the set temperature for 10-20 hours. The reaction progress can be monitored by taking aliquots (after safely cooling and depressurizing the reactor) and analyzing by TLC or GC-MS.

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the chlorobenzene solvent under reduced pressure.

    • The crude 2-amino-1-(4-chlorophenoxy)-4-nitrobenzene can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the reaction between the moderately activated aryl chloride and the relatively weak nucleophile, ammonia.[4]

  • Excess Ammonia: A molar excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.

  • Aprotic Solvent: Chlorobenzene is used as a solvent as it is relatively inert under the reaction conditions and helps to solubilize the starting material.

Alternative Approaches: While direct amination with ammonia is a classical approach, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer milder conditions and broader substrate scope for the formation of C-N bonds.[5][6][7] These methods typically employ a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. Another classical method is the Ullmann condensation, which uses a copper catalyst.[1][8]

Part 2: Chemoselective Reduction of the Nitro Group

The second step involves the reduction of the nitro group to an amine. A key consideration here is the chemoselective reduction of the nitro group in the presence of the aryl chlorides, as some reduction conditions can also lead to dehalogenation. The Béchamp reduction, using iron powder in an acidic medium, is a classic and highly effective method for this transformation, known for its excellent functional group tolerance.[9]

Protocol 2: Béchamp Reduction

This protocol is adapted from a reliable procedure for the reduction of a structurally similar nitroarene.[10]

Materials:

  • 2-Amino-1-(4-chlorophenoxy)-4-nitrobenzene (from Step 1)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a suspension of 2-amino-1-(4-chlorophenoxy)-4-nitrobenzene (1.0 eq) and iron powder (approximately 5 eq) in a 1:1 mixture of ethanol and water.

  • Acid Addition: To the stirred suspension, add glacial acetic acid (a small amount, e.g., 0.1 eq, to initiate the reaction).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction is often exothermic.

  • Monitoring and Completion: Monitor the reaction by TLC until the starting material is completely consumed (typically 30 minutes to 2 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Basify the remaining aqueous phase with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-4-(4-chlorophenoxy)aniline.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Iron Powder and Acetic Acid: This combination generates the active reducing species in situ. The reaction is robust, cost-effective, and generally avoids dehalogenation of aryl chlorides.[7][9][11]

  • Ethanol/Water Solvent System: This solvent mixture provides good solubility for the organic substrate while also being compatible with the inorganic reagents.

  • Basic Work-up: The addition of sodium bicarbonate neutralizes the acetic acid and precipitates iron hydroxides, facilitating the extraction of the aniline product into the organic phase.

Quantitative Data Summary

The following table summarizes the key parameters for the two-step synthesis.

StepReaction TypeKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)
1Nucleophilic AminationNH₃Chlorobenzene140-16010-20
2Nitro ReductionFe, AcOHEtOH/H₂O80-900.5-2

Conclusion

This compound is a readily available and versatile starting material for the synthesis of valuable chemical intermediates. The protocols detailed in this application note for its amination and subsequent nitro group reduction provide a reliable pathway to 3-chloro-4-(4-chlorophenoxy)aniline. The choice of classical, robust reactions like high-pressure amination and the Béchamp reduction ensures scalability and cost-effectiveness, making these procedures highly relevant for both academic research and industrial drug development.

References

Application Notes & Protocols: 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diaryl Ether Scaffold

The diaryl ether (DE) motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in both natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties: the ether linkage provides conformational flexibility while maintaining metabolic stability, and the dual aromatic rings offer a framework for extensive functionalization to modulate target binding and pharmacokinetic properties.[4] Derivatives of the diaryl ether core exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3]

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene (CAS: 22544-07-6) is a highly functionalized and strategically valuable building block for leveraging the potential of the diaryl ether scaffold.[5][6] Its utility is derived from three key reactive sites:

  • A Nitro Group: Positioned para to the ether linkage, this powerful electron-withdrawing group is a versatile synthetic handle, most commonly serving as a precursor to a primary aniline.[7]

  • An Activated Chlorine Atom: Located ortho to the nitro group, this chlorine is highly activated towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse functionalities.[8][9]

  • A Stable Diaryl Ether Bond: While generally robust, this bond can be cleaved under specific, forcing conditions, offering a pathway for late-stage structural modification or the unmasking of phenolic moieties.[10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core synthetic transformations of this compound and providing validated, step-by-step protocols for its application in pharmaceutical synthesis.

Physicochemical Properties and Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 22544-07-6 [5][6][11]
Molecular Formula C₁₂H₇Cl₂NO₃ [5][11][12]
Molecular Weight 284.10 g/mol [5][11]
Melting Point 105-109 °C [12]
Boiling Point 351.6 °C at 760 mmHg [12]
Appearance Pale yellow solid [8]
SMILES O=--INVALID-LINK--C1=CC=C(OC2=CC=C(Cl)C=C2)C=C1Cl [5]

| InChI Key | RTCVXHVOOYCYNA-UHFFFAOYSA-N |[12] |

Table 2: Hazard and Safety Information Note: This data is based on related compounds like 1-chloro-4-nitrobenzene and should be treated as a guide. A substance-specific risk assessment is mandatory.

Hazard Category Description Precautionary Statements Reference(s)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P361+P364: Take off immediately all contaminated clothing and wash it before reuse. [13][14]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure. P260: Do not breathe dust. [15][16]
Carcinogenicity Suspected of causing cancer. P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection. [13][15][16]
Mutagenicity Suspected of causing genetic defects. P202: Do not handle until all safety precautions have been read and understood. [13][15]

| Environmental | Toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |[13][15] |

Core Synthetic Transformations and Protocols

The synthetic power of this compound lies in the chemoselective manipulation of its functional groups. The following protocols detail the most critical transformations.

Protocol 1: Selective Reduction of the Nitro Group

Expertise & Causality: The reduction of the nitro group to a primary amine is a fundamental transformation in aromatic chemistry. This conversion dramatically alters the electronic character of the ring, transforming the electron-withdrawing nitro group into a strongly electron-donating and nucleophilic amino group. This amine serves as a crucial attachment point for building molecular complexity via amide bond formation, sulfonylation, or reductive amination. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a highly efficient and clean method, often preferred for its high yields and the simple removal of the catalyst by filtration.[17] Crucially, under standard hydrogenation conditions, the aryl chlorides and the diaryl ether bond remain intact.

Experimental Protocol: Synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 17.6 mmol).

  • Solvent Addition: Add ethanol (100 mL) to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.25 g, 5 wt%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is fully consumed.

  • Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 3-Chloro-4-(4-chlorophenoxy)aniline as a crystalline solid.

Data Presentation: Expected Outcome

Parameter Value
Product 3-Chloro-4-(4-chlorophenoxy)aniline
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Typical Yield 90-98%

| Appearance | Off-white to light brown solid |

reduction_workflow start 2-Chloro-1-(4-chlorophenoxy) -4-nitrobenzene reagents H₂ (50 psi) 10% Pd/C Ethanol, RT start->reagents product 3-Chloro-4-(4-chlorophenoxy) aniline reagents->product caption Workflow for Nitro Group Reduction

Workflow for Nitro Group Reduction
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Expertise & Causality: The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[9] In our building block, the nitro group at C4 strongly withdraws electron density from the ring, stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[9] This effect makes the chlorine at C2 an excellent leaving group. This reaction allows for the regioselective introduction of a wide array of nucleophiles, a key strategy for library synthesis in drug discovery. A mild organic base like diisopropylethylamine (DIPEA) is often sufficient to neutralize the HCl generated in situ without promoting side reactions.

Experimental Protocol: Synthesis of N-Benzyl-3-chloro-4-(4-chlorophenoxy)-6-nitroaniline

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.0 g, 7.04 mmol).

  • Solvent and Reagents: Add N,N-Dimethylformamide (DMF, 20 mL), followed by benzylamine (0.90 g, 8.45 mmol, 1.2 equivalents) and Diisopropylethylamine (DIPEA) (1.82 g, 14.1 mmol, 2.0 equivalents).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) and stir. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with water (2 x 30 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, further purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted product.

Data Presentation: Expected Outcome

Parameter Value
Product N-Benzyl-3-chloro-4-(4-chlorophenoxy)-6-nitroaniline
Molecular Formula C₁₉H₁₄Cl₂N₂O₃
Molecular Weight 389.24 g/mol
Typical Yield 75-90%

| Appearance | Yellow to orange solid |

snar_mechanism reactant Reactant + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Stabilized Intermediate) reactant->intermediate Attack at C-Cl product Product + Leaving Group (Cl⁻) intermediate->product Loss of Cl⁻ caption S(N)Ar Mechanism Pathway

S(N)Ar Mechanism Pathway
Protocol 3: Acidic Cleavage of the Diaryl Ether Bond

Expertise & Causality: While diaryl ethers are significantly more stable than their alkyl ether counterparts, their cleavage can be achieved under harsh acidic conditions.[10] The reaction is typically performed with strong acids like HBr or HI at elevated temperatures.[18][19] The mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group.[18] Subsequently, a nucleophile (e.g., Br⁻) attacks one of the aromatic carbons. However, nucleophilic attack on an sp²-hybridized carbon of a benzene ring is difficult.[18] This transformation is less common but can be a powerful tool for creating phenols, which are themselves valuable synthetic intermediates. Caution: This reaction requires stringent safety measures due to the use of highly corrosive acids at high temperatures.

Experimental Protocol: Synthesis of 2,4-Dichlorophenol and 4-Chlorophenol

  • Reactor Setup: In a heavy-walled sealed tube equipped with a magnetic stir bar, add this compound (1.0 g, 3.52 mmol).

  • Reagent Addition: Carefully add a 48% aqueous solution of hydrobromic acid (HBr, 10 mL).

  • Reaction: Seal the tube tightly and heat the mixture to 120-130 °C in an oil bath behind a blast shield for 24-48 hours.

  • Work-up: Cool the reaction tube to room temperature. Carefully unseal the tube in a fume hood. Dilute the reaction mixture with water (50 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 30 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude mixture of phenols and other byproducts must be separated by preparative HPLC or careful column chromatography on silica gel. (Note: The nitro group may also be modified under these conditions).

Strategic Application in Pharmaceutical Scaffold Development

The true power of this compound is realized when these individual reactions are combined in a synthetic sequence. A researcher can strategically build complexity, tailoring the molecule for a specific biological target.

synthetic_strategy cluster_0 Pathway A cluster_1 Pathway B start 2-Chloro-1-(4-chlorophenoxy) -4-nitrobenzene snar Step 1: S(N)Ar (Protocol 2) Introduce R-NH₂ start->snar reduction_B Step 1: Reduction (Protocol 1) -NO₂ → -NH₂ start->reduction_B reduction_A Step 2: Reduction (Protocol 1) -NO₂ → -NH₂ snar->reduction_A final_scaffold Complex Drug-Like Scaffolds reduction_A->final_scaffold functionalization Step 2: Amide Coupling -NH₂ → -NHCOR' reduction_B->functionalization functionalization->final_scaffold caption Strategic Pathways to Complex Scaffolds

Strategic Pathways to Complex Scaffolds

By following these pathways, a multitude of unique structures can be generated from a single, versatile starting material. For instance, executing an SNAr reaction followed by nitro reduction generates a 1,2,4-trisubstituted aniline derivative. This scaffold is a common feature in kinase inhibitors and other targeted therapies, where the three distinct substitution vectors allow for fine-tuning of potency and selectivity.

References

Application Notes and Protocols for the Elucidation of Biotransformation Pathways of Chlorinated Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Imperative to Understand Chlorinated Nitrophenol Biotransformation

Chlorinated nitrophenols (CNPs) represent a significant class of environmental contaminants, emerging from the widespread industrial synthesis of pesticides, herbicides, dyes, and pharmaceuticals.[1][2][3] Their persistence, toxicity, and potential for carcinogenic and mutagenic effects on living organisms necessitate a thorough understanding of their environmental fate.[1][3][4] Microbial biotransformation offers a cost-effective and environmentally benign strategy for the remediation of CNP-contaminated sites.[1][5][6] This guide provides a comprehensive overview of the known biotransformation pathways of CNPs, accompanied by detailed protocols for their investigation in a research setting. As we delve into the metabolic intricacies of microbial degradation, we will uncover the enzymatic machinery that microorganisms have evolved to detoxify these xenobiotic compounds.

PART 1: Microbial Biotransformation Pathways of Chlorinated Nitrophenols

The microbial degradation of CNPs can be initiated through two primary strategies: an initial oxidative attack or a reductive transformation. The specific pathway employed by a microorganism is dependent on the microbial species, the specific CNP isomer, and the prevailing environmental conditions (aerobic vs. anaerobic).

Reductive Pathways: A Common Initial Step

A prevalent initial step in the biotransformation of many CNPs is the reduction of the nitro group to an amino group, forming the corresponding chloroaminophenol. This reaction is often the first crucial step in detoxification.

For instance, the degradation of 4-chloro-2-nitrophenol (4C2NP) by Exiguobacterium sp. PMA commences with the reduction of the nitro group to form 4-chloro-2-aminophenol (4C2AP).[2] This is followed by dehalogenation to yield 2-aminophenol (2AP), which then undergoes ring cleavage.[2] The involvement of a 4C2NP reductase and a 4C2AP dehalogenase has been suggested in this pathway.[2]

Oxidative Pathways: Diverse Mechanisms for Ring Destabilization

Oxidative pathways initiate degradation by the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to its destabilization and subsequent cleavage.

A well-studied example is the degradation of 2-chloro-4-nitrophenol (2C4NP). Several bacterial strains have been shown to degrade 2C4NP through different oxidative routes.

  • Hydroxyquinol Pathway: In Cupriavidus sp. strain CNP-8, the degradation of 2C4NP proceeds via a hydroxyquinol pathway.[5]

  • Benzenetriol Pathway: The same strain, Cupriavidus sp. CNP-8, has also been shown to utilize a 1,2,4-benzenetriol (BT) pathway for 2C4NP catabolism.[7] This pathway is initiated by a two-component FAD-dependent monooxygenase (HnpAB) that converts 2C4NP to BT. Subsequently, a BT 1,2-dioxygenase (HnpC) catalyzes the ring cleavage of BT.[7] Gram-positive bacteria also utilize the 1,2,4-benzenetriol pathway for the degradation of p-nitrophenol.[8][9]

  • Chlorohydroquinone and Hydroquinone Pathway: Burkholderia sp. RKJ 800 and Rhodococcus imtechensis RKJ300 degrade 2C4NP via the formation of chlorohydroquinone (CHQ) and subsequently hydroquinone (HQ).[10][11] The hydroquinone then undergoes ring cleavage.[10][11] This is a significant finding as it represents the first report of this pathway in a Gram-negative bacterium for 2C4NP degradation.[11]

The following diagram illustrates the divergent pathways for 2-chloro-4-nitrophenol degradation:

2C4NP_Degradation_Pathways cluster_main Biotransformation of 2-Chloro-4-nitrophenol (2C4NP) cluster_reductive Reductive Dehalogenation Pathway cluster_oxidative Oxidative Pathways 2C4NP 2C4NP 4NP 4-Nitrophenol 2C4NP->4NP Reductive Dehalogenase (Burkholderia sp. SJ98) CHQ Chlorohydroquinone 2C4NP->CHQ 2C4NP-monooxygenase (Rhodococcus imtechensis RKJ300, Burkholderia sp. RKJ 800) BT_oxidative 1,2,4-Benzenetriol 2C4NP->BT_oxidative HnpAB Monooxygenase (Cupriavidus sp. CNP-8) 4NC 4-Nitrocatechol 4NP->4NC BT_reductive 1,2,4-Benzenetriol 4NC->BT_reductive MA_reductive Maleylacetate BT_reductive->MA_reductive BT-1,2-dioxygenase TCA_reductive TCA Cycle MA_reductive->TCA_reductive β-ketoadipate pathway HQ Hydroquinone CHQ->HQ CHQ-dehalogenase GHS γ-hydroxymuconic semialdehyde HQ->GHS HQ-1,2-dioxygenase TCA_oxidative_hq TCA Cycle GHS->TCA_oxidative_hq MA_oxidative Maleylacetate BT_oxidative->MA_oxidative HnpC Dioxygenase TCA_oxidative_bt TCA Cycle MA_oxidative->TCA_oxidative_bt

Caption: Divergent microbial degradation pathways for 2-chloro-4-nitrophenol.

Anaerobic Degradation

Under anaerobic conditions, reductive dechlorination is a key mechanism.[12] This process involves the removal of chlorine atoms, which is often a prerequisite for the subsequent degradation of the aromatic ring.[13] For instance, pentachlorophenol can be reductively dehalogenated to phenols with fewer chlorine atoms, which are more amenable to mineralization.[13] Anaerobic degradation of chlorinated phenols is often coupled to processes like methanogenesis or sulfate reduction.[14]

PART 2: Experimental Protocols for Studying Biotransformation Pathways

The elucidation of microbial degradation pathways requires a systematic experimental approach. The following protocols provide a framework for the enrichment and isolation of degrading microorganisms, cultivation for biotransformation studies, and the analysis of metabolites.

Protocol 1: Enrichment and Isolation of Chlorinated Nitrophenol-Degrading Microorganisms

Objective: To enrich and isolate microorganisms from contaminated environments that are capable of degrading a specific chlorinated nitrophenol.

Rationale: Microorganisms with the ability to degrade specific pollutants are often found in environments historically contaminated with those compounds. This protocol uses an enrichment culture technique to selectively grow these organisms.

Materials:

  • Contaminated soil or water samples.

  • Basal Salt Medium (BSM). The composition can vary, but a typical formulation is provided in Table 1.

  • Target chlorinated nitrophenol (e.g., 2-chloro-4-nitrophenol) as the sole carbon and energy source.

  • Sterile flasks, petri dishes, and other standard microbiology labware.

  • Incubator shaker.

Table 1: Composition of Basal Salt Medium (BSM)

ComponentConcentration (g/L)
K2HPO41.5
KH2PO40.5
NaCl0.5
(NH4)2SO41.0
MgSO4·7H2O0.2
CaCl2·2H2O0.02
FeSO4·7H2O0.002
Trace element solution1.0 mL/L
pH 7.0 ± 0.2

Procedure:

  • Enrichment Culture:

    • Prepare BSM and sterilize by autoclaving.

    • After cooling, add the target CNP from a sterile stock solution to a final concentration of 10-50 mg/L.[15] For some compounds, co-metabolism with a more readily available carbon source like naphthalene (50 mg/L) may be necessary to support initial microbial growth.[15]

    • Inoculate 100 mL of the medium in a 250 mL flask with 1 g of soil or 1 mL of water from the contaminated site.[15]

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days.[15]

  • Sub-culturing:

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh medium with the same composition.

    • Incubate under the same conditions.

    • Repeat this transfer at least three times to enrich for bacteria capable of degrading the target compound.[15]

  • Isolation of Pure Cultures:

    • Prepare BSM agar plates containing the target CNP as the sole carbon source.

    • Spread serial dilutions of the final enrichment culture onto the agar plates.

    • Incubate at 30°C until colonies appear.

    • Isolate morphologically distinct colonies and re-streak on fresh plates to obtain pure cultures.

    • Verify the degradation ability of the pure isolates in liquid BSM with the target CNP.

Protocol 2: Biodegradation and Metabolite Identification Studies

Objective: To monitor the degradation of a chlorinated nitrophenol by a pure microbial culture and to identify the intermediate metabolites.

Rationale: This protocol allows for the kinetic analysis of the degradation process and the trapping of transient intermediates, which are crucial for pathway elucidation.

Materials:

  • Pure culture of the degrading microorganism.

  • BSM with the target CNP.

  • Sterile flasks.

  • Incubator shaker.

  • Centrifuge.

  • Organic solvents for extraction (e.g., ethyl acetate, methanol).

  • Analytical instruments: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

  • Cultivation and Sampling:

    • Inoculate a flask containing BSM with the target CNP with the pure culture.

    • Incubate under optimal growth conditions.

    • At regular time intervals, withdraw aliquots of the culture.

  • Sample Preparation:

    • Centrifuge the aliquots to separate the biomass from the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

    • The supernatant is now ready for direct HPLC analysis or for extraction of metabolites.

  • Metabolite Extraction:

    • Acidify the supernatant to pH 2-3 with HCl.

    • Extract the metabolites with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

    • Repeat the extraction three times.

    • Pool the organic phases and dry over anhydrous Na2SO4.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for GC-MS analysis. For polar metabolites, derivatization (e.g., silylation) may be necessary to improve volatility for GC-MS.[15]

  • Analytical Methods:

    • HPLC Analysis: Use a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid) to monitor the disappearance of the parent compound and the appearance of polar metabolites.[16][17] A diode array detector is useful for obtaining UV-Vis spectra of the peaks.[17]

    • GC-MS Analysis: Use a suitable capillary column (e.g., DB-5) to separate the extracted metabolites.[17] The mass spectrometer will provide mass spectra of the separated compounds, which can be compared with libraries (e.g., NIST) for identification.

The following diagram outlines the general workflow for a biodegradation study:

Biodegradation_Workflow Start Start: Inoculate Culture Incubate Incubate and Sample Periodically Start->Incubate Centrifuge Centrifuge to Separate Cells Incubate->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Biomass Biomass Centrifuge->Biomass HPLC HPLC Analysis (Parent Compound & Polar Metabolites) Supernatant->HPLC Extraction Solvent Extraction of Metabolites Supernatant->Extraction End End: Pathway Elucidation HPLC->End Derivatization Derivatization (if necessary) Extraction->Derivatization GCMS GC-MS Analysis (Metabolite Identification) Derivatization->GCMS GCMS->End

Caption: General experimental workflow for studying microbial degradation.[15]

PART 3: Data Presentation and Interpretation

Quantitative data from biodegradation studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 2: Example Data Presentation for 4-Chloro-2-Nitrophenol Degradation

Time (hours)4C2NP Concentration (mM)4C2AP Concentration (mM)2AP Concentration (mM)Chloride Release (mM)
00.5000
120.350.10.020.15
240.150.20.080.35
360.020.10.150.48
4800.010.10.5

Data is hypothetical and for illustrative purposes, based on trends observed in studies such as Arora et al., 2012.[2]

Conclusion

The biotransformation of chlorinated nitrophenols is a complex process involving a diverse array of microbial enzymes and metabolic pathways. The protocols and information presented in this guide provide a robust framework for researchers to investigate these pathways. A thorough understanding of these mechanisms is not only of fundamental scientific interest but is also critical for the development of effective bioremediation strategies to clean up our environment.[6][18] The continued exploration of microbial catabolic diversity will undoubtedly unveil novel enzymes and pathways with potential applications in green chemistry and sustainable environmental management.

References

Application Notes & Protocols: Synthesis of Novel Diphenyl Ether Herbicides from Chloronitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Chloronitrobenzene Scaffolds in Herbicide Discovery

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel and effective chemical solutions in agriculture. Chloronitrobenzene derivatives serve as a cornerstone in agrochemical synthesis, providing a versatile and cost-effective platform for the generation of diverse herbicidal compounds. Their inherent reactivity, governed by the electron-withdrawing nature of the nitro group, facilitates key bond-forming reactions, making them ideal starting materials for complex molecular architectures.[1][2]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel diphenyl ether herbicides, a prominent class of protoporphyrinogen oxidase (PPO) inhibitors, originating from chloronitrobenzene precursors. We will delve into the mechanistic rationale behind the synthetic strategies, provide step-by-step experimental procedures, and outline the subsequent characterization and bio-activity screening methodologies. These notes are intended for researchers and scientists engaged in the discovery and development of next-generation herbicides.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution and the Ullmann Condensation

The synthesis of diphenyl ether herbicides from chloronitrobenzene derivatives hinges on a fundamental reaction in organic chemistry: nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), ortho or para to a halogen (in this case, chlorine), is essential for activating the aromatic ring towards nucleophilic attack.[2][3] This activation occurs because the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[1][3]

A classical and industrially relevant method to forge the diaryl ether bond is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide.[4][5][6] While traditional Ullmann reactions often require harsh conditions, modern iterations utilize soluble copper catalysts and ligands to achieve higher yields and milder reaction conditions.[6]

PART 1: Synthesis of a Novel Diphenyl Ether Herbicide Candidate

This section provides a detailed protocol for the synthesis of a representative diphenyl ether herbicide, 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate, a compound identified for its potent PPO inhibition and good herbicidal activity.[7] The synthesis proceeds in two main stages: the formation of the diphenyl ether core via Ullmann condensation, followed by esterification to introduce the butenoate side chain.

Experimental Workflow: Synthesis Pathway

Synthesis_Workflow cluster_ullmann Stage 1: Ullmann Condensation cluster_esterification Stage 2: Esterification cluster_analysis Analysis & Screening A 2,4-dichloro-5-nitrobenzoic acid C 5-(2-chloro-4-(trifluoromethyl)phenoxy) -2-nitrobenzoic acid A->C Ullmann Condensation B 4-hydroxy-3-chlorobenzotrifluoride B->C E Final Product: 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy) -2-nitrobenzoate C->E Esterification D Ethyl 4-chloro-4-oxobutanoate D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G H Herbicidal Activity Screening G->H

Caption: Synthetic workflow for a novel diphenyl ether herbicide.

Protocol 1.1: Synthesis of 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (Intermediate C)

Rationale: This step establishes the core diphenyl ether structure. The Ullmann condensation is employed to couple the activated chloronitrobenzene derivative with the substituted phenol. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction by solvating the potassium cation of the phenoxide, thereby increasing the nucleophilicity of the phenoxide oxygen. Copper(I) iodide is a common and effective catalyst for this transformation.

Materials:

  • 2,4-dichloro-5-nitrobenzoic acid (A)

  • 4-hydroxy-3-chlorobenzotrifluoride (B)

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-hydroxy-3-chlorobenzotrifluoride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Add 2,4-dichloro-5-nitrobenzoic acid (1.1 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate (C).

Protocol 1.2: Synthesis of 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate (Final Product E)

Rationale: This final step introduces the unsaturated carboxylate side chain, which is crucial for the herbicidal activity of this specific compound series.[7] The reaction is a standard esterification between the carboxylic acid intermediate and an alkyl halide in the presence of a base.

Materials:

  • 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (C)

  • Ethyl 4-chloro-4-oxobutanoate (D)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

Procedure:

  • Dissolve the intermediate carboxylic acid (C) (1.0 eq) in acetone.

  • Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add ethyl 4-chloro-4-oxobutanoate (D) (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the final product by column chromatography.

Expected Results & Characterization

The successful synthesis of the target compound should be confirmed by various analytical techniques.

Compound Appearance Yield (%) ¹H NMR (CDCl₃, δ ppm) MS (m/z)
Intermediate C Pale yellow solid75-858.21 (s, 1H), 7.75 (d, 1H), 7.60 (s, 1H), 7.45 (d, 1H), 7.10 (s, 1H)[M-H]⁻ calculated for C₁₄H₆Cl₂F₃NO₅: 411.95
Final Product E White solid80-908.15 (s, 1H), 7.80 (d, 1H), 7.65 (s, 1H), 7.50 (d, 1H), 7.15 (s, 1H), 6.05 (t, 1H), 5.90 (t, 1H), 4.20 (q, 2H), 1.25 (t, 3H)[M+H]⁺ calculated for C₂₀H₁₃Cl₂F₃NO₈: 538.00

Note: The NMR and MS data are representative and should be confirmed by experimental analysis.

PART 2: Mechanism of Action & Structure-Activity Relationship (SAR)

Mechanism of Action: PPO Inhibition

Diphenyl ether herbicides exert their phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[8] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[9] Its inhibition leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX.[10] In the presence of light, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species that cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and ultimately, plant death.[11][12]

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Oxidation PPO PPO Enzyme Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Biosynthesis ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light Diphenyl_Ether Diphenyl Ether Herbicide Diphenyl_Ether->PPO Inhibition Cell_Death Cell Membrane Damage & Plant Death ROS->Cell_Death

Caption: Mechanism of action of diphenyl ether herbicides.

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of diphenyl ether derivatives is highly dependent on their molecular structure. Key SAR findings for this class of compounds include:

  • Substituents on the Phenoxy Ring: The presence of electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group at the para-position and a chlorine (-Cl) atom at the ortho-position of the phenoxy ring, is often crucial for high activity.[7][9]

  • The Nitro Group: The nitro group on the other phenyl ring is a critical activating group for the SNAr reaction and is also important for binding to the PPO enzyme.

  • The Ester Side Chain: The nature of the substituent at the ortho-position to the nitro group significantly influences herbicidal activity and crop selectivity. In the example provided, the butenoate ester is a key pharmacophore.[7]

Researchers can leverage these SAR principles to design novel derivatives with improved efficacy, broader weed control spectrum, and enhanced crop safety by systematically modifying these key structural features.

PART 3: Herbicidal Activity Screening Protocol

Once a novel compound is synthesized and characterized, its herbicidal activity must be evaluated. This section provides a general protocol for a greenhouse-based whole-plant bioassay.

Protocol 3.1: Greenhouse Bioassay for Herbicidal Efficacy

Rationale: This protocol allows for the assessment of the herbicidal effects of the synthesized compounds on target weed species and can also provide an initial indication of crop selectivity. The use of a range of concentrations helps to determine the dose-response relationship.

Materials:

  • Seeds of target weed species (e.g., velvetleaf, barnyardgrass) and crop species (e.g., soybean, corn).

  • Pots filled with a standard potting mix.

  • Synthesized herbicide candidate.

  • A commercial standard herbicide (e.g., acifluorfen) for comparison.

  • Solvent for dissolving the test compounds (e.g., acetone).

  • Surfactant.

  • Laboratory sprayer.

Procedure:

  • Sow the seeds of weed and crop species in pots and allow them to grow in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).

  • When the plants reach the 2-3 leaf stage, prepare the herbicide solutions. Dissolve the synthesized compound and the standard herbicide in a small amount of acetone, then dilute with water containing a surfactant to the desired concentrations (e.g., 10, 50, 100, 200 g active ingredient per hectare). A control group should be sprayed with the solvent-surfactant solution only.

  • Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a consistent volume.

  • Return the treated plants to the greenhouse.

  • Visually assess the herbicidal injury at 3, 7, and 14 days after treatment (DAT). Injury is typically rated on a scale of 0% (no effect) to 100% (complete plant death).

  • At 14 DAT, harvest the above-ground plant biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the control group.

Data Presentation

The results of the bioassay should be summarized in a clear and concise manner.

Table 1: Herbicidal Activity of Compound E against Velvetleaf (Abutilon theophrasti)

Treatment Dose (g a.i./ha) Visual Injury (%) at 14 DAT Dry Weight Reduction (%)
Control000
Compound E308578
Compound E409592
Acifluorfen (Standard)308075
Acifluorfen (Standard)409088

Note: Data are representative and based on findings for similar compounds.[7]

Conclusion

Chloronitrobenzene derivatives remain a vital starting point for the discovery of novel herbicides. The synthetic pathways, particularly the Ullmann condensation to form diphenyl ethers, are well-established yet offer ample opportunities for the creation of new molecular entities. By understanding the underlying reaction mechanisms, structure-activity relationships, and modes of action, researchers can rationally design and synthesize next-generation herbicides to address the ongoing challenges in weed management. The protocols provided herein offer a solid framework for the synthesis, characterization, and evaluation of these promising compounds.

References

Application Note: A Detailed Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr) Using 2,4-Dinitrochlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions proceed efficiently on electron-deficient aromatic systems. The presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂) groups, positioned ortho and/or para to a suitable leaving group (e.g., a halide) is critical for activating the ring towards nucleophilic attack.[1][2][3][4]

This application note provides a comprehensive, field-proven protocol for a classic SNAr reaction: the substitution of chloride on 2,4-dinitrochlorobenzene (DNCB) with an amine nucleophile, specifically piperidine. DNCB is an ideal model substrate due to the two nitro groups that strongly activate the aromatic ring, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[2][5] The reaction proceeds via a well-established addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][5][6][7] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and safety considerations.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction of 2,4-dinitrochlorobenzene does not proceed via a concerted SN2 pathway, which is sterically hindered at an sp²-hybridized carbon, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation.[1] Instead, it follows a two-step addition-elimination mechanism:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile (piperidine) attacks the electrophilic carbon atom bearing the chlorine (the ipso-carbon). This initial attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate called a Meisenheimer complex.[1][2] The formation of this complex is typically the slow, rate-determining step of the reaction.[1][3]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is significantly stabilized by the strong resonance- and inductive-effects of the ortho and para nitro groups.[1][5][7]

  • Rearomatization: The intermediate rapidly collapses, expelling the chloride leaving group and restoring the aromaticity of the ring to yield the final substituted product.[1][6]

Visualization of the SNAr Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism for the reaction between 2,4-dinitrochlorobenzene and piperidine.

Caption: The Addition-Elimination Mechanism of SNAr.

Safety and Handling Precautions

Extreme Hazard Warning: 2,4-Dinitrochlorobenzene is a highly toxic and reactive compound. It is extremely hazardous in case of skin contact (irritant, sensitizer, permeator), eye contact, ingestion, and inhalation.[8] Severe over-exposure can be fatal.[8]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[9] Wear a lab coat, splash goggles or a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[8][10] A dust respirator is mandatory when handling the solid.[8]

  • Exposure Response:

    • Skin Contact: MAY BE ABSORBED.[11] Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[8][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible, and seek immediate medical attention.[11]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

  • Handling: Avoid creating dust.[10] Ensure all equipment is properly grounded.[8] Store in a cool, dry, well-ventilated area away from incompatible substances.[8]

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national hazardous waste regulations.[9] Do not allow the chemical to enter the environment as it is very toxic to aquatic life.[11]

Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)piperidine

This protocol details the reaction of 2,4-dinitrochlorobenzene with a molar excess of piperidine in an ethanol solvent. Ethanol is a common choice for these reactions as it readily dissolves the reactants and is relatively benign. The excess amine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2,4-Dinitrochlorobenzene202.551.01 g5.0Limiting Reagent. HIGHLY TOXIC .
Piperidine85.151.28 mL (1.10 g)12.9Nucleophile and Base. (d=0.862 g/mL)
Ethanol (95%)46.0715 mL-Solvent.
Deionized Water18.02~100 mL-For precipitation and washing.
Round-bottom flask50 mL1-
Reflux condenser-1-
Magnetic stir bar & plate-1-
Heating mantle-1-
Buchner funnel & flask-1 set-For vacuum filtration.
Filter paper-1-
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.01 g (5.0 mmol) of 2,4-dinitrochlorobenzene in 15 mL of 95% ethanol. Stir the mixture until the solid is fully dissolved.

  • Addition of Nucleophile: In the fume hood, carefully add 1.28 mL (12.9 mmol) of piperidine to the ethanolic solution of DNCB. A color change to deep red or orange is typically observed as the Meisenheimer complex forms.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Product Precipitation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Once cooled, slowly pour the reaction mixture into a beaker containing approximately 50 mL of cold deionized water while stirring. The crude product, N-(2,4-dinitrophenyl)piperidine, should precipitate as a yellow-orange solid.

  • Isolation by Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid in the funnel with two portions of cold deionized water (2 x 25 mL) to remove any piperidinium hydrochloride salt and excess piperidine.

  • Drying: Press the solid dry on the filter paper. Transfer the crude product to a pre-weighed watch glass and allow it to air dry completely, or dry in a desiccator.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Characterization: Determine the yield of the final product. Characterize the compound by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Experimental Workflow Visualization

Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_final 4. Final Steps dissolve Dissolve DNCB (1.01g) in Ethanol (15mL) in 50mL RBF add_nuc Add Piperidine (1.28mL) dissolve->add_nuc reflux Attach condenser & reflux for 30-45 minutes add_nuc->reflux cool Cool to Room Temp. reflux->cool precipitate Pour into cold H₂O (50mL) to precipitate product cool->precipitate filtrate Vacuum filter solid precipitate->filtrate wash Wash with cold H₂O (2 x 25mL) filtrate->wash dry Dry the solid product wash->dry purify Recrystallize from Ethanol (Optional) dry->purify characterize Yield, MP, NMR, IR purify->characterize

Caption: Workflow for the synthesis of N-(2,4-dinitrophenyl)piperidine.

Conclusion

This application note provides a detailed and reliable protocol for performing a nucleophilic aromatic substitution reaction using 2,4-dinitrochlorobenzene as a model substrate. By understanding the underlying SNAr mechanism and adhering strictly to the safety precautions, researchers can effectively synthesize substituted aromatic compounds. The principles and techniques described herein are broadly applicable to a wide range of SNAr reactions with various nucleophiles and activated aromatic systems, serving as a foundational guide for professionals in chemical synthesis and drug discovery.

References

Application Notes and Protocols for 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The pursuit of novel high-performance polymers is a cornerstone of modern material science. These materials are defined by their exceptional thermal, mechanical, and chemical stability, which makes them indispensable in demanding applications ranging from aerospace engineering to advanced electronics and biomedical devices. The synthesis of such polymers often relies on the principles of step-growth polymerization, with nucleophilic aromatic substitution (SNAr) being a particularly powerful methodology. The reactivity of monomers in SNAr polymerization is critically dependent on the presence of electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.

This document provides a comprehensive guide to the use of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene as a promising, yet underexplored, monomer in the synthesis of novel poly(aryl ether)s. The presence of a strongly electron-withdrawing nitro group, coupled with two displaceable chloro substituents, positions this compound as a versatile building block for creating new polymeric architectures with potentially unique properties. These application notes are designed for researchers, scientists, and professionals in drug development and material science who are interested in exploring the frontiers of polymer chemistry. We will delve into the scientific rationale behind its application, provide detailed experimental protocols for polymerization and characterization, and discuss the potential properties and applications of the resulting materials.

Scientific Rationale and Potential Applications

The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The core principle underpinning the utility of this compound in polymer synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In contrast to the inertness of unsubstituted aryl halides towards nucleophiles, the presence of the nitro group in the para position to one of the chlorine atoms and ortho to the other dramatically enhances the electrophilicity of the carbon atoms to which the halogens are attached. This activation facilitates the displacement of the chloride ions by a nucleophile, a critical step in polymerization.[1][2]

The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[3] This allows for polymerization to occur under relatively mild conditions. The presence of two chloro-substituents offers the potential for creating crosslinked polymers or for post-polymerization modification, adding another layer of versatility to this monomer.

Proposed Application: Synthesis of a Novel Poly(ether ether sulfone ketone) Analog

Based on its chemical structure, this compound is an excellent candidate for the synthesis of novel poly(aryl ether)s. For the purpose of these application notes, we will focus on its use in the synthesis of a poly(ether ether sulfone ketone) analog. This class of polymers is renowned for its high-performance characteristics.[4]

In this proposed application, this compound will be copolymerized with a bisphenol, such as 4,4'-sulfonyldiphenol (bisphenol S), via a nucleophilic aromatic substitution reaction. The resulting polymer will feature a unique combination of ether, sulfone, and ketone-like linkages, with the pendant nitro group offering possibilities for further functionalization.

The anticipated properties of such a polymer include:

  • High Thermal Stability: The rigid aromatic backbone is expected to impart excellent resistance to thermal degradation.

  • Good Mechanical Properties: Poly(aryl ether)s are known for their strength and stiffness.[5][6]

  • Chemical Resistance: The stable ether and sulfone linkages generally provide good resistance to a wide range of chemicals.

  • Tunable Solubility: The presence of the polar nitro group may enhance solubility in common organic solvents, facilitating processing.

  • Potential for Crosslinking: The remaining chloro-substituent could be utilized for post-polymerization crosslinking reactions, further enhancing the material's properties.

Experimental Protocols

Materials and Reagents
Compound CAS Number Purity Supplier Notes
This compound22544-07-6>98%Commercially AvailableStore in a cool, dry place.
4,4'-Sulfonyldiphenol (Bisphenol S)80-09-1>99%Commercially AvailableDry in a vacuum oven at 100 °C for 24 hours before use.
Anhydrous Potassium Carbonate (K2CO3)584-08-7>99%Commercially AvailableFinely ground and dried in a vacuum oven at 120 °C for 24 hours before use.
N,N-Dimethylacetamide (DMAc)127-19-5Anhydrous, >99.8%Commercially AvailableStore over molecular sieves.
Toluene108-88-3Anhydrous, >99.8%Commercially AvailableStore over molecular sieves.
Methanol67-56-1ACS GradeCommercially Available-
Deionized Water----
Synthesis of Poly(ether sulfone)-nitro Analog

This protocol details the synthesis of a novel poly(ether sulfone)-nitro analog via nucleophilic aromatic substitution polymerization.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Azeotropic Dehydration cluster_2 Polymerization cluster_3 Work-up and Purification A Charge reactor with Bisphenol S, K2CO3, DMAc, and Toluene B Purge with Nitrogen A->B C Heat to 140-150°C to remove water azeotropically B->C D Formation of Bisphenolate C->D E Add this compound D->E F Increase temperature to 160-170°C E->F G Monitor viscosity increase over 8-12 hours F->G H Cool to room temperature and dilute with DMAc G->H I Precipitate in methanol/water mixture H->I J Filter and wash the polymer I->J K Dry in vacuum oven at 80°C J->K G cluster_0 Structural Analysis cluster_1 Thermal Properties cluster_2 Molecular Weight and Solubility cluster_3 Mechanical Properties A FTIR Spectroscopy B NMR Spectroscopy (1H and 13C) C Thermogravimetric Analysis (TGA) D Differential Scanning Calorimetry (DSC) E Gel Permeation Chromatography (GPC) F Solubility Tests G Tensile Testing Polymer Polymer Polymer->A Polymer->B Polymer->C Polymer->D Polymer->E Polymer->F Polymer->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of this important chemical intermediate.

Introduction

The synthesis of this compound, a key building block in the preparation of various pharmaceuticals and agrochemicals, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, most commonly the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2,4-dichloronitrobenzene and 4-chlorophenol. While seemingly straightforward, this synthesis is often plagued by challenges such as low yields, side product formation, and purification difficulties. This guide provides expert insights and practical solutions to navigate these common hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is Cu(I).- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). - Consider in situ activation of Cu(0) or Cu(II) sources.
Inappropriate Ligand: The chosen ligand may not be suitable for this specific transformation. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.- Screen various ligands. For Ullmann ether synthesis, N,N-dimethylglycine and 1,10-phenanthroline are often effective.
Suboptimal Base: The base may be too weak to deprotonate the 4-chlorophenol effectively, or too strong, leading to side reactions.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be solvent-dependent.
Reaction Temperature Too Low/High: Traditional Ullmann reactions required high temperatures (>200 °C), but modern ligand-accelerated protocols are effective at lower temperatures.- For modern systems, start with a temperature range of 100-140 °C and optimize. If decomposition is observed, lower the temperature.
Formation of Side Products Reductive Dehalogenation: The aryl halide (2,4-dichloronitrobenzene) is reduced to 2-chloro-4-nitrophenol or 1,3-dichlorobenzene. This can be caused by protic impurities.- Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and consider adding molecular sieves.
Homocoupling of 4-chlorophenol: Formation of 4,4'-oxydiphenol.- This is often a sign of an inappropriate ligand or an excess of base. Re-evaluate your choice of ligand and consider using a milder base.
Reaction with the Nitro Group: The nitro group can be reduced under certain conditions, leading to aniline derivatives.- Avoid harsh reducing conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification Contamination with Copper Catalyst: Residual copper salts can be challenging to remove.- After the reaction, quench with an aqueous solution of ammonium chloride to complex the copper. Filter the reaction mixture through a pad of Celite®.
Similar Polarity of Product and Byproducts: Co-elution during column chromatography.- Optimize the solvent system for chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Ullmann condensation, a type of copper-catalyzed nucleophilic aromatic substitution. This involves the reaction of 2,4-dichloronitrobenzene with 4-chlorophenol in the presence of a copper catalyst and a base.

Q2: Why is the yield of my Ullmann condensation for this compound consistently low?

Low yields in this specific reaction can often be attributed to a few key factors. The electronic properties of the starting materials play a significant role; while the nitro group activates the 2,4-dichloronitrobenzene towards nucleophilic attack, it can also participate in side reactions. Furthermore, the choice of catalyst, ligand, base, and solvent are all critical and highly interdependent. A systematic optimization of these parameters is often necessary to achieve high yields. Reductive dehalogenation of the aryl halide is also a common side reaction that can significantly lower the yield of the desired product.

Q3: How do I choose the optimal ligand for this reaction?

Ligand selection is crucial for a successful Ullmann ether synthesis. N,N- and N,O-chelating ligands have been shown to be particularly effective. For the synthesis of diaryl ethers, ligands such as N,N-dimethylglycine, L-proline, and 1,10-phenanthroline have demonstrated good results by accelerating the reaction and allowing for milder conditions. It is often beneficial to screen a small library of ligands to identify the best performer for this specific substrate combination.

Q4: What is the role of the base, and which one should I use?

The primary role of the base is to deprotonate the 4-chlorophenol, forming the more nucleophilic phenoxide. The choice of base can significantly impact the reaction's success. In non-polar solvents like toluene or xylene, an inexpensive base such as K₂CO₃ can be effective. In polar aprotic solvents like DMF or acetonitrile, Cs₂CO₃ is often the base of choice due to its higher solubility and basicity.

Q5: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2,4-Dichloronitrobenzene (1.0 equiv)

  • 4-Chlorophenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Dimethylglycine (0.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloronitrobenzene, 4-chlorophenol, CuI, N,N-dimethylglycine, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum. The expected product is a yellow crystalline solid with a melting point of 105-109 °C.[1]

Analytical Methods

Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A starting point is a 4:1 mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation (Rf of the product around 0.3-0.4).

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: A C18 reverse-phase column is suitable.

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of formic acid or phosphoric acid to improve peak shape.[2]

  • Detection: UV detection at a wavelength where the product has strong absorbance (e.g., 254 nm or 310 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase and filter through a 0.45 µm syringe filter before injection.[2]

Visualizations

Reaction Mechanism: Ullmann Condensation

Ullmann_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene Oxidative Addition Oxidative Addition 2,4-Dichloronitrobenzene->Oxidative Addition 4-Chlorophenol 4-Chlorophenol Cu(I)-Ligand Complex Cu(I)-Ligand Complex 4-Chlorophenol->Cu(I)-Ligand Complex Base Cu(I)-Ligand Complex->Oxidative Addition Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Ar'-OH Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Forms C-O bond Reductive Elimination->Cu(I)-Ligand Complex Product Release This compound This compound Reductive Elimination->this compound

Caption: Proposed catalytic cycle for the Ullmann condensation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Cu(I) source fresh and high purity? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Optimize Systematically optimize reaction parameters Check_Catalyst->Optimize No Check_Base Is the base suitable for the solvent and reactants? Check_Ligand->Check_Base Yes Check_Ligand->Optimize No Check_Conditions Are the reaction conditions (temperature, inert atmosphere) optimal? Check_Base->Check_Conditions Yes Check_Base->Optimize No Check_Purity Are the starting materials and solvent anhydrous? Check_Conditions->Check_Purity Yes Check_Conditions->Optimize No Check_Purity->Optimize No Success Improved Yield Check_Purity->Success Yes Optimize->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Safety Information

  • 2,4-Dichloronitrobenzene: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and may cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3][4][5][6]

  • 4-Chlorophenol: This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also toxic to aquatic life with long-lasting effects. Use appropriate PPE and handle in a fume hood.[2][7][8][9][10]

  • Copper Catalysts: Copper compounds can be irritating to the eyes, skin, and respiratory tract. Avoid inhalation of dust.[11][12][13]

  • Solvents: Toluene is flammable and has associated health risks. Handle with care in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

References

Technical Support Center: Purification of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The following question-and-answer format addresses common challenges encountered during its purification, drawing upon established chemical principles and field-proven insights.

Understanding the Chemistry: Synthesis and Potential Impurities

This compound is typically synthesized via a nucleophilic aromatic substitution, most commonly the Williamson ether synthesis. This reaction involves the coupling of a substituted phenoxide with a substituted halo-nitroaromatic compound. A highly probable synthetic route is the reaction of 4-chlorophenol with 2,4-dichloronitrobenzene in the presence of a base.

This synthetic pathway informs the likely impurity profile of the crude product, which is crucial for devising an effective purification strategy. The primary impurities to consider are:

  • Unreacted Starting Materials:

    • 4-Chlorophenol

    • 2,4-Dichloronitrobenzene

  • Regioisomeric Byproduct:

    • 4-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene (from attack at the other chlorine position on 2,4-dichloronitrobenzene)

  • Side-Products:

    • Products from base-catalyzed decomposition of starting materials or product.

The separation of the desired product from its regioisomer often presents the most significant purification challenge due to their similar physical and chemical properties.

Troubleshooting Purification: A Question & Answer Guide

This section provides answers to frequently asked questions and troubleshooting advice for the purification of this compound.

Recrystallization Issues

Question 1: My crude this compound product is an oil and won't crystallize. What should I do?

This phenomenon, known as "oiling out," occurs when the compound separates from the solution at a temperature above its melting point. Here’s a systematic approach to troubleshoot this issue:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

  • Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature. Insulating the flask can promote the formation of crystals over oil. Avoid rapid cooling in an ice bath initially.

  • Scratching and Seeding: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If you have a small amount of pure product, add a "seed crystal" to induce crystallization.

  • Solvent System Re-evaluation: If oiling out persists, the solvent system may be inappropriate. Consider a solvent pair where the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "bad" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

Common Recrystallization Solvent Systems:

Solvent SystemNotes
Ethanol/WaterA common choice for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly.
Ethyl Acetate/HexaneGood for a range of polarities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Toluene/HeptaneSuitable for less polar compounds.

Question 2: After recrystallization, my product yield is very low. How can I improve it?

Low yield is a common issue in recrystallization. Here are the likely causes and solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already filtered and have the mother liquor, you can try to concentrate it by evaporation and cool it again to recover more product.

  • Premature Crystallization: If the product crystallizes too early, for example, during hot filtration to remove insoluble impurities, you will lose product.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution hot throughout this process.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent at room temperature can re-dissolve some of your product.

    • Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.

Column Chromatography Challenges

Question 3: I'm having trouble separating the product from its regioisomeric impurity using column chromatography. The spots are very close on the TLC plate. What can I do?

Separating regioisomers is a frequent challenge in organic synthesis. Here are several strategies to improve resolution in column chromatography:

  • Optimize the Eluent System:

    • Fine-tune Polarity: A standard eluent for this compound is a mixture of hexane and ethyl acetate. If the spots are too close, try very gradual changes in the solvent ratio. A small decrease in the percentage of the more polar solvent (ethyl acetate) can significantly improve separation.

    • Try Different Solvents: Sometimes, changing the nature of the solvents can have a dramatic effect on selectivity. Consider replacing ethyl acetate with dichloromethane or diethyl ether. A ternary system (e.g., hexane/dichloromethane/ethyl acetate) can also be effective.

  • Column Parameters:

    • Increase Column Length and Decrease Diameter: A longer and narrower column provides more theoretical plates, leading to better separation.

    • Use Finer Silica Gel: Smaller particle size silica gel (e.g., 230-400 mesh) provides a larger surface area and can improve resolution.

  • Loading and Elution Technique:

    • Dry Loading: If your compound has low solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column. This ensures a narrow starting band.

    • Gradient Elution: Start with a less polar eluent to allow the less polar compounds to move down the column. Gradually increase the polarity of the eluent to then elute your more polar compounds. This can sharpen peaks and improve separation.

Recommended Starting Conditions for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
TLC Analysis Develop TLC plates in various solvent systems to find the optimal separation before running the column. The ideal Rf value for the desired compound is typically between 0.2 and 0.35 for good separation on a column.

Question 4: My purified fractions from the column are still showing the presence of starting materials. How can I avoid this?

This indicates that the separation was not complete. Here's what to consider:

  • Incomplete Reaction: Ensure your reaction has gone to completion by TLC analysis before work-up and purification.

  • Co-elution: The starting materials may have similar polarities to your product.

    • Solution: A pre-purification work-up can be effective. An aqueous wash with a dilute base (e.g., 1M NaOH) will deprotonate and dissolve the acidic 4-chlorophenol, removing it from the organic layer containing your product. The non-polar 2,4-dichloronitrobenzene can then be separated from the more polar product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the purification of this compound, incorporating troubleshooting decision points.

PurificationWorkflow cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Primary Purification Method cluster_3 Purity Analysis cluster_4 Troubleshooting Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., NaOH wash) Crude->Workup TLC TLC Analysis Workup->TLC Recrystallization Recrystallization (e.g., EtOH/Water) TLC->Recrystallization Impurities have different solubilities Column Column Chromatography (e.g., Hexane/EtOAc) TLC->Column Impurities have similar solubilities Analysis Purity Check (TLC, HPLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Pure Purity OK Troubleshoot Impure Product Analysis->Troubleshoot Purity Not OK Re_Recrystallize Re-recrystallize with different solvent system Troubleshoot->Re_Recrystallize If from Recrystallization Re_Column Re-run column with optimized conditions Troubleshoot->Re_Column If from Column Re_Recrystallize->Analysis Re_Column->Analysis

Caption: Decision workflow for purification of this compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.35 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry loading as described in the troubleshooting section.

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the desired product and any more polar impurities.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Final Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To check for the presence of any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

By following this guide and understanding the principles behind each purification technique, researchers can effectively troubleshoot common issues and obtain high-purity this compound for their downstream applications.

References

Technical Support Center: Overcoming Solubility Challenges with Diaryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diaryl ethers. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to overcome the common solubility challenges encountered during experimental work with this important class of compounds. Diaryl ethers are a cornerstone in medicinal chemistry and materials science, but their inherent hydrophobicity and rigid structure often lead to significant hurdles in dissolution and purification.[1][2] This resource offers a structured approach to understanding and systematically addressing these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my diaryl ether compounds so difficult to dissolve?

The poor solubility of many diaryl ethers stems from their molecular structure. The two aromatic rings connected by an ether linkage create a largely nonpolar, hydrophobic, and often rigid molecule.[1] This structure leads to strong intermolecular π-π stacking and van der Waals forces in the solid state, making it energetically unfavorable for the compound to dissolve in many common solvents, particularly polar ones. While generally soluble in non-polar organic solvents like benzene and chloroform, their solubility in moderately polar and polar protic solvents can be limited.[3]

Q2: What are the best general-purpose solvents for dissolving diaryl ethers?

Based on the principle of "like dissolves like," non-polar and polar aprotic solvents are typically the most effective for dissolving diaryl ethers.[3]

  • High Solubility Often Observed In: Benzene, Toluene, Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), and 1,4-Dioxane.

  • Moderate to High Solubility (especially for more functionalized diaryl ethers): Acetone, Ethyl Acetate, N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[4][5]

  • Poor Solubility Generally Observed In: Water, Methanol, Ethanol, and Hexanes (unless the diaryl ether is very nonpolar).[3][6]

It is crucial to note that substituents on the aryl rings will significantly influence solubility. For instance, polar functional groups like hydroxyl (-OH) or nitro (-NO2) groups can alter the compound's polarity and hydrogen bonding capacity, thereby changing its solubility profile.[3][4][7]

Q3: My diaryl ether is insoluble in everything I've tried. What are my next steps?

When a diaryl ether proves exceptionally difficult to dissolve, a systematic approach is necessary. Here is a logical progression of techniques to explore:

  • Solvent Screening with Heating: Systematically test a range of solvents from different classes (e.g., aromatic, chlorinated, ethereal, polar aprotic) and assess solubility at both room temperature and elevated temperatures.

  • Co-Solvent Systems: Employing a mixture of solvents can often be more effective than a single solvent. A common strategy is to dissolve the diaryl ether in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent) dropwise to the heated solution to induce crystallization upon cooling.

  • Hansen Solubility Parameters (HSP): Utilize HSP to predict suitable solvents or solvent blends. This theoretical approach can save significant experimental time by identifying solvents with similar dispersion, polar, and hydrogen-bonding characteristics to your compound.[8][9][10]

  • pH Adjustment: If your diaryl ether possesses ionizable functional groups (e.g., carboxylic acids, phenols, amines), adjusting the pH of the solution can dramatically increase its solubility.

  • Formulation Strategies: For applications in biological assays or drug delivery, advanced formulation techniques such as creating solid dispersions or cyclodextrin inclusion complexes can be employed.

Troubleshooting Guides

Issue 1: My diaryl ether precipitates out during reaction workup.

This is a common issue, particularly during aqueous workups where the polarity of the solvent system changes abruptly.

Causality: The diaryl ether is likely soluble in the organic reaction solvent but insoluble in the aqueous wash solution. As the two phases are mixed, the diaryl ether crashes out at the interface, often as an oil or an intractable solid, making separation difficult.[11][12]

Troubleshooting Steps:

  • Increase the Volume of Organic Solvent: Before adding the aqueous wash, dilute the reaction mixture with a larger volume of a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, DCM). This keeps the concentration of the diaryl ether below its solubility limit in the mixed-phase system.

  • Use a More Solubilizing Organic Solvent: If the reaction was run in a solvent like diethyl ether or hexanes, switch to or add a more polar organic solvent like ethyl acetate or DCM for the workup.

  • Back-Extraction: If the product precipitates, you can sometimes redissolve it by adding more of the organic solvent and then proceed with the separation. It may be necessary to filter the entire biphasic mixture to collect the precipitated solid, then redissolve it in an appropriate organic solvent.

  • Brine Wash: Using a saturated aqueous sodium chloride solution (brine) for the final wash can help to "salt out" the organic compound from the aqueous phase and reduce the formation of emulsions.[13]

Experimental Workflow: Liquid-Liquid Extraction of a Diaryl Ether

CoSolventSelection Start Crude Diaryl Ether Solvent_Screen Screen for 'Soluble Solvent' (e.g., Toluene, Acetone, DCM) Start->Solvent_Screen Anti_Solvent_Screen Screen for 'Poor Solvent' (e.g., Hexanes, Ethanol, Water) Solvent_Screen->Anti_Solvent_Screen Miscibility_Check Are the two solvents miscible? Anti_Solvent_Screen->Miscibility_Check Miscibility_Check->Anti_Solvent_Screen No, choose another Dissolve Dissolve compound in minimum hot 'Soluble Solvent' Miscibility_Check->Dissolve Yes Add_Anti_Solvent Add 'Poor Solvent' dropwise to hot solution until cloudy Dissolve->Add_Anti_Solvent Cool Cool slowly to form crystals Add_Anti_Solvent->Cool End Pure Crystals Cool->End

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Chlorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues, with a specific focus on the analysis of chlorinated nitroaromatics. This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peaks during their chromatographic experiments. Here, we will delve into the fundamental causes of peak tailing and provide practical, field-proven solutions to restore peak symmetry and ensure the accuracy and reliability of your analytical data.

Understanding Peak Tailing in the Analysis of Chlorinated Nitroaromatics

Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is a common chromatographic problem where the latter half of the peak is broader than the front half.[1] This phenomenon can compromise resolution, affect accurate peak integration, and ultimately lead to unreliable quantitative results.[2][3] Chlorinated nitroaromatics, due to their unique chemical properties, are particularly susceptible to interactions that cause peak tailing. These compounds possess electronegative nitro and chloro groups, which can lead to specific secondary interactions with the stationary phase and other components of the HPLC system.

This guide will walk you through a systematic approach to troubleshooting, helping you identify the root cause of peak tailing in your analysis and implement effective solutions.

Troubleshooting Guide: A Question-and-Answer Approach

We have structured this guide in a question-and-answer format to directly address the specific issues you may be encountering.

Stationary Phase and Column-Related Issues
Q1: My chlorinated nitroaromatic peaks are consistently tailing. Could the column be the problem?

A1: Yes, the column is often a primary contributor to peak tailing. The most common cause is the interaction of your analytes with residual silanol groups on the silica-based stationary phase.[1][4][5] These silanol groups can exist in an ionized state, particularly at mid-range pH, and can interact with polar or ionizable analytes, leading to a secondary retention mechanism that causes tailing.[4][6]

  • Expert Insight: Chlorinated nitroaromatics, with their polar nitro groups, can participate in hydrogen bonding with acidic silanol groups on the silica surface. This unwanted interaction delays the elution of a portion of the analyte molecules, resulting in a tailed peak.

To diagnose and resolve this, consider the following:

  • Use an End-capped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, effectively shielding them from interacting with analytes.[1][4][5] While not all silanols can be capped due to steric hindrance, a well-end-capped column significantly reduces tailing for polar compounds.[1][5]

  • Consider a Column with a Different Base Silica: Modern HPLC columns are often manufactured with high-purity silica (Type B) that has a lower concentration of acidic silanol groups, leading to improved peak shapes for basic and polar compounds.[6]

  • Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases or at extreme pH values. This can lead to the creation of new, active silanol sites or the formation of a void at the column inlet.[3][7] If you suspect column degradation, try replacing it with a new one.

Q2: I'm using a C18 column, but still see tailing. What other column chemistries could I try?

A2: While C18 is a versatile stationary phase, it may not always be the optimal choice for highly polar compounds like some chlorinated nitroaromatics. If you're still experiencing tailing with a standard C18 column, consider these alternatives:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanol groups and can provide alternative selectivity for polar analytes.

  • Phenyl Phases: Phenyl columns have a stationary phase with phenyl groups. These can offer different selectivity through pi-pi interactions with the aromatic ring of your chlorinated nitroaromatic analytes, potentially improving peak shape.

  • Fluorinated Phases: Columns with fluorinated stationary phases (e.g., PFP - pentafluorophenyl) can provide unique selectivity for halogenated compounds and may reduce silanol interactions.

Column Type Key Feature Benefit for Chlorinated Nitroaromatics
Standard C18 Hydrophobic alkyl chainsGood general-purpose retention
End-capped C18 Reduced active silanol sitesMinimized peak tailing for polar compounds[1][4][5]
Polar-Embedded Shielded silanol groupsImproved peak shape and alternative selectivity
Phenyl Aromatic stationary phasePotential for pi-pi interactions, offering different selectivity
PFP Fluorinated stationary phaseUnique selectivity for halogenated compounds
Mobile Phase and pH Effects
Q3: How does the mobile phase pH affect the peak shape of my chlorinated nitroaromatics?

A3: The pH of the mobile phase is a critical parameter that can significantly impact peak shape, especially for ionizable compounds.[4][8] For chlorinated nitroaromatics, which are generally neutral or weakly acidic, the primary effect of pH is on the ionization state of the residual silanol groups on the stationary phase.

  • At low pH (below 3): The silanol groups are protonated and therefore less likely to interact with the polar nitro groups of your analytes.[1][8] This often leads to a significant improvement in peak shape. However, be mindful of the pH stability of your column, as very low pH can cause hydrolysis of the silica backbone.[1]

  • At mid-range pH (4-7): A significant portion of the silanol groups can be ionized, leading to strong secondary interactions and increased peak tailing.

  • At high pH (above 8): While the silanol groups are fully ionized, some basic analytes might be neutral, leading to better peak shape. However, traditional silica-based columns are not stable at high pH. For such applications, hybrid or polymer-based columns are recommended.

Experimental Protocol: Optimizing Mobile Phase pH

  • Initial Analysis: Run your separation using your current mobile phase and record the peak asymmetry.

  • Low pH Condition: Prepare a mobile phase with a pH of 2.5-3.0 using a suitable buffer (e.g., phosphate or formate). Ensure your column is stable at this pH.

  • Analysis at Low pH: Equilibrate the column with the low pH mobile phase and inject your sample.

  • Compare Chromatograms: Compare the peak shape from the low pH run with your initial analysis. A significant reduction in tailing indicates that silanol interactions were a major contributor to the problem.

Q4: Can the buffer concentration in my mobile phase influence peak tailing?

A4: Yes, the buffer concentration can play a role in controlling peak shape, especially when dealing with ionizable analytes or when operating near the pKa of the silanol groups.[9] A buffer helps to maintain a constant pH throughout the column, which is crucial for reproducible chromatography.

  • Expert Insight: An inadequate buffer concentration may not be sufficient to control the local pH environment within the column, leading to inconsistent interactions and peak tailing. Increasing the buffer concentration (typically in the range of 20-50 mM) can help to saturate the active sites on the stationary phase and minimize secondary interactions.[8]

System and Hardware Issues
Q5: I've optimized my column and mobile phase, but I still see some peak tailing. What else could be the cause?

A5: If you've ruled out column and mobile phase issues, the problem might lie within your HPLC system itself. Several factors can contribute to peak tailing:

  • Extra-Column Volume: This refers to the volume between the injector and the detector, excluding the column. Excessive extra-column volume can cause band broadening and peak tailing.[4] To minimize this, use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.

  • Partially Blocked Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or mobile phase.[9] This can distort the flow path and lead to peak tailing for all peaks in the chromatogram. You can try back-flushing the column to dislodge the blockage, but replacement is often the best solution.

  • Metal Contamination: Chlorinated nitroaromatics with certain functional groups can act as chelating agents and interact with metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or the instrument itself).[5][8][10] This interaction can cause significant peak tailing.

Experimental Protocol: Diagnosing Metal Contamination

  • EDTA Flush: Prepare a solution of ethylenediaminetetraacetic acid (EDTA) in your mobile phase (e.g., 0.1 mM). EDTA is a strong chelating agent that can help to remove metal ions from the system.

  • System Flush: Flush the entire HPLC system, including the column, with the EDTA-containing mobile phase for an extended period (e.g., several hours).

  • Re-analysis: After flushing, re-equilibrate the system with your original mobile phase and inject your sample.

  • Evaluate Peak Shape: If the peak shape improves significantly, it is a strong indication that metal chelation was a contributing factor.

For persistent issues, consider using a bio-inert HPLC system with PEEK tubing and titanium components to minimize metal contamination.[10]

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_some_peaks No check_all_peaks->no_some_peaks No system_issue System Issue Suspected yes_all_peaks->system_issue column_issue Column/Analyte Issue Suspected no_some_peaks->column_issue check_frit Check for blocked frit system_issue->check_frit check_extra_column_volume Check extra-column volume system_issue->check_extra_column_volume optimize_column Optimize Column Chemistry column_issue->optimize_column optimize_mobile_phase Optimize Mobile Phase column_issue->optimize_mobile_phase check_metal Check for metal contamination column_issue->check_metal solution Problem Solved check_frit->solution check_extra_column_volume->solution end_capped_column Use end-capped column optimize_column->end_capped_column change_column_type Try different column chemistry optimize_column->change_column_type lower_ph Lower mobile phase pH optimize_mobile_phase->lower_ph increase_buffer Increase buffer strength optimize_mobile_phase->increase_buffer end_capped_column->solution change_column_type->solution lower_ph->solution increase_buffer->solution check_metal->solution

Caption: A decision tree for troubleshooting HPLC peak tailing.

Sample-Related Problems
Q6: Can the way I prepare my sample affect peak shape?

A6: Absolutely. The sample solvent and concentration can have a significant impact on peak shape.[11][12]

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band broadening and peak distortion, particularly for early eluting peaks.[11][12][13] Ideally, you should dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[14]

  • Sample Overload: Injecting too much sample onto the column can lead to saturation of the stationary phase, resulting in broadened, tailing, or even fronting peaks.[3][9][15] If you suspect sample overload, try diluting your sample or reducing the injection volume.

Chemical Interactions Leading to Peak Tailing

Chemical_Interactions cluster_column Silica Stationary Phase silanol Ionized Silanol Group (Si-O⁻) tailed_peak Tailed Peak silanol->tailed_peak metal Metal Ion (e.g., Fe³⁺) metal->tailed_peak analyte Chlorinated Nitroaromatic analyte->silanol Secondary Interaction (H-bonding) analyte->metal Chelation

References

Technical Support Center: Enhancing Detection Limits for 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The accurate quantification of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene, a halogenated nitroaromatic compound, presents a significant analytical challenge, particularly at trace levels in complex matrices such as environmental, food, or biological samples. Achieving low detection limits is often hampered by insufficient signal intensity, poor extraction recovery, and signal interference from matrix components. This guide provides a comprehensive technical resource for researchers and drug development professionals to troubleshoot and systematically improve the detection limits for this analyte. We will explore strategies spanning from sample preparation to final instrumental analysis, grounded in established analytical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of this compound in a direct question-and-answer format.

Q1: My analyte signal is extremely low or absent. What are the first troubleshooting steps I should take?

A1: When facing a lack of signal, a systematic approach is crucial to diagnose the issue without introducing unnecessary changes.[1][2] The problem can generally be traced to the sample, the instrument, or the method itself.

  • Verify Standard and Sample Integrity: Ensure your analytical standard is not degraded and has been stored correctly. Confirm that the sample concentration is within the expected range. For active or thermally labile compounds, decomposition during storage or in the instrument inlet can be a cause.[1]

  • Check Instrument Performance: Perform a basic system check. For GC-MS, this includes verifying carrier gas flow, checking for leaks in the injector, and ensuring the MS has been tuned recently.[3] For LC-MS, check for stable pump pressure, proper solvent composition, and detector response with a known standard.

  • Review Injection Parameters: An incorrect injection volume, split ratio (in GC), or a partially plugged syringe can lead to a low amount of analyte reaching the detector.[4] For splitless injections, ensure the initial oven temperature is low enough to allow for efficient analyte trapping.[1]

Q2: Which analytical technique is generally better for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)?

A2: Both GC-MS and LC-MS are powerful techniques for analyzing nitroaromatic compounds, and the optimal choice depends on the sample matrix, required sensitivity, and available instrumentation.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent choice due to the volatility of many nitroaromatic compounds. The use of a high-resolution capillary column provides excellent separation.[5] For this specific analyte, which contains two chlorine atoms, an Electron Capture Detector (ECD) would be extremely sensitive. However, for superior selectivity and confirmation, a mass spectrometer, especially a triple quadrupole (MS/MS), is recommended.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and avoids the need for the analyte to be thermally stable, which can be a concern for some complex molecules.[6] It is particularly advantageous for samples in aqueous matrices or for high-throughput analysis.[8] Modern Ultra-High-Performance Liquid Chromatography (UPLC) systems can provide fast and highly efficient separations.[9] Coupling with tandem mass spectrometry (MS/MS) is the gold standard for achieving ultra-low detection limits in complex samples.[10]

FeatureGas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Principle Separation of volatile/semi-volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Analyte Suitability Requires thermal stability and volatility.Broad applicability; no volatility requirement.
Sensitivity Very high, especially with detectors like ECD for halogenated compounds or MS/MS.Extremely high, particularly with modern tandem MS instruments.[10]
Selectivity High, especially with MS/MS (SRM/MRM mode).[7]Very high with MS/MS, minimizing interferences.
Matrix Effects Generally less prone to ionization-based matrix effects than ESI-LC-MS.Can be significantly affected by matrix effects (ion suppression/enhancement), especially with ESI.[11][12]
Common Application Environmental analysis (e.g., pesticides, industrial chemicals).[4]Pharmaceutical analysis, bioanalysis, food safety.[6][8]

Q3: How can I improve the extraction and concentration of this compound from my sample?

A3: Effective sample preparation is arguably the most critical step for improving detection limits. The goal is to isolate the analyte from interfering matrix components while concentrating it into a small volume of clean solvent.[8][13]

  • Solid-Phase Extraction (SPE): SPE is a robust and widely used technique. For a moderately non-polar compound like this, a reverse-phase sorbent (e.g., C18) is a good starting point. The sample is loaded, interferences are washed away with a weak solvent (e.g., water/methanol mix), and the analyte is eluted with a strong organic solvent (e.g., acetonitrile or ethyl acetate). This process simultaneously cleans up and concentrates the sample.

  • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for complex solid matrices like food or soil.[14] It involves an initial extraction with acetonitrile followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (dSPE) step with sorbents like PSA (primary secondary amine) and C18 is used to remove interferences.[14]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that remains effective.[15] It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The key is to select a solvent in which the analyte has high solubility and to perform the extraction at an optimal pH. Subsequent evaporation of the organic solvent concentrates the analyte.

Q4: My signal is inconsistent across different samples, and my recovery varies. Could this be a matrix effect, and how do I address it?

A4: Yes, inconsistent signal and variable recovery are classic symptoms of matrix effects, especially in LC-MS with electrospray ionization (ESI).[10][11] Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the target analyte, causing either signal suppression or enhancement.[12]

  • Confirmation: To confirm matrix effects, compare the signal response of a standard in pure solvent to the response of the same standard spiked into a blank sample extract (a sample that does not contain the analyte). A significant difference in signal intensity confirms the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more rigorous SPE or dSPE cleanup protocol to remove the interfering compounds.

    • Chromatographic Separation: Optimize your LC gradient or GC temperature program to better separate the analyte from the interfering components.

    • Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components but also the analyte, so it's only viable if you have sufficient sensitivity.[12]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been through the entire sample preparation process. This ensures that the standards and samples experience the same matrix effects, improving accuracy.[16][17]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS (e.g., containing ¹³C or ²H) is chemically identical to the analyte and will co-elute and experience the same matrix effects and extraction losses. By calculating the ratio of the analyte signal to the IS signal, these variations can be accurately compensated for.[12]

Q5: What are the optimal mass spectrometry parameters for detecting this compound?

A5: Optimal MS parameters are instrument-dependent and must be determined empirically. However, the principles remain the same.

  • Ionization Mode: For LC-MS, this compound has a nitro group, which is electron-withdrawing, making it a good candidate for negative-ion ESI or Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes be less susceptible to matrix effects.[12][18] For GC-MS, standard Electron Ionization (EI) is common, but Negative Chemical Ionization (NCI) can provide exceptional sensitivity for electrophilic compounds like this one.

  • Tandem MS (MS/MS): For the lowest detection limits, use a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[7][19] This involves selecting the molecular ion (or a prominent adduct/fragment) as the "precursor ion" in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific, high-intensity "product ion" in the third quadrupole. This process is highly specific and dramatically reduces chemical noise, improving the signal-to-noise ratio.

Hypothetical MS/MS Transitions for this compound (MW: 284.09) (Note: These transitions are chemically plausible and should be used as a starting point for empirical optimization on your specific instrument.)

ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
ESI (-) 283.0 ([M-H]⁻)253.0Loss of NO
ESI (-) 283.0 ([M-H]⁻)237.0Loss of NO₂
APCI (-) 284.0 ([M]⁻)128.0Cleavage yielding chlorophenoxide ion
EI (+) 284.0 ([M]⁺˙)155.0Loss of chlorophenoxy radical

Section 2: In-Depth Troubleshooting & Protocols

This section provides visual workflows and detailed experimental protocols to guide you through the optimization process.

Troubleshooting Workflow for Low Sensitivity

The following diagram outlines a systematic approach to diagnosing and solving issues related to poor detection limits.

G start Problem: Low or No Signal check_std 1. Analyze a fresh, mid-range analytical standard directly. start->check_std std_ok Is signal strong and peak shape good? check_std->std_ok std_bad Troubleshoot Instrument: - Check for leaks - Clean ion source/injector - Tune MS / Check detector - Verify gas/solvent flow std_ok->std_bad No check_sample 2. Analyze a spiked blank matrix extract. std_ok->check_sample Yes fix_std Prepare fresh standard. Re-analyze. std_bad->fix_std sample_ok Is signal strong and recovery >70%? check_sample->sample_ok matrix_effects Potential Matrix Effects or Extraction Loss. Proceed to Protocol 3. sample_ok->matrix_effects No real_sample_issue Issue is with the real sample: - Analyte concentration is below current LOD - Analyte degraded in sample sample_ok->real_sample_issue Yes optimize_prep Optimize Sample Prep: - Change SPE sorbent - Adjust elution solvent - Use QuEChERS/LLE - Implement SIL-IS matrix_effects->optimize_prep concentrate Implement Pre-concentration: - Increase sample volume - Reduce final extract volume (See Protocols 1 & 2) real_sample_issue->concentrate

Caption: A decision tree for troubleshooting low analytical signals.

Protocol 1: Sample Pre-concentration using Solid-Phase Extraction (SPE)

This protocol is suitable for aqueous samples like drinking water or wastewater effluent.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Ethyl Acetate (Pesticide residue grade)

  • Nitrogen evaporator or rotary evaporator

  • Vortex mixer

Methodology:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the sorbent bed to go dry.

  • Sample Loading: Measure 500 mL of the water sample. If it contains particulates, filter it through a 0.45 µm filter. Pass the entire sample through the conditioned SPE cartridge at a slow, steady flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove residual salts and polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure of nitrogen for 20-30 minutes to remove all residual water. This step is critical for efficient elution.

  • Elution: Elute the trapped analyte by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge. Allow the solvent to soak the sorbent bed for 1-2 minutes for each aliquot before collecting the eluate in a clean collection tube.

  • Concentration: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of a suitable solvent (e.g., acetonitrile or mobile phase) for LC-MS analysis, or hexane/isooctane for GC-MS analysis. Vortex for 30 seconds to ensure complete dissolution. This protocol achieves a 1000-fold concentration factor.

Workflow for Solid-Phase Extraction (SPE)

G cluster_0 SPE Protocol A 1. Condition (Ethyl Acetate -> MeOH -> H₂O) B 2. Load (500 mL Sample) A->B C 3. Wash (Deionized H₂O) B->C D 4. Dry (Nitrogen Stream) C->D E 5. Elute (Ethyl Acetate) D->E F 6. Concentrate (Evaporate Solvent) E->F G 7. Reconstitute (500 µL Final Volume) F->G

Caption: A visual workflow of the SPE sample preparation protocol.

References

Technical Support Center: Stabilizing 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective handling and stabilization of this compound in solution. As a compound with known instability to light and heat, proper experimental design is paramount to ensure the integrity and reproducibility of your results.

I. Compound Stability Profile

This compound is a yellow crystalline or powdery substance that is soluble in most organic solvents but has low solubility in water.[1] A critical characteristic of this compound is its poor stability under light and heat, leading to decomposition.[1] The electron-withdrawing nature of the nitro group, combined with the presence of chloro-substituents, makes the molecule susceptible to degradation, which can impact experimental outcomes.[2][3]

PropertyValueSource
Molecular FormulaC₁₂H₇Cl₂NO₃[4]
AppearanceYellow crystalline solid[1]
Melting Point78-81 °C[1]
SolubilitySoluble in organic solvents, insoluble in water.[1][5]
StabilityUnstable to light and heat.[1]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during the preparation and use of this compound solutions.

Issue 1: Inconsistent or unexpected experimental results.

  • Underlying Cause: This is often the primary indicator of compound degradation. The breakdown of this compound can lead to the formation of impurities that may interfere with your assay or reaction.

  • Solution:

    • Verify Solution Integrity: Before use, always analyze your working solution for the presence of degradation products. A quick check using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) can confirm the purity of your sample.

    • Implement Strict Light and Temperature Control: Prepare and handle solutions under subdued light or in a dark room.[6] Use amber-colored vials or wrap your containers in aluminum foil to block light.[7][8] Avoid any unnecessary exposure to heat sources.

    • Fresh is Best: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, follow the recommended storage protocols outlined in the FAQ section.

Issue 2: Color change or precipitation in the solution over time.

  • Underlying Cause: A visible change in the solution's appearance is a strong indication of chemical degradation. The formation of less soluble degradation products can lead to precipitation.

  • Solution:

    • Discard the Solution: Do not use a solution that has changed color or contains precipitate. It is highly likely that the concentration of the active compound is no longer accurate.

    • Review Your Solvent Choice: While this compound is soluble in many organic solvents, the stability can be solvent-dependent. The polarity of the solvent can influence the stability of nitroaromatic compounds.[9][10] Consider using a less polar solvent if you are observing rapid degradation.

    • Check for Contaminants: Ensure your solvent is of high purity and free from any contaminants that could catalyze degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

While it is soluble in a range of organic solvents, the choice of solvent should be guided by both solubility and stability. Non-polar to moderately polar aprotic solvents are generally preferred. For analytical purposes, a common mobile phase for HPLC includes acetonitrile (MeCN) and water, suggesting its solubility and compatibility with these solvents for short-term analysis.[11] For stock solutions, consider solvents like anhydrous acetonitrile, acetone, or toluene. Always perform a small-scale solubility and stability test for your specific application.

Q2: How should I store solutions of this compound?

To ensure the stability of your solutions, adhere to the following storage protocols:

  • Temperature: Store solutions at a low temperature, ideally between 2-8°C. For long-term storage, freezing at -20°C or below may be appropriate, but be mindful of the solvent's freezing point and the potential for precipitation upon thawing.

  • Light Protection: Always store solutions in light-resistant containers, such as amber vials, or wrap clear containers in aluminum foil.[7][8]

  • Inert Atmosphere: For extended storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen, which can participate in photo-oxidative degradation pathways.

Q3: How can I monitor the degradation of my this compound solution?

Regularly monitoring the purity of your solution is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a highly effective method for separating the parent compound from its degradation products and quantifying its concentration. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of degradation products, providing valuable insights into the degradation pathway.[14][15][16]

Q4: Are there any stabilizing agents I can add to my solution?

While specific data for this compound is limited, the use of antioxidants has been shown to mitigate the degradation of other nitroaromatic compounds and pharmaceuticals.[17][18]

  • Consider Antioxidants: In some applications, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) might help to quench free radical-mediated degradation pathways.[19][20] However, you must first verify that the antioxidant does not interfere with your downstream experiments.

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a step-by-step method for preparing a stock solution with enhanced stability.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., acetonitrile or acetone)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (argon or nitrogen)

Procedure:

  • Work in a dimly lit area or under a fume hood with the sash lowered to minimize light exposure.

  • Accurately weigh the desired amount of this compound.

  • Dissolve the compound in the chosen anhydrous solvent in the amber vial.

  • Gently purge the headspace of the vial with a stream of inert gas for 1-2 minutes to displace oxygen.

  • Immediately cap the vial tightly.

  • Wrap the vial in parafilm to ensure a secure seal.

  • Store the solution at 2-8°C in the dark.

Protocol 2: Workflow for Monitoring Solution Stability

This workflow outlines the process for routinely checking the integrity of your prepared solutions.

Stability_Monitoring_Workflow A Prepare Stock Solution (Protocol 1) B Store under recommended conditions (dark, 2-8°C) A->B C Take aliquot for analysis at defined time points (e.g., T=0, 1 week, 1 month) B->C D Analyze by HPLC-UV C->D E Assess Purity: Parent peak area vs. Degradant peak areas D->E F Purity > 95%? E->F G Continue to use solution F->G Yes H Discard solution and prepare fresh F->H No

Caption: Workflow for routine stability monitoring of solutions.

V. Understanding Degradation Pathways

While a specific degradation pathway for this compound is not extensively documented in publicly available literature, insights can be drawn from related nitroaromatic compounds. The primary degradation mechanisms are expected to be:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the C-NO₂ bond or the C-Cl bonds, initiating a cascade of radical reactions.[21][22][23]

  • Thermal Degradation: Elevated temperatures can provide the energy required to overcome the activation energy for bond cleavage, leading to decomposition.[24][25] For some nitroaromatic compounds, thermal decomposition can involve nitro-nitrite isomerization followed by cleavage of the O-NO bond.

The following diagram illustrates a hypothetical initial degradation step.

Degradation_Pathway Parent This compound Degradation Light (hν) or Heat (Δ) Parent->Degradation Products Degradation Products (e.g., denitrated, dechlorinated, or hydroxylated species) Degradation->Products

Caption: Potential initial degradation of the parent compound.

By understanding these potential degradation pathways, researchers can take proactive steps to mitigate them, ensuring the reliability and accuracy of their experimental data.

VI. References

  • Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 523–552. --INVALID-LINK--

  • Arora, P. K., et al. (2014). Degradation pathway of 2-chloronitrobenzene (a) and 4-chloronitrobenzene (b). ResearchGate. --INVALID-LINK--

  • BLDpharm. (n.d.). 22544-07-6|this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). --INVALID-LINK--

  • Forman, H. J., & Zhang, H. (2016). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. PubMed Central. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. --INVALID-LINK--

  • Martinez-Klimova, E., et al. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B. --INVALID-LINK--

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. --INVALID-LINK--

  • BenchChem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene. --INVALID-LINK--

  • Drvenica, I., et al. (2025). Structural and Electronic Response of New Nitroaromatic Compounds to Solvent Polarity: A DFT Study. ResearchGate. --INVALID-LINK--

  • Korobeinichev, O., et al. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. --INVALID-LINK--

  • Bayne, A. C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. --INVALID-LINK--

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. ResearchGate. --INVALID-LINK--

  • Arora, P. K., et al. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(5), 1475–1481. --INVALID-LINK--

  • Farooq, S. (n.d.). Photochemical Degradation of Chlorobenzene. CORE. --INVALID-LINK--

  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11667. --INVALID-LINK--

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. --INVALID-LINK--

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. --INVALID-LINK--

  • Lignell, H., et al. (2022). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. --INVALID-LINK--

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. --INVALID-LINK--

  • National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. PubMed. --INVALID-LINK--

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. --INVALID-LINK--

  • Arnold, E. P., & Border, S. E. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. PubMed. --INVALID-LINK--

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. --INVALID-LINK--

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Semantic Scholar. --INVALID-LINK--

  • Galati, G., & O'Brien, P. J. (2004). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Current Medicinal Chemistry, 11(10), 1237–1260. --INVALID-LINK--

  • ChemBK. (n.d.). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the NMR Characterization of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Its Derivatives. --INVALID-LINK--

  • Chowdhury, S., & Ray, A. K. (2008). Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase. PubMed. --INVALID-LINK--

  • Al-Hamry, A., et al. (2023). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. MDPI. --INVALID-LINK--

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. --INVALID-LINK--

  • Brill, T. B., & James, K. J. (1993). Thermal decomposition of nitrate esters. The Journal of Physical Chemistry, 97(34), 8752–8758. --INVALID-LINK--

  • Valko, M., et al. (2016). The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution. Oxidative Medicine and Cellular Longevity, 2016, 5632731. --INVALID-LINK--

  • Al-Shahrani, T. A. (2024). Radiolytic degradation of 1,2,4-trichlorobenzene (TCB) in some organic solvents by gamma rays: The kinetic properties of complete dechlorination of TCB and its pathway. Scientific Reports, 14(1), 11624. --INVALID-LINK--

  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. --INVALID-LINK--

  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from --INVALID-LINK--

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. --INVALID-LINK--

References

Technical Support Center: Refining Solid-Phase Extraction (SPE) Methods for Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the more nuanced challenges in sample preparation: the separation of structurally similar compounds using Solid-Phase Extraction (SPE). Differentiating between isomers, analogues, or metabolites that possess nearly identical chemical properties requires a methodical approach that goes beyond generic protocols.[1] This guide is structured to provide not just steps, but the underlying rationale, empowering you to make informed decisions and troubleshoot effectively.

The core principle of separating similar compounds is to amplify the subtle differences in their physicochemical properties through strategic selection of sorbents and solvents.[2][3][4] This resource is divided into a hands-on Troubleshooting Guide and a comprehensive FAQ section to address the specific issues you may encounter.

Troubleshooting Guide: From Co-Elution to Clarity

This section addresses common problems encountered during the separation of similar compounds, presented in a question-and-answer format.

Problem: Poor Resolution & Co-elution of Analytes

This is the most frequent challenge when dealing with isomers or analogues. Your analytes are retained but elute together, providing an impure extract.

Question: My two key analogues are eluting in the same fraction. How can I improve their separation?

Answer: Achieving separation between structurally similar compounds hinges on maximizing the selectivity of the SPE method. This requires a multi-faceted optimization of the wash and elution steps. The goal is to find a solvent window where one compound is retained while the other is eluted, or where both are retained but can be sequentially eluted.

  • Refine the Wash Solvent: The wash step is critical for removing interferences without losing the analytes of interest.[5] However, for separating similar compounds, it can be used to selectively remove the weaker-retaining analyte while keeping the stronger-retaining one.

    • Causality: A conservative wash solvent (one that is too weak) will result in a dirty extract where both compounds remain.[2] An overly aggressive wash solvent will strip both compounds from the sorbent. The key is to find the precise strength in between.

    • Actionable Advice: Perform a wash solvent titration. Prepare a series of wash solvents with incrementally increasing elution strength. For reversed-phase, this means gradually increasing the percentage of organic solvent (e.g., 5%, 10%, 15%, 20% methanol in water). Process your sample and collect each wash fraction for analysis. The optimal wash solvent will be the strongest one that removes matrix components without eluting your target analytes.[6][7]

  • Optimize the Elution Solvent: If both compounds remain on the sorbent after the wash step, the next step is to perform a selective elution.

    • Causality: The elution solvent must be strong enough to disrupt the analyte-sorbent interactions.[4] For similar compounds, a very strong elution solvent will elute both simultaneously. A finely tuned, weaker elution solvent can selectively elute the compound with the lower affinity for the sorbent first.

    • Actionable Advice: Employ a step-gradient elution. Instead of using a single strong elution solvent, use a series of solvents with gradually increasing strength. For example:

      • Elution 1: 30% Acetonitrile in water.

      • Elution 2: 40% Acetonitrile in water.

      • Elution 3: 50% Acetonitrile in water. Collect each fraction separately and analyze. This will help you identify the precise solvent composition that elutes one analogue while leaving the other bound.[8] Remember that using smaller volumes for elution can lead to a more concentrated, and often purer, extract.[5]

Problem: Low or Inconsistent Analyte Recovery

You've managed to separate your compounds, but the amount recovered is unacceptably low or varies significantly between experiments.

Question: I'm getting good separation, but my absolute recovery for one of the isomers is below 70%. What's happening?

Answer: Low recovery is a common SPE problem that can stem from several factors, from improper method setup to irreversible binding.[6][9][10] For similar compounds, the issue is often related to the delicate balance of interactions required for separation.

  • Analyte Breakthrough During Loading: The analyte may not be binding sufficiently to the sorbent during the initial sample load.

    • Causality: This occurs if the sample solvent is too strong (has too high an elution strength), preventing the analyte from adsorbing to the sorbent.[11] It can also happen if the sorbent bed is not properly conditioned and equilibrated, which is necessary to "activate" the functional groups for retention.[2][4][12]

    • Actionable Advice:

      • Check Sample Solvent: Ensure your sample is dissolved in a "weak" solvent (e.g., primarily aqueous for reversed-phase). If your sample is in a stronger solvent, dilute it with a weaker one before loading.[10][11]

      • Verify Conditioning: Always condition the sorbent (e.g., with methanol) and then equilibrate it with a solvent similar in composition to your sample matrix.[4][8] Crucially, do not let the sorbent bed dry out between equilibration and sample loading, as this deactivates the stationary phase.[9][13]

      • Control Flow Rate: A high flow rate during sample loading reduces the contact time between the analyte and the sorbent, leading to poor retention.[9][11] Aim for a slow, consistent flow rate, typically around 1 mL/min.[10]

  • Partial Elution During Wash Step: Your wash step may be too aggressive, stripping some of your target analyte along with the interferences.

    • Causality: The solvent used for washing must be strong enough to remove impurities but weak enough to leave the analytes of interest behind.[5] This is a delicate balance, especially with weakly retained compounds.

    • Actionable Advice: Analyze your wash fractions. If you detect your target analyte, your wash solvent is too strong. Reduce its elution strength by decreasing the percentage of organic solvent or by modifying the pH.[10]

  • Irreversible Binding/Incomplete Elution: The analyte is retained strongly but is not fully released during the elution step.

    • Causality: This indicates that the elution solvent is not strong enough to disrupt all the interactions between the analyte and the sorbent.[6] This can be due to secondary interactions, such as polar interactions between a basic analyte and residual silanol groups on a silica-based C18 sorbent.[4]

    • Actionable Advice:

      • Increase Elution Strength: Increase the percentage of organic solvent or switch to a stronger solvent (e.g., from methanol to acetonitrile).[4][9]

      • Modify Elution Solvent: To disrupt secondary interactions, add a modifier to your elution solvent. For a basic analyte exhibiting silanol interactions, adding a small amount of a base like ammonium hydroxide (e.g., 1-2%) can neutralize the interaction and improve recovery.[14] For an acidic analyte, adding an acid like formic acid can have a similar effect.

      • Incorporate a "Soak Step": During elution, add the solvent and allow it to sit in the sorbent bed for 1-5 minutes before applying vacuum/pressure.[4][10] This "soak step" allows more time for the analyte-sorbent interactions to be disrupted, often improving recovery in a smaller elution volume.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best type of sorbent for separating structurally similar compounds like isomers?

The ideal sorbent amplifies the minor structural differences between the compounds. While standard C18 (reversed-phase) is a good starting point for hydrophobic compounds, more selective phases are often required for challenging separations.[4][15]

Sorbent TypePrimary Retention Mechanism(s)Best Use Case for Similar Compounds
C18 / C8 Hydrophobic (van der Waals) interactions.General-purpose separation of non-polar to moderately polar compounds from aqueous matrices.[16][17]
Phenyl Hydrophobic & π-π interactions.Analytes containing aromatic rings. The π-π interactions provide an additional layer of selectivity.[15][18]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and hydrogen bonding.Excellent for separating structural isomers, especially those with halogen or nitro groups, where dipole moments differ.
Mixed-Mode Combines hydrophobic and ion-exchange properties (e.g., C8 + SCX).Ideal for compounds with both hydrophobic regions and ionizable functional groups. Allows for a highly selective, orthogonal cleanup.[2][4][15]
Molecularly Imprinted Polymers (MIPs) Pre-organized recognition sites ("lock and key").The most selective phases available, created with a template molecule. Excellent for extracting a single target compound from highly complex matrices.[19][20][21]

Q2: How important is pH control when separating ionizable analogues?

It is absolutely critical. For compounds with acidic or basic functional groups (e.g., amines, carboxylic acids), pH determines their charge state.

  • To maximize retention on a reversed-phase (e.g., C18) sorbent: Adjust the sample pH to suppress ionization (make the compound neutral). For a basic compound, adjust the pH to be 2 units above its pKa. For an acidic compound, adjust the pH to be 2 units below its pKa.[22] This makes the molecule less polar and increases its retention.

  • To use ion-exchange sorbents: Adjust the sample pH to ensure the analyte is charged. For a basic compound (cation), use a pH 2 units below its pKa to ensure it's positively charged for retention on a cation exchanger (SCX). For an acidic compound (anion), use a pH 2 units above its pKa for retention on an anion exchanger (SAX).[8][17]

By manipulating the pH of the wash and elution solvents, you can selectively retain or elute compounds based on their different pKa values.

Q3: Can flow rate alone improve the separation of my compounds?

Yes, flow rate is a crucial but often overlooked parameter. Slower flow rates during the sample loading, wash, and elution steps increase the contact time between the solutes and the sorbent.[9] This allows the system to better reach equilibrium, which is essential for maximizing the subtle interaction differences that drive separation. For mechanisms that are kinetically slower, such as ion-exchange or those involving hydrogen bonding, a slower flow rate is particularly beneficial.[2][23] While a faster flow rate saves time, it can lead to analyte breakthrough and poor resolution.[11]

Visual Workflows and Protocols

General SPE Workflow

The standard SPE process involves four key steps. For separating similar compounds, the optimization focus is primarily on the 'Wash' and 'Elute' stages.[20]

SPE_Workflow Condition 1. Condition (Solvate sorbent, e.g., Methanol) Equilibrate 2. Equilibrate (Match sample conditions, e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample (Bind analytes, slow flow rate) Equilibrate->Load Wash 4. Wash (Remove interferences, potential for selective elution) Load->Wash Elute 5. Elute (Recover analytes, potential for selective elution) Wash->Elute Collect Collect Purified Analytes Elute->Collect

Caption: Standard Solid-Phase Extraction (SPE) Workflow.

Decision Tree for Sorbent Selection

This diagram provides a logical pathway for choosing a sorbent to separate structurally similar compounds.

Sorbent_Selection start Start: Analyze Compound Structures q_ion Are compounds ionizable? (pKa known) start->q_ion q_aro Do they have aromatic rings? q_ion->q_aro No ans_mm Use Mixed-Mode Sorbent (e.g., SCX or SAX) q_ion->ans_mm Yes q_polar Are they highly polar? q_aro->q_polar No ans_phenyl Use Phenyl or PFP Sorbent (Leverage π-π interactions) q_aro->ans_phenyl Yes ans_c18 Start with C18/C8 Sorbent (Standard Hydrophobic) q_polar->ans_c18 No ans_polar Use Polar-Functionalized Sorbent (e.g., Diol, CN) q_polar->ans_polar Yes

References

Technical Support Center: Navigating Matrix Effects in Environmental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support hub for addressing matrix effects in the analysis of environmental samples. This guide is designed for researchers, analytical scientists, and laboratory professionals who encounter the challenges of complex matrices like soil, water, sediment, and tissue. As Senior Application Scientists, we understand that achieving accurate and reproducible quantification is paramount. This resource provides in-depth, experience-based answers to common questions, troubleshooting for specific issues, and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect," and why is it such a significant problem in my LC-MS/MS analysis?

A: A matrix effect is any influence on the analytical signal of a target analyte caused by other components present in the sample matrix. In liquid chromatography-mass spectrometry (LC-MS), this most often manifests as ion suppression or ion enhancement .

  • Causality (The "Why"): During the electrospray ionization (ESI) process, your analyte and co-eluting matrix components compete for the limited surface area of the spray droplets and for the available charge. If matrix components are more surface-active or have a higher proton affinity, they can monopolize the ionization process, leading to a decreased signal for your analyte of interest (suppression). Conversely, some matrix components can improve the ionization efficiency of the analyte, causing an artificially high signal (enhancement). This phenomenon is not a failure of the instrument but a fundamental aspect of the competitive ionization process in ESI. Its impact is significant because it can lead to gross under- or over-estimation of the analyte concentration, producing inaccurate and unreliable data.

Q2: I see signal suppression in my soil extracts but not in my river water samples. Why does the matrix type matter so much?

A: The severity and nature of matrix effects are directly tied to the complexity and composition of the sample matrix.

  • Soil and Sediment: These are exceptionally "dirty" matrices. They contain a high concentration of humic and fulvic acids, lipids, and other complex organic matter. These molecules are notorious for causing significant ion suppression in LC-MS and can also interfere with other analytical techniques.

  • River Water: While not perfectly "clean," river water is generally less complex than soil. The primary interferences might be dissolved organic carbon and salts, which can still cause matrix effects but often to a lesser degree than soil extracts.

  • Wastewater: This matrix is highly variable and can be extremely challenging, often containing high concentrations of salts, surfactants, and a diverse range of organic compounds that lead to unpredictable and severe matrix effects.

The fundamental principle is that the more components co-elute with your analyte, and the higher their concentration, the greater the potential for matrix interference.

Q3: My calibration curve prepared in pure solvent looks perfect (R² > 0.99), but my QC samples spiked into the matrix fail. Is the calibration curve wrong?

A: Your calibration curve isn't "wrong," but it is almost certainly not representative of the analytical conditions inside a real sample. This is a classic scenario demonstrating the impact of matrix effects.

  • Expertise & Experience: A high R² value for a solvent-based calibration curve only proves that your instrument response is linear and reproducible in the absence of matrix. When you inject a sample, co-eluting matrix components can systematically suppress (or enhance) the analyte signal at every concentration level. This means the slope of the "real" calibration curve within the matrix is different from the slope of your solvent-based curve. As a result, when you use the solvent-based curve to quantify a sample, the calculation will be incorrect. This is why regulatory bodies and experienced analysts strongly advocate against relying solely on solvent-based calibrators for complex matrices.

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: You observe significant signal suppression for your analyte of interest.

Symptoms:

  • Low recovery of spiked quality control (QC) samples.

  • Analyte signal is much lower in post-extraction spiked samples compared to solvent standards of the same concentration.

  • Internal standard signal is also lower than expected.

Troubleshooting Workflow:

G start Signal Suppression Observed q1 Is the internal standard (IS) co-eluting with the analyte? start->q1 a1_yes Use an Isotope-Labeled Internal Standard (SIL-IS). This is the gold standard for correction. q1->a1_yes Yes a1_no Adjust chromatography to ensure IS and analyte co-elute. The IS cannot correct for what it doesn't experience. q1->a1_no No q2 Is an appropriate SIL-IS unavailable or too expensive? a1_yes->q2 end_note Always validate your chosen method by assessing recovery and precision. a1_no->end_note a2_yes Implement Matrix-Matched Calibration or the Standard Addition Method. These methods calibrate within the matrix. q2->a2_yes Yes a2_no Proceed with SIL-IS. Justify the cost with superior data quality. q2->a2_no No q3 Is suppression still too severe (>80% signal loss)? a2_yes->q3 a2_no->end_note a3_yes Improve Sample Cleanup. Use SPE, QuEChERS, or LLE to remove interfering components before injection. q3->a3_yes Yes a3_no Method is likely adequate. Proceed with validation. q3->a3_no No a3_yes->end_note a3_no->end_note

Caption: Troubleshooting workflow for signal suppression.

Scenario 2: You need to choose the right calibration strategy.

Decision Logic: The choice of calibration is a balance between accuracy, throughput, cost, and available resources.

G start Select Calibration Strategy q1 Is a stable isotope-labeled internal standard (SIL-IS) available for your analyte? start->q1 a1 Use Isotope Dilution (IDMS). Highest accuracy, corrects for both matrix effects and recovery losses. q1->a1 Yes q2 Are all your samples from a similar, consistent matrix? q1->q2 No a2 Use Matrix-Matched Calibration. Good for batches of similar samples. Requires a representative blank matrix. q2->a2 Yes q3 Are your samples highly variable, or is a blank matrix unavailable? q2->q3 No a3 Use Standard Addition Method (SAM). Most accurate for unique/variable samples. Calibrates each sample individually. Low throughput. q3->a3 Yes a4 Use Solvent Calibration with extensive sample cleanup. High risk of error. Requires rigorous validation to prove absence of matrix effects. q3->a4 No

Caption: Decision tree for selecting a calibration strategy.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects

Trustworthiness: Before you can correct for matrix effects, you must quantify them. This protocol, aligned with regulatory guidance, provides a self-validating system to measure the impact of your matrix.

Methodology:

  • Prepare a Standard Solution (Set A): Prepare a standard of your analyte in a pure solvent (e.g., methanol, acetonitrile) at a concentration representing the midpoint of your calibration range.

  • Prepare a Post-Extraction Spiked Sample (Set B): a. Take a representative blank sample (a sample known to not contain your analyte). b. Perform your entire sample extraction and cleanup procedure on this blank matrix. c. Take the final, clean extract and spike it with the analyte to the exact same final concentration as Set A.

  • Analysis: Inject both sets of samples (n=3 or more for each) into your analytical system (e.g., LC-MS/MS).

  • Calculation: The matrix effect (ME) is calculated as a percentage: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Interpreting the Results:

ME (%) Interpretation Severity
80-120% Acceptable/Minor Effect Low
50-80% or 120-150% Moderate Matrix Effect Medium

| <50% or >150% | Severe Matrix Effect | High |

If the ME is outside the 80-120% range, a simple solvent-based calibration is not appropriate, and you must use one of the correction strategies described below.

Protocol 2: The Standard Addition Method (SAM)

Expertise & Experience: SAM is a powerful technique that is considered one of the most accurate ways to quantify an analyte in a complex and variable matrix, as it builds a unique calibration curve within each individual sample. However, it is labor-intensive and reduces sample throughput.

Step-by-Step Workflow:

  • Sample Aliquoting: Divide a single sample extract into at least four equal aliquots (e.g., 4 x 1.0 mL).

  • Spiking:

    • Aliquot 1: Leave this aliquot unspiked (this is the "zero addition").

    • Aliquot 2: Spike with a known amount of analyte standard to achieve a specific concentration (e.g., 0.5x the expected native concentration).

    • Aliquot 3: Spike with 2x the amount added to Aliquot 2 (e.g., 1.0x the expected concentration).

    • Aliquot 4: Spike with 3x the amount added to Aliquot 2 (e.g., 1.5x the expected concentration).

  • Analysis: Analyze all four aliquots and record the instrument response (e.g., peak area) for each.

  • Data Plotting and Calculation: a. Plot the instrument response (y-axis) against the concentration added to each aliquot (x-axis). b. Perform a linear regression on the data points. c. The absolute value of the x-intercept of this line is the concentration of the analyte in the original, unspiked sample.

This method inherently corrects for matrix effects because both the native analyte and the added standards experience the exact same signal suppression or enhancement.

Protocol 3: QuEChERS-based Sample Cleanup for Soil

Expertise & Experience: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective sample preparation technique for reducing matrix interferences from complex samples like soil prior to chromatographic analysis. This protocol describes a common variation.

Workflow Diagram:

G step1 Step 1: Extraction Weigh 10g of homogenized soil into a 50mL tube. Add 10mL Acetonitrile & Internal Standard. Add salt packet (MgSO4, NaCl). Shake vigorously for 1 min. step2 Step 2: Centrifugation Centrifuge at >3000 rcf for 5 min. This separates the acetonitrile layer (containing analytes) from the solid soil and water. step1->step2 step3 Step 3: Dispersive SPE (d-SPE) Cleanup Transfer aliquot of supernatant to a 2mL d-SPE tube. Tube contains MgSO4 and PSA sorbent. PSA removes organic acids (humics). Add C18 sorbent if lipids are present. step2->step3 step4 Step 4: Final Centrifugation & Analysis Shake d-SPE tube for 30 sec. Centrifuge for 2 min. Collect the final clean extract for LC-MS or GC-MS analysis. step3->step4

Caption: The QuEChERS workflow for soil sample cleanup.

Technical Support Center: Method Refinement for Quantifying Tamoxifen and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Tamoxifen (TAM) and its key metabolites, including 4-hydroxytamoxifen (4-OHT), N-desmethyltamoxifen (NDTAM), and the clinically significant endoxifen (ENDO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting robust quantitative methods, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Tamoxifen's extensive metabolism, coupled with the low concentrations of its active metabolites, presents unique analytical challenges.[1][2][3] This resource provides in-depth, experience-based answers to common problems, ensuring your experimental choices are deliberate and your results are both accurate and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My analyte signal is low and inconsistent. How can I improve sensitivity and reproducibility?

Low or erratic signal intensity is a frequent hurdle. The cause often lies in one of three areas: sample preparation, chromatographic conditions, or mass spectrometer source settings.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation:

    • Protein Precipitation (PPT): While fast, PPT can be "dirty," leading to significant matrix effects and ion suppression.[4][5] If you're using a simple 'crash' with acetonitrile or methanol, consider adding an acid (e.g., formic acid) to improve precipitation efficiency.[4]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[6] Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to optimize the recovery of Tamoxifen and its metabolites, which have varying polarities.

    • Solid-Phase Extraction (SPE): SPE provides the cleanest samples, significantly reducing matrix effects.[6][7][8][9] For Tamoxifen and its metabolites, a mixed-mode cation exchange SPE cartridge is often effective due to the basic nature of the analytes.

  • Optimize Chromatographic Separation:

    • Column Choice: A C18 column is commonly used and effective.[4][7][10] Ensure your column is not overloaded or contaminated, which can lead to poor peak shape and reduced intensity.[11]

    • Mobile Phase Composition: The addition of a modifier like formic acid or ammonium formate to both aqueous and organic phases is crucial for good peak shape and ionization efficiency in positive ion mode.[4][7][12] A typical mobile phase system is water with 0.1-0.5% formic acid and acetonitrile or methanol with 0.1-0.5% formic acid.[4]

    • Gradient Elution: A well-designed gradient is essential to separate the metabolites from each other and from matrix interferences, which is critical for minimizing ion suppression.[4][7]

  • Refine Mass Spectrometer Source Parameters:

    • Ionization Mode: Tamoxifen and its metabolites contain basic nitrogen atoms, making them ideal for positive mode Electrospray Ionization (ESI+).[4][12][13]

    • Source Optimization: Do not rely on default settings. Systematically optimize key parameters like capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for each specific analyte.[12][14] These parameters can significantly impact desolvation and ionization efficiency.[14]

    Workflow for Sample Preparation Method Selection

    cluster_0 Sample Preparation Start Start: Plasma/Serum Sample PPT Protein Precipitation (e.g., Acetonitrile + Formic Acid) Start->PPT Fastest, but 'dirtiest' LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->LLE Cleaner than PPT SPE Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) Start->SPE Cleanest, but most complex Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

    Caption: Decision workflow for selecting a sample preparation method.

FAQ 2: Why are my results showing poor accuracy and precision, especially between batches?

Inaccurate and imprecise results often point to issues with internal standards, calibration curves, or analyte stability. According to regulatory guidelines from bodies like the FDA and EMA, accuracy and precision are critical validation parameters.[15][16]

Troubleshooting Steps:

  • Verify Internal Standard (IS) Performance:

    • Choice of IS: The gold standard is a stable isotope-labeled (SIL) version of each analyte (e.g., Tamoxifen-d5, 4-hydroxytamoxifen-d5).[7] SIL-IS co-elute with the analyte and experience similar matrix effects and extraction recovery, providing the most accurate correction.[17] Using a single SIL-IS for all analytes is possible but less ideal.[4]

    • IS Response: Monitor the IS peak area in every sample. A significant deviation (e.g., >20-30%) in the IS response in a particular sample compared to the batch average may indicate a problem with extraction recovery or a severe matrix effect in that specific sample.

  • Examine the Calibration Curve:

    • Linearity and Range: The calibration range must encompass the expected concentrations of the analytes in your study samples.[4][7] Typical ranges for Tamoxifen and NDTAM are 1-500 ng/mL, while the lower concentration metabolites 4-OHT and endoxifen might range from 0.1-100 ng/mL.[4] A weighted linear regression (e.g., 1/x or 1/x²) is often necessary to ensure accuracy at the lower end of the curve.[4]

    • LLOQ and ULOQ: The Lower Limit of Quantification (LLOQ) must be determined based on acceptable precision (RSD < 20%) and accuracy (within ±20% of nominal).[4] Similarly, the Upper Limit of Quantification (ULOQ) defines the top end of the reliable range.

  • Investigate Analyte Stability:

    • Freeze-Thaw Stability: Tamoxifen and its metabolites are generally stable through several freeze-thaw cycles, but this must be empirically verified in your specific matrix.[18]

    • Autosampler Stability: Assess how long your extracted samples can sit in the autosampler before degradation occurs. One study showed stability for up to 24 hours.[18]

    • Long-Term Storage: Confirm stability at your storage temperature (e.g., -80°C).[4][18] Studies have demonstrated stability for at least 90 days at -20°C.[18] Photodegradation can also be a concern, so samples should be protected from light.[19][20]

    Table 1: Typical LC-MS/MS Method Validation Parameters & Acceptance Criteria

ParameterTypical Concentration Range (ng/mL)Acceptance Criteria
Linearity (r²) TAM/NDTAM: 1-500ENDO: 0.2-1004-OHT: 0.1-50[4]> 0.99[19]
LLOQ Precision (RSD%) Varies by analyte (e.g., 0.1-1 ng/mL)[4]< 20%
LLOQ Accuracy (%) Varies by analyte (e.g., 0.1-1 ng/mL)[4]Within 80-120% of nominal
QC Precision (RSD%) Low, Mid, High QC levels< 15%
QC Accuracy (%) Low, Mid, High QC levelsWithin 85-115% of nominal
Extraction Recovery (%) >80% is desirable[7]Consistent across QC levels
Matrix Effect (%) Should be assessedFactor should be close to 1; CV% < 15%[18]
FAQ 3: I suspect matrix effects are impacting my results. How do I identify and mitigate them?

Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix—are a primary challenge in LC-MS/MS bioanalysis.[5] They are a major cause of inaccuracy and imprecision.[5][17]

Identifying Matrix Effects:

The most common method is the post-extraction spike analysis.

  • Extract six different lots of blank biological matrix.

  • Spike the extracted blank matrix with the analyte and IS at a known concentration (e.g., Low QC). This is Set B .

  • Prepare the same concentration of analyte and IS in a clean solvent (e.g., mobile phase). This is Set A .

  • Calculate the Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A).

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (CV%) of the MF across the different lots should be <15%.[18]

Mitigating Matrix Effects:

  • Improve Sample Cleanup: This is the most effective strategy. Switching from protein precipitation to a more rigorous method like SPE can dramatically reduce the presence of interfering phospholipids and other matrix components.[5][8]

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from the regions where matrix components elute. A longer run time or a different column chemistry may be necessary.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned, a SIL-IS co-elutes with the analyte and is affected by matrix effects in a nearly identical way, providing effective compensation.[17]

  • Dilution: If an analyte's concentration is high enough, diluting the sample with a clean solvent can reduce the concentration of matrix components, thereby lessening their impact. Dilution integrity must be validated.[18][21]

    Diagram of the Tamoxifen Metabolic Pathway

    Tamoxifen Tamoxifen (Prodrug) NDTAM N-desmethyltamoxifen Tamoxifen->NDTAM CYP3A4/5 (~92% pathway)[1] OHTAM 4-hydroxytamoxifen (Active) Tamoxifen->OHTAM CYP2D6 (~7% pathway)[1] Endoxifen Endoxifen (Most Active) NDTAM->Endoxifen CYP2D6[1] OHTAM->Endoxifen CYP3A4 Inactive Inactive Glucuronidated and Sulfated Metabolites OHTAM->Inactive Phase II Enzymes (UGTs, SULTs)[2][22] Endoxifen->Inactive Phase II Enzymes (UGTs, SULTs)[2][22]

    Caption: Major metabolic pathways of Tamoxifen.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is adapted from a validated UPLC-MS/MS method and is suitable for high-throughput analysis.[4]

  • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of water containing 1% formic acid and vortex for 30 seconds to denature proteins.

  • Add 100 µL of methanol and agitate for 10 minutes at room temperature.

  • Add 400 µL of the internal standard working solution (prepared in acetonitrile with 0.1% formic acid).

  • Vortex vigorously, then centrifuge at 18,000 x g for 10 minutes at 4°C.

  • Transfer 300 µL of the supernatant to a clean vial.

  • Add 300 µL of water containing 0.2% formic acid and 2 mM ammonium formate.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrument Conditions

These are representative starting conditions. Optimization for your specific instrument is required.[4]

  • LC System: UPLC System

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Column Temperature: 50°C

  • Mobile Phase A: Water with 0.5% formic acid and 2 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.5% formic acid

  • Flow Rate: 0.6 mL/min

  • Gradient: Linear gradient from 40% to 95% B over 2.5 minutes, hold for 0.75 minutes, then return to initial conditions.

  • Injection Volume: 7 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: ESI, Positive Mode

  • Capillary Voltage: 1.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 600°C

  • Cone Gas Flow: 1 L/h

  • Desolvation Gas Flow: 800 L/h

Table 2: Example MRM Transitions for Tamoxifen and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)
Tamoxifen372.272.2[18]45
4-Hydroxytamoxifen388.272.2[18]50
N-desmethyltamoxifen358.372.145
Endoxifen374.258.150
Tamoxifen-d5 (IS)377.372.245

Note: Specific product ions and optimal voltages will vary by instrument and must be determined empirically.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene. This diaryl ether is a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] Its synthesis is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry.[2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in overcoming common challenges encountered during lab-scale and scale-up synthesis.

Reaction Overview and Mechanism

The synthesis is achieved through the reaction of 1,2-dichloro-4-nitrobenzene with 4-chlorophenol in the presence of a base. This process is an addition-elimination nucleophilic aromatic substitution.[3][4]

Reaction Scheme:

alt text

1,2-dichloro-4-nitrobenzene + 4-chlorophenol → this compound + HCl

The mechanism proceeds via two key steps. First, the base deprotonates the phenol, creating a potent nucleophile (phenoxide). This nucleophile then attacks the carbon atom at position 1 of the 1,2-dichloro-4-nitrobenzene ring. This position is highly activated by the strong electron-withdrawing nitro group in the para position.[5][6] The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] In the final step, the chloride leaving group is eliminated, restoring the ring's aromaticity and yielding the desired diaryl ether product.[3]

Figure 1: SNAr Reaction Mechanism

Detailed Synthesis Protocol

This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and scale.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Molar Eq. Notes
1,2-dichloro-4-nitrobenzene 192.00 1.0 Substrate
4-chlorophenol 128.56 1.1 Nucleophile precursor
Potassium Carbonate (K₂CO₃) 138.21 1.5 Base, anhydrous

| Dimethylformamide (DMF) | 73.09 | - | Solvent, anhydrous |

Procedure:

  • Setup: Equip a clean, dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple. Place the flask in a heating mantle.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous DMF, 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Phenoxide Formation: Stir the mixture and heat to 60-70 °C for 1 hour to ensure complete formation of the potassium 4-chlorophenoxide salt.

  • Substrate Addition: Add 1,2-dichloro-4-nitrobenzene (1.0 eq) to the reaction mixture.

  • Reaction: Increase the temperature to 120-140 °C. The reaction is typically exothermic, so monitor the temperature carefully. Maintain the temperature for 4-8 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (1,2-dichloro-4-nitrobenzene) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing cold water, which will precipitate the crude product.

    • Stir for 30 minutes, then filter the solid using a Buchner funnel.

    • Wash the solid thoroughly with water to remove DMF and inorganic salts.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

    • Alternatively, for higher purity, dissolve the crude product in a minimal amount of dichloromethane and purify using column chromatography on silica gel.[7]

Troubleshooting Guide

Troubleshooting start Low or No Product Yield? q1 Was the reaction mixture anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No. Water quenches the phenoxide nucleophile. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. q1->a1_no No q2 Was the base of sufficient quality and quantity? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No. Incomplete deprotonation of phenol. Use fresh, anhydrous base (e.g., K₂CO₃) and ensure at least 1.5 equivalents. q2->a2_no No q3 Were reaction temperature and time sufficient? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No. S Ar reactions require significant thermal energy. Increase temperature to 120-140 °C and monitor by TLC until starting material is consumed. q3->a3_no No q4 TLC shows multiple spots besides product? a3_yes->q4 a4_yes Yes. Side reaction or decomposition occurred. Consider lowering temperature or using a milder base. Check for potential hydrolysis side products. q4->a4_yes Yes a4_no No. Issue is likely with reaction conditions. q4->a4_no No Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware prep_reagents Weigh Anhydrous Reagents prep_glass->prep_reagents prep_inert Inert Atmosphere (N₂ or Ar) prep_reagents->prep_inert phenoxide Form Phenoxide (Phenol + Base in DMF) prep_inert->phenoxide add_substrate Add Aryl Halide phenoxide->add_substrate heat Heat to 120-140 °C add_substrate->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool precipitate Precipitate in Water cool->precipitate filter Filter & Wash Solid precipitate->filter purify Recrystallize or Column Chromatography filter->purify product Pure Product purify->product

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Nitroaromatic Compounds: A Case Study of the 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of nitroaromatic compounds, a diverse chemical class with significant therapeutic and toxicological implications. While focusing on the potential of the largely uncharacterized molecule, 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene , we will draw objective comparisons with well-documented nitroaromatics, supported by experimental data from authoritative sources. The goal is to provide a framework for researchers to evaluate and potentially develop novel compounds based on this and related chemical scaffolds.

Nitroaromatic compounds are defined by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. This functional group is a powerful electron sink, which governs the chemistry and biological activity of the entire class.[1] Many nitroaromatics are not directly active but function as prodrugs; their potent biological effects are only unleashed following metabolic activation within a target cell or organism.[2] This bioactivation is the unifying principle behind their diverse applications, from antibacterial and antiprotozoal agents to anticancer therapies.[1][3]

The subject of this guide, this compound, is a diaryl ether nitroaromatic. While it is primarily documented as a chemical intermediate in the synthesis of pesticides and dyes with known toxicity, specific data on its therapeutic biological activity is not prevalent in current literature.[4] By understanding the mechanisms of established nitroaromatic drugs, we can infer its potential and design a logical path for its investigation.

Part 1: The Unifying Mechanism of Action: Reductive Bioactivation

The biological activity—and toxicity—of nearly all nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group.[1] This process is predominantly carried out by a class of enzymes called nitroreductases (NTRs), which are flavoenzymes found in both prokaryotic and eukaryotic cells, though often with different efficiencies and mechanisms.[1][2] The reduction transforms the relatively inert nitro group into highly reactive intermediates that can wreak havoc on cellular machinery.

The bioactivation can proceed via two main pathways:

  • Single-Electron Reduction: This pathway produces a nitro anion radical (Ar-NO₂⁻•). In the presence of molecular oxygen (O₂), this radical can transfer its electron to O₂, regenerating the parent nitroaromatic and producing a superoxide anion (O₂⁻•).[1] This "futile cycling" can lead to massive oxidative stress through the generation of reactive oxygen species (ROS), which damage lipids, proteins, and DNA.[5]

  • Two-Electron Reduction: This pathway, often catalyzed by oxygen-insensitive nitroreductases, bypasses the radical stage and reduces the nitro group directly to a nitroso (Ar-NO) intermediate. This is further reduced to a hydroxylamine (Ar-NHOH), which is considered a key cytotoxic species.[1] The hydroxylamine is a potent nucleophile that can form covalent adducts with DNA and proteins, leading to genotoxicity and inhibition of critical cellular functions.[2][6]

The specific pathway that dominates depends on the compound's redox potential, the type of nitroreductase, and the oxygen status of the local environment. For instance, the low-oxygen (hypoxic) environment of solid tumors can favor the more cytotoxic two-electron reduction pathway, a property exploited in the design of nitroaromatic anticancer drugs.[7]

Nitroaromatic Bioactivation Pathway cluster_path1 Single-Electron Pathway cluster_path2 Two-Electron Pathway Parent Nitroaromatic (Ar-NO₂) Radical Nitro Anion Radical (Ar-NO₂⁻•) Parent->Radical 1e⁻ Reduction (e.g., CPR) Nitroso Nitroso Intermediate (Ar-NO) Parent->Nitroso 2e⁻ Reduction (e.g., Bacterial NTR) Radical->Parent O₂ ROS Reactive Oxygen Species (O₂⁻•) Radical->ROS O₂ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻ Reduction Damage Damage to DNA, Proteins & Macromolecules Hydroxylamine->Damage Covalent Adducts ROS->Damage Oxidative Stress

References

A Comparative Guide to 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate starting material is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth comparison of 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene and its key synthetic intermediates, with a focus on their application in the synthesis of high-value molecules for the pharmaceutical and materials science sectors.

Introduction to Diaryl Ether Intermediates

Diaryl ethers are a pivotal structural motif in a multitude of biologically active molecules and advanced materials.[1] Their synthesis often relies on the astute selection of activated aromatic precursors. This compound is one such intermediate, a yellow crystalline solid soluble in most organic solvents.[2] It is primarily utilized in the synthesis of pesticides, herbicides, dyes, and pharmaceutical agents.[2] This guide will delve into a comparative analysis of this compound against a common alternative, 2,4-dichloronitrobenzene, in the context of synthesizing a key pharmaceutical precursor.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for process development and safety. The following table summarizes the key properties of this compound and its common alternative, 2,4-dichloronitrobenzene.

PropertyThis compound2,4-DichloronitrobenzeneReference(s)
Molecular Formula C₁₂H₇Cl₂NO₃C₆H₃Cl₂NO₂[2]
Molecular Weight 284.10 g/mol 192.00 g/mol [2]
Appearance Yellow crystalline or powdery substanceYellow-brown crystalline low melting solid[2]
Melting Point 105-109 °C29-32 °C[3]
Boiling Point 351.6 °C (Predicted)258 °C[2]
Solubility Soluble in most organic solvents, low solubility in waterSoluble in organic solvents, insoluble in water[2]

The higher melting and boiling points of this compound are attributed to its larger molecular size and the presence of the additional aromatic ring. This can have implications for purification methods, such as recrystallization and distillation.

Comparative Synthesis of a Key Pharmaceutical Intermediate: The Rafoxanide Precursor

To provide a practical comparison, we will examine the synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline, a key intermediate in the production of the anthelmintic drug Rafoxanide.[4] This comparison will highlight the differences in synthetic strategy when starting from this compound versus a more fundamental precursor, 3,4-dichloronitrobenzene.

Synthetic Pathway Overview

The synthesis of the target aniline derivative involves the formation of a diaryl ether linkage and the reduction of a nitro group. The starting point of the synthesis dictates the sequence of these transformations.

cluster_0 Route A: Starting from 3,4-Dichloronitrobenzene cluster_1 Route B: Starting from this compound A1 3,4-Dichloronitrobenzene C1 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene A1->C1 Ullmann Condensation B1 4-Chlorophenol B1->C1 D1 3-Chloro-4-(4'-chlorophenoxy)aniline C1->D1 Reduction A2 This compound C2 3-Amino-4-(4'-chlorophenoxy)nitrobenzene (Hypothetical) A2->C2 Nucleophilic Aromatic Substitution B2 Ammonia B2->C2 E2 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene C2->E2 Diazotization/Sandmeyer D2 Diazotization/Sandmeyer G2 3-Chloro-4-(4'-chlorophenoxy)aniline E2->G2 Reduction F2 Reduction

Caption: Comparative synthetic pathways to 3-chloro-4-(4'-chlorophenoxy)aniline.

Route A, starting from 3,4-dichloronitrobenzene, employs an Ullmann condensation to form the diaryl ether, followed by reduction of the nitro group.[4] Route B, starting with the pre-formed diaryl ether this compound, would necessitate a nucleophilic aromatic substitution to introduce the amino group (or a precursor), followed by further transformations. The chloro and nitro groups in this compound are ortho and para to each other, which activates the chlorine atom for nucleophilic aromatic substitution.[5]

Discussion of Synthetic Efficiency and Logic

Route A is a convergent synthesis where the diaryl ether bond is formed first. The Ullmann condensation is a well-established method for this transformation, and the subsequent reduction of the nitro group is typically a high-yielding process.[4]

Route B, while starting with a more complex molecule, presents challenges. A direct amination via nucleophilic aromatic substitution with ammonia would likely require harsh conditions. A more plausible, though longer, route would involve the conversion of the chloro group to an amino group via a series of reactions such as diazotization and Sandmeyer reaction, which would add steps and potentially lower the overall yield.

Based on the principles of synthetic efficiency, Route A is generally preferred due to its more direct nature and avoidance of potentially low-yielding or harsh reaction steps.

Experimental Protocols

Route A: Synthesis of 3-Chloro-4-(4'-chlorophenoxy)aniline from 3,4-Dichloronitrobenzene

This two-step protocol is adapted from a reported synthesis of Rafoxanide intermediates.[4]

Step 1: Synthesis of 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene

cluster_0 Experimental Workflow: Ullmann Condensation A Charge reactor with 4-chlorophenol and KOH B Heat to 70-80 °C with stirring A->B C Add copper catalyst and 3,4-dichloronitrobenzene B->C D Stir at 110-120 °C for 2.5 h C->D E Cool to room temperature and add NaOH solution D->E F Filter and wash the precipitate E->F G Dry the product F->G

Caption: Experimental workflow for the Ullmann condensation step.

Materials:

  • 4-Chlorophenol

  • Potassium hydroxide (KOH)

  • Copper powder

  • 3,4-Dichloronitrobenzene

  • Sodium hydroxide (NaOH) solution (0.8 M)

Procedure:

  • A mixture of 4-chlorophenol (12.56 g, 97.7 mmol) and KOH (6.83 g, 121.8 mmol) is heated to 70–80 °C with vigorous stirring until the 4-chlorophenol is completely dissolved.[4]

  • Fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (11.04 g, 57.5 mmol) are added to the reaction mixture.[4]

  • The mixture is stirred at 110–120 °C for 2.5 hours.[4]

  • The reaction is cooled to room temperature, and 0.8 M NaOH solution (14 mL) is added.[4]

  • The resulting mixture is stirred for 20 minutes to form a precipitate.[4]

  • The precipitate is filtered, washed, and dried to yield 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-(4'-chlorophenoxy)aniline

cluster_1 Experimental Workflow: Nitro Group Reduction A Charge reactor with the nitro compound, iron powder, and acetic acid in EtOH/H₂O B Reflux for 2 h A->B C Cool to room temperature and adjust pH to 7 with NaOH B->C D Filter to remove solids C->D E Extract the filtrate with chloroform D->E F Dry and concentrate the organic layer E->F G Purify by flash chromatography F->G

Caption: Experimental workflow for the nitro group reduction step.

Materials:

  • 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene

  • Iron powder

  • Acetic acid

  • Ethanol/Water (3:1)

  • 1 M Sodium hydroxide (NaOH)

  • Chloroform

Procedure:

  • A mixture of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (1.44 g, 5.07 mmol), iron powder (0.99 g, 17.74 mmol), and acetic acid (1.13 mL, 19.77 mmol) in a 3:1 ethanol/water mixture (2 mL) is refluxed for 2 hours.[4]

  • The mixture is cooled to room temperature, and the pH is adjusted to 7 with 1 M NaOH.[4]

  • The solids are removed by filtration.[4]

  • The filtrate is extracted with chloroform.[4]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.[4]

  • The crude product is purified by flash chromatography to afford 3-chloro-4-(4'-chlorophenoxy)aniline as an orange solid (yield: 94%).[4]

Safety and Handling

Both this compound and 2,4-dichloronitrobenzene are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[2] They are toxic and should be handled in a well-ventilated fume hood.[2]

Conclusion

In the synthesis of complex diaryl ether-containing molecules, the choice of the starting intermediate is a critical strategic decision. While this compound offers a pre-formed diaryl ether scaffold, its utility can be limited by the subsequent transformations required to install other functional groups. In the case of the synthesis of a Rafoxanide precursor, starting from the more fundamental building blocks of 3,4-dichloronitrobenzene and 4-chlorophenol provides a more direct and efficient synthetic route. This comparative analysis underscores the importance of retrosynthetic analysis and the careful consideration of the reactivity and accessibility of various synthetic intermediates in the design of robust and scalable synthetic processes.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene. As a critical intermediate in the synthesis of various agricultural chemicals, dyes, and pharmaceuticals, ensuring the purity and concentration of this compound is paramount for quality control and regulatory compliance.[1] The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose, a foundational requirement for data integrity in any scientific endeavor.[2][3]

This document delves into the rationale behind method selection, offers a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provides a detailed, field-proven protocol for the validation of a robust HPLC-UV method, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is governed by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. For this compound, a compound noted for its potential thermal instability, the primary candidates for quantification are HPLC and GC.[1]

High-Performance Liquid Chromatography (HPLC) is exceptionally versatile for non-volatile or thermally labile compounds, offering robust separation with high resolution.[7] Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, provides excellent sensitivity and unparalleled specificity.[8][9] However, it requires the analyte to be volatile and thermally stable, which can be a limiting factor.

Below is a comparative summary of these two powerful techniques for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the analyte's partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds. The target analyte's poor heat stability makes this a superior choice.[1]Requires volatile and thermally stable analytes. High temperatures in the injector port may cause degradation of the target compound.
Specificity Good specificity achieved through chromatographic separation and selective UV wavelength detection. Can be enhanced with a Diode Array Detector (DAD).Excellent specificity. Mass spectrometry provides structural information, allowing for definitive peak identification.
Sensitivity Good sensitivity, typically in the low parts-per-million (ppm) to parts-per-billion (ppb) range.Very high sensitivity, often reaching low ppb to parts-per-trillion (ppt) levels.
Sample Preparation Generally straightforward, often involving simple dissolution and filtration.[10]May require more complex sample preparation, including extraction and sometimes derivatization to increase volatility.
Robustness Methods are typically very robust and transferable between laboratories.Can be less robust; highly sensitive to variations in temperature, gas flow, and column condition.
Throughput Moderate to high, with typical run times of 5-15 minutes.Moderate throughput; run times can be longer, especially with complex temperature programs.
Cost & Complexity Lower initial instrument cost and operational complexity compared to GC-MS.Higher instrument acquisition and maintenance costs. Requires more specialized operator training.

Validation Protocol for HPLC-UV Method

This section outlines a comprehensive protocol for the validation of a reversed-phase HPLC method for the quantification of this compound, adhering to the ICH Q2(R1) framework.[5][6]

Objective

To develop and validate a specific, accurate, precise, and robust HPLC-UV method for the quantitative determination of this compound in a drug substance or formulated product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2 R1) cluster_sys System Suitability cluster_rep Reporting prep_std Prepare Reference Standard Solutions dev_mp Mobile Phase Optimization prep_std->dev_mp prep_sample Prepare Sample Solutions sys_suit System Suitability Testing (SST) prep_sample->sys_suit dev_col Column Selection (e.g., C18) dev_col->dev_mp dev_det Wavelength Selection dev_mp->dev_det dev_det->sys_suit val_spec Specificity (Forced Degradation) val_lin Linearity & Range val_spec->val_lin val_acc Accuracy (Recovery) val_lin->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_lod LOD & LOQ val_prec->val_lod val_rob Robustness val_lod->val_rob report Validation Report Generation val_rob->report sys_suit->val_spec

Caption: Workflow for Analytical Method Validation.

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
Instrument HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid. The mobile phase should be filtered and degassed.[11]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (This should be confirmed by running a UV scan of the analyte in the mobile phase)
Injection Volume 10 µL
Preparation of Solutions
  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired range (e.g., 1, 5, 10, 20, 40, 60 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Validation Parameters: Protocols and Acceptance Criteria

1. Specificity

  • Causality: This parameter ensures that the analytical signal is solely attributable to the analyte of interest, without interference from impurities, degradation products, or matrix components.[4][13] A stability-indicating method is crucial for quality control and stability studies.

  • Protocol (Forced Degradation):

    • Expose the sample solution to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 80 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 80 °C for 4 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose solid drug substance to 105 °C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • After degradation, neutralize the acidic and basic samples and dilute all samples to the target concentration.

    • Analyze the stressed samples alongside an unstressed sample and a blank.

  • Acceptance Criteria: The method is deemed specific if the principal peak is spectrally pure (if using a DAD) and well-resolved from any degradation product peaks (Resolution > 2.0).

G cluster_stress Forced Degradation Conditions Analyte Analyte Sample Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Heat Analyte->Thermal Photo UV Light Analyte->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Assess Peak Purity & Resolution Analysis->Result

Caption: Forced Degradation for Specificity Testing.

2. Linearity

  • Causality: To confirm that the method's response is directly proportional to the analyte concentration over a specified range.[13]

  • Protocol:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.995.[5]

3. Accuracy

  • Causality: To demonstrate the closeness of the results obtained by the method to the true value.[5] This is typically evaluated through recovery studies.

  • Protocol:

    • Prepare a placebo (a mixture of all formulation components except the active ingredient).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision

  • Causality: To assess the method's ability to produce consistent and repeatable results.[4]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0%.[4]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: To establish the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[5]

  • Protocol:

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

    • Inject a series of diluted solutions to find the concentrations that correspond to the required S/N ratios.

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1. The precision (%RSD) at the LOQ should also be evaluated and meet a pre-defined limit (e.g., ≤ 10%).

6. Robustness

  • Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.

    • Variations to test include:

      • Flow Rate (e.g., ± 0.1 mL/min).

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%).

      • Column Temperature (e.g., ± 5 °C).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits, and the analytical result should not be significantly different from the result under optimal conditions.

Summary of Validation Data

The following tables summarize the expected outcomes for a successful method validation.

Table 1: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
10 Data
20 Data
30 Data
40 Data
50 Data
Slope Value
Intercept Value

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Accuracy (Recovery)

Level Amount Spiked (µg/mL) Amount Recovered (µg/mL, mean of n=3) % Recovery
80% 16 Data 98.0 - 102.0%
100% 20 Data 98.0 - 102.0%

| 120% | 24 | Data | 98.0 - 102.0% |

Table 3: Precision

Precision Type Number of Replicates (n) Mean Assay Value (%) % RSD
Repeatability 6 Data ≤ 2.0%

| Intermediate Precision | 6 | Data | ≤ 2.0% |

References

A Comparative Guide to the Toxicity of Chlorinated Diaryl Ethers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the toxicity of chlorinated diaryl ethers (CDEs), a class of persistent organic pollutants with structural similarities to polychlorinated biphenyls (PCBs) and dioxins. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the structure-toxicity relationships, mechanisms of action, and appropriate methodologies for the toxicological assessment of these compounds.

Introduction: The Environmental and Toxicological Significance of Chlorinated Diaryl Ethers

Chlorinated diaryl ethers (CDEs) are a group of 209 distinct chemical compounds, known as congeners, characterized by two phenyl rings linked by an ether bond, with varying degrees and positions of chlorine substitution.[1][2] Historically used in various industrial applications and also formed as byproducts in chemical manufacturing and combustion processes, CDEs have become ubiquitous environmental contaminants.[1] Their persistence, potential for long-range transport, and ability to bioaccumulate in food chains raise significant concerns for human health and ecosystems.[1][3]

The toxicological profile of CDEs is of particular interest due to their structural resemblance to well-characterized toxicants like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs).[2] Like these compounds, certain CDE congeners can elicit a spectrum of adverse health effects, including neurotoxicity, developmental toxicity, endocrine disruption, and immunotoxicity.[1][4] A primary mechanism underlying the toxicity of many CDEs is their ability to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes.[5][6]

This guide will delve into a comparative analysis of CDE toxicity, exploring the influence of chlorine substitution on their biological activity. We will examine the key mechanisms of toxicity, provide detailed protocols for in vitro and in vivo toxicological assessment, and present a framework for understanding the structure-activity relationships within this complex class of compounds.

Comparative Toxicity of Chlorinated Diaryl Ether Congeners: A Structure-Activity Relationship Perspective

The toxicity of CDEs is not uniform across all congeners; rather, it is intricately linked to the number and position of chlorine atoms on the diaryl ether backbone. This structure-activity relationship (SAR) is a critical concept for predicting the toxic potential of different CDEs.

Influence of Chlorine Number and Position

Generally, the biological activity of CDEs, particularly their ability to activate the AhR, increases with the degree of chlorination, up to a certain point. However, the specific placement of chlorine atoms is arguably more critical. Congeners with chlorine atoms in the meta and para positions of the phenyl rings tend to exhibit higher toxicity.[7] Conversely, ortho substitution can hinder the planar conformation of the molecule, which is often required for high-affinity binding to the AhR, thereby reducing dioxin-like toxicity.[1]

Quantitative Comparison of Acute Toxicity

The following table summarizes available acute toxicity data for various CDE congeners in different aquatic species. This data illustrates the range of toxicity observed across different congeners and species. It is important to note that data for mammalian species is less readily available in a comparative format.

CongenerTest SpeciesEndpointValue (µg/L)Reference
CDE 3Daphnia magna48h EC501,360[1]
CDE 7Daphnia magna48h EC50980[1]
CDE 15Daphnia magna48h EC50450[1]
CDE 28Daphnia magna48h EC50380[1]
CDE 30Daphnia magna48h EC50510[1]
CDE 37Daphnia magna48h EC50330[1]
CDE 66Daphnia magna48h EC50290[1]
CDE 77Daphnia magna48h EC50210[1]
CDE 99Daphnia magna48h EC50180[1]
CDE 118Daphnia magna48h EC50150[1]
CDE 209Daphnia magna48h EC50>10,000[1]
CDE 3Danio rerio96h LC501,120[1]
CDE 7Danio rerio96h LC50850[1]
CDE 15Danio rerio96h LC50390[1]
CDE 28Danio rerio96h LC50310[1]
CDE 30Danio rerio96h LC50420[1]
CDE 37Danio rerio96h LC50280[1]
CDE 66Danio rerio96h LC50250[1]
CDE 77Danio rerio96h LC50180[1]
CDE 99Danio rerio96h LC50160[1]
CDE 118Danio rerio96h LC50130[1]
CDE 209Danio rerio96h LC50>10,000[1]

EC50: Median effective concentration; LC50: Median lethal concentration.

Relative Potency for AhR Activation

The concept of Toxic Equivalency Factors (TEFs) is used to assess the risk of complex mixtures of dioxin-like compounds. This approach relies on the relative potency (REP) of a compound to elicit a toxic response compared to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). While official TEFs have not been established for all CDEs, research has shown that some congeners can activate the AhR with potencies comparable to or even exceeding some regulated PCBs and PCDD/Fs.[5][6] For instance, CDEs 15, 37, and 118 have been shown to be potent activators of the zebrafish Ahr2.[5] The average relative potencies of CDEs appear to correlate with the number and pattern of chlorine substitutions, with an initial increase in potency with more chlorines, followed by a decrease.[5]

Mechanisms of Toxicity

The toxic effects of chlorinated diaryl ethers are mediated through various molecular pathways, with the activation of the aryl hydrocarbon receptor being a central and well-studied mechanism for many congeners.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins.[8] Upon binding of a ligand, such as a planar CDE congener, the chaperone proteins dissociate, and the AhR translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their increased transcription.[8]

A key target gene of the AhR signaling pathway is CYP1A1, which encodes for the cytochrome P450 1A1 enzyme.[9] This enzyme is involved in the metabolism of xenobiotics. While this can be a detoxification pathway, in some cases, the metabolic activation of compounds can lead to the formation of more toxic reactive intermediates. The induction of CYP1A1 is a widely used biomarker for AhR activation.[10]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDE Chlorinated Diaryl Ether AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) CDE->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_nuc AhR AhR_active->AhR_nuc Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Transcription Toxic_Response Toxic Response CYP1A1_mRNA->Toxic_Response Translation & Metabolic Activation

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Endocrine Disruption

Several CDEs have been shown to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems.[11] This can occur through various mechanisms, including:

  • Mimicking natural hormones: Some CDEs can bind to hormone receptors, such as the estrogen receptor, and elicit a hormonal response.

  • Blocking natural hormones: Other CDEs can bind to hormone receptors without activating them, thereby preventing the natural hormones from binding and exerting their effects.

  • Altering hormone synthesis, metabolism, or transport: CDEs can interfere with the production, breakdown, or distribution of hormones in the body.

Disruption of the endocrine system can lead to a wide range of adverse health outcomes, including reproductive and developmental problems.

Neurotoxicity

Evidence suggests that CDEs can be neurotoxic, particularly during development.[4] The developing brain is highly vulnerable to chemical insults, and exposure to CDEs has been linked to cognitive and behavioral deficits in animal studies.[4] The mechanisms underlying the neurotoxicity of CDEs are not fully understood but may involve:

  • Disruption of thyroid hormone function, which is critical for normal brain development.

  • Alterations in neurotransmitter systems.[4]

  • Induction of oxidative stress in neuronal cells.[4]

Experimental Protocols for Toxicological Assessment

The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo experiments to assess the toxicity of chlorinated diaryl ethers.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are rapid and cost-effective methods for screening the toxic potential of chemicals at the cellular level. These assays are crucial for prioritizing congeners for further in-depth toxicological evaluation.

Principle: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. The amount of dye retained is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., human hepatoma HepG2 or mouse fibroblast 3T3) in a 96-well microplate at an appropriate density and allow them to attach overnight.

  • Compound Exposure: Prepare a series of dilutions of the CDE congener in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Neutral Red Staining: Remove the treatment medium and add medium containing a known concentration of Neutral Red. Incubate for 3 hours to allow for dye uptake.

  • Dye Extraction: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value (the concentration that causes a 50% reduction in viability).

Principle: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the medium is indicative of cytotoxicity.

Protocol:

  • Cell Culture and Exposure: Follow steps 1-3 of the NRU assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Quantification: Measure the absorbance of the formazan product at the appropriate wavelength (around 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent). Calculate the EC50 value.

In_Vitro_Workflow start Start cell_culture Cell Seeding (e.g., HepG2 in 96-well plate) start->cell_culture compound_prep Preparation of CDE Congener Dilutions cell_culture->compound_prep exposure Compound Exposure (24-48 hours) compound_prep->exposure assay_choice Select Cytotoxicity Assay exposure->assay_choice nru_assay Neutral Red Uptake (NRU) Assay assay_choice->nru_assay Viability ldh_assay LDH Leakage Assay assay_choice->ldh_assay Membrane Integrity measurement Absorbance Measurement (Microplate Reader) nru_assay->measurement ldh_assay->measurement data_analysis Data Analysis (EC50 Calculation) measurement->data_analysis end End data_analysis->end

General In Vitro Cytotoxicity Workflow
In Vivo Rodent Toxicity Studies

In vivo studies in animal models, such as rats or mice, are essential for understanding the systemic toxicity of CDEs and for risk assessment. These studies should be conducted in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Objective: To determine the acute oral toxicity (LD50) of a CDE congener.

Protocol:

  • Animal Selection and Acclimation: Use a single sex of a standard laboratory rodent strain (e.g., Sprague-Dawley rats). Acclimate the animals to the laboratory conditions for at least 5 days.

  • Dose Formulation: Prepare the CDE congener in a suitable vehicle (e.g., corn oil).

  • Dosing: Administer the test substance by oral gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected based on available information, including in vitro data.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days. Record body weight changes.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Objective: To evaluate the sub-acute toxicity of a CDE congener following repeated oral administration.

Protocol:

  • Animal Selection and Grouping: Use both male and female rodents, randomly assigned to control and treatment groups.

  • Dose Formulation and Administration: Prepare at least three dose levels of the CDE congener and a vehicle control. Administer the substance daily by oral gavage for 28 days.

  • Clinical Observations: Conduct detailed clinical observations daily. Measure body weight and food consumption weekly.

  • Hematology and Clinical Biochemistry: At the end of the study, collect blood samples for hematological and clinical biochemistry analysis.

  • Organ Weights and Histopathology: Euthanize the animals, perform a gross necropsy, and weigh major organs. Preserve selected organs for histopathological examination.

  • Data Analysis: Analyze the data for statistically significant differences between the treatment and control groups to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Perspectives

Chlorinated diaryl ethers represent a complex class of environmental contaminants with a wide range of toxicological potencies. This guide has provided a comparative overview of their toxicity, highlighting the critical role of chemical structure in determining their biological activity, primarily through the activation of the aryl hydrocarbon receptor. The detailed experimental protocols presented offer a framework for the systematic toxicological evaluation of these compounds.

Future research should focus on several key areas:

  • Filling Data Gaps: There is a pressing need for more comprehensive comparative toxicity data, particularly for a wider range of CDE congeners in mammalian systems.

  • Elucidating Non-AhR Mediated Mechanisms: While the AhR pathway is a major driver of toxicity for some CDEs, the role of other mechanisms, especially in neurotoxicity and endocrine disruption, requires further investigation.

  • Mixture Toxicity: Humans and wildlife are exposed to complex mixtures of CDEs and other environmental contaminants. Understanding the toxicological interactions within these mixtures is crucial for accurate risk assessment.

  • Development of Advanced In Vitro Models: The development and validation of more sophisticated in vitro models, such as three-dimensional organoids and multi-organ-on-a-chip systems, will help to reduce reliance on animal testing and provide more human-relevant data.

By advancing our understanding of the comparative toxicity of chlorinated diaryl ethers, we can better assess their risks to human health and the environment and develop effective strategies for their management and remediation.

References

Comparative Efficacy of Glyphosate-Derived Herbicides and Alternatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Glyphosate, a broad-spectrum systemic herbicide, has been a cornerstone of global weed management strategies since its introduction in 1974.[1] Its efficacy stems from the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a critical component of the shikimate pathway for aromatic amino acid synthesis in plants.[1][2][3][4] This pathway is essential for producing vital compounds like phenylalanine, tyrosine, and tryptophan, and its disruption leads to plant death.[1][2] The widespread adoption of glyphosate-tolerant crops has further solidified its prominence in modern agriculture.[1][2]

This guide provides an in-depth comparison of various glyphosate "derivatives"—specifically, its different salt formulations—and contrasts their performance with alternative herbicides possessing distinct modes of action. We will delve into the mechanistic nuances, present supporting experimental data, and provide detailed protocols for efficacy evaluation. This document is intended for researchers, scientists, and professionals in weed science and crop protection to facilitate informed decisions in experimental design and field applications.

PART 1: Understanding Glyphosate Formulations as Derivatives

While not derivatives in the classical chemical sense of a modified core structure, the various salt formulations of glyphosate represent the primary way the active ingredient is delivered and can be considered commercial derivatives. The parent glyphosate molecule is a weak acid, which is formulated as a salt to improve its solubility and handling.[5][6][7] The key differences lie in the salt's molecular weight and solubility, which can influence the concentration of glyphosate acid equivalent (a.e.) in a product and potentially its interaction with other ions in the spray solution.[5][7]

Common glyphosate salts include:

  • Isopropylamine (IPA) salt: One of the original and most common formulations.

  • Potassium (K) salt: Allows for more concentrated formulations due to its higher solubility.[7]

  • Diammonium (DA) salt: Another formulation used in various commercial products.

Efficacy Comparison of Glyphosate Salts

The scientific consensus, based on numerous field and greenhouse studies, is that when applied at equivalent acid equivalent rates, there are generally no significant or consistent differences in weed control efficacy among the major glyphosate salt formulations (isopropylamine, potassium, and diammonium).[5][8][9] One study found that a potassium salt formulation provided better control of several weed species compared to an isopropylamine salt formulation, but noted that different rates were applied, which could account for the observation.[10] Another study concluded that treatments with potassium salt-based products showed slightly better performance than those with isopropylamine salt.[11]

However, the performance of any glyphosate formulation can be significantly impacted by the quality of the water used for the spray solution, particularly its hardness (presence of cations like Ca²⁺ and Mg²⁺).[5][8] These cations can antagonize glyphosate, reducing its efficacy. Some studies suggest that isopropylamine salt formulations may be more susceptible to this antagonism than potassium salt formulations.[12] The addition of adjuvants like ammonium sulfate (AMS) can mitigate this effect.[8][10]

Key Takeaway: The choice between glyphosate salt formulations should be based on factors like cost per unit of acid equivalent, concentration of the product, and the quality of the available spray water, rather than an inherent difference in herbicidal activity.[9]

PART 2: Comparative Efficacy with Alternative Herbicides

The rise of glyphosate-resistant weeds has necessitated the use of herbicides with alternative modes of action. This section compares glyphosate to two widely used non-selective and selective herbicides: Glufosinate and Dicamba.

HerbicideHerbicide Group (Mode of Action)TypeTranslocationKey Target Weeds
Glyphosate Group 9 (EPSP Synthase Inhibitor)Non-selectiveSystemic[1][13]Broad-spectrum (Grasses and Broadleaves)[1]
Glufosinate Group 10 (Glutamine Synthetase Inhibitor)Non-selectiveContact (some systemic action)[14][15]Broad-spectrum (Grasses and Broadleaves)[16]
Dicamba Group 4 (Synthetic Auxin)SelectiveSystemic[17][18]Broadleaf weeds[17][19][20]
Glyphosate vs. Glufosinate

Mechanism: Glufosinate's mode of action is the inhibition of the glutamine synthetase enzyme.[14][15] This blockage leads to a rapid accumulation of toxic ammonia in the plant cells and the cessation of photosynthesis, causing rapid cell membrane destruction and plant death.[15][21][22][23]

Performance:

  • Speed of Action: Glufosinate is a fast-acting contact herbicide, with visible symptoms often appearing within hours to a few days.[23][24] Glyphosate, being systemic, is slower, with symptoms developing over several days to a week or more.[1][13]

  • Translocation: Glyphosate is highly systemic, translocating from the leaves to the roots and growing points, making it very effective on perennial weeds.[1][2] Glufosinate has limited translocation, meaning it primarily kills the tissue it contacts.[14][25] This requires thorough spray coverage for effective control but can be an advantage when precise application is needed near desirable plants.[14][26]

  • Efficacy: Both are broad-spectrum herbicides.[1][16] Glyphosate's systemic action makes it superior for controlling established perennial weeds. Glufosinate is highly effective on a wide range of annual weeds and serves as a critical tool for managing glyphosate-resistant populations.[26]

Glyphosate vs. Dicamba

Mechanism: Dicamba is a synthetic auxin herbicide that mimics natural plant growth hormones.[17][19] It causes rapid, uncontrolled, and abnormal cell growth in susceptible broadleaf plants, leading to the destruction of vascular tissue and eventual death.[17][19][27] Grasses are generally tolerant.

Performance:

  • Selectivity: This is the most significant difference. Glyphosate is non-selective and will kill most plants[13][20], while Dicamba is selective for broadleaf weeds.[19][20]

  • Translocation: Both are systemic herbicides, readily moving throughout the plant to kill the entire organism.[1][18][27]

  • Use Case: Glyphosate is used for broad-spectrum weed control before planting (burndown) or on glyphosate-tolerant crops.[13] Dicamba is used to selectively control broadleaf weeds within grass crops (like corn and wheat) or in dicamba-tolerant soybeans and cotton.[17][18] It is often tank-mixed with glyphosate to enhance the control of tough or resistant broadleaf weeds.[19]

  • Volatility: Certain formulations of Dicamba are known to be volatile, which can lead to off-target movement and damage to sensitive, non-target crops.[18] This is a critical management consideration not typically associated with glyphosate.

Visualizing the Modes of Action

To better understand the distinct biochemical disruptions caused by these herbicides, the following diagrams illustrate their target pathways.

Herbicide_Modes_of_Action cluster_0 Shikimate Pathway (Target of Glyphosate) cluster_1 Glutamine Synthesis (Target of Glufosinate) PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS S3P Shikimate-3-P S3P->EPSPS EPSP EPSP EPSPS->EPSP Catalyzes Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Glyphosate Glyphosate Glyphosate->EPSPS INHIBITS Glutamate Glutamate GS Glutamine Synthetase Glutamate->GS Ammonia Ammonia (NH₃) Ammonia->GS Glutamine Glutamine GS->Glutamine Catalyzes Toxic Toxic Ammonia Buildup GS->Toxic Glufosinate Glufosinate Glufosinate->GS INHIBITS

Caption: Biochemical pathways inhibited by Glyphosate and Glufosinate herbicides.

PART 3: Experimental Protocol for Herbicide Efficacy Bioassay

To ensure trustworthy and reproducible results, a standardized bioassay is crucial. This protocol outlines a greenhouse-based whole-plant bioassay for comparing the efficacy of different herbicide formulations.

Objective: To determine the dose-response relationship and compare the relative efficacy (e.g., GR₅₀ - the dose required for 50% growth reduction) of different herbicide treatments on a target weed species.

Materials
  • Target weed seeds (e.g., Amaranthus palmeri, Abutilon theophrasti).

  • Potting medium (e.g., commercial potting mix, sand:soil mixture).

  • Pots (e.g., 10 cm diameter).

  • Greenhouse or growth chamber with controlled light, temperature, and humidity.

  • Analytical balance and appropriate solvents for herbicide stock solutions.

  • Track sprayer calibrated to deliver a precise volume (e.g., 187 L/ha).

  • Herbicide formulations to be tested.

  • Non-ionic surfactant (if required by herbicide label).

  • Untreated control group.

Methodology
  • Plant Propagation:

    • Fill pots with potting medium and moisten.

    • Plant 5-10 seeds per pot and cover lightly.

    • Thin seedlings to 2-3 uniform plants per pot once they have emerged.

    • Grow plants until they reach the desired growth stage for application (e.g., 3-4 leaf stage, ~10 cm height).

  • Herbicide Preparation:

    • Prepare a stock solution of each herbicide.

    • Create a serial dilution to generate a range of 6-8 application rates for each herbicide. The rates should bracket the expected GR₅₀ dose (from no effect to complete mortality).

    • Include an untreated control (sprayed with water/surfactant only).

    • If required, add surfactant to all spray solutions, including the control, at the recommended concentration.

  • Experimental Design & Application:

    • Arrange pots in a completely randomized design (CRD) with 4-6 replications per treatment rate.

    • Transfer plants to the track sprayer.

    • Apply the designated herbicide rate to each set of pots. Ensure uniform coverage.

  • Incubation and Data Collection:

    • Return plants to the greenhouse and arrange them according to the randomized design.

    • Water plants as needed, avoiding wetting the foliage for the first 24 hours.

    • At a set time point after treatment (e.g., 14 or 21 days), collect data.

      • Visual Injury Rating: Score each pot on a scale of 0% (no effect) to 100% (complete plant death).

      • Biomass Reduction: Harvest the above-ground biomass from each pot. Dry the biomass in an oven at 60°C until a constant weight is achieved. Weigh the dried biomass.

  • Data Analysis:

    • Calculate the percent growth reduction for each replicate relative to the mean of the untreated controls: ((Control Biomass - Treated Biomass) / Control Biomass) * 100.

    • Use a statistical software package (e.g., R, SAS) to perform a non-linear regression analysis on the dose-response data to estimate the GR₅₀ values for each herbicide.

    • Use analysis of variance (ANOVA) to compare treatments and determine statistical significance.

Workflow Visualization

Bioassay_Workflow start Start: Plant Propagation prep Prepare Herbicide Dose Range start->prep design Randomized Experimental Design prep->design spray Herbicide Application (Track Sprayer) design->spray incubate Greenhouse Incubation (14-21 Days) spray->incubate collect Data Collection (Visual Rating & Biomass) incubate->collect analyze Statistical Analysis (Non-linear Regression, ANOVA) collect->analyze end End: Determine GR₅₀ analyze->end

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Molecular Blueprint for Drug Efficacy

In the intricate world of drug discovery, the Structure-Activity Relationship (SAR) serves as a foundational pillar, guiding the transformation of promising molecules into potent therapeutic agents.[1] SAR is the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure.[2][3] By systematically modifying a molecule's chemical structure and assessing the subsequent impact on its biological effect, medicinal chemists can identify the key molecular features—or pharmacophores—responsible for its desired therapeutic action.[1][3][4] This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound's potency and selectivity while minimizing adverse effects.[2][5]

This guide provides an in-depth comparison of key methodologies and experimental protocols essential for robust SAR studies. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing and interpreting SAR, ultimately accelerating the journey from a preliminary "hit" to a viable drug candidate.

The Iterative Nature of SAR: A Cyclical Path to Optimization

The exploration of SAR is not a linear process but a cyclical one, often referred to as the "Design-Make-Test-Analyze" (DMTA) cycle. Each turn of this cycle refines our understanding and brings us closer to a compound with an optimal therapeutic profile.

The causality behind this iterative approach is rooted in the multi-parameter optimization challenge of drug discovery.[6] A single structural change can influence not only the target affinity but also a host of other properties, including solubility, metabolic stability, and toxicity. Therefore, a cyclical process is essential to balance these often-competing parameters.

SAR_Cycle cluster_0 The SAR Iterative Cycle Design Design & Hypothesize (e.g., QSAR, Docking) Make Chemical Synthesis (Analog Generation) Design->Make Synthesize Analogs Test Biological & ADME-Tox Assays (Data Generation) Make->Test Test Compounds Analyze Analyze & Interpret Data (Identify SAR Trends) Test->Analyze Generate Data Analyze->Design Refine Hypothesis

Caption: The iterative "Design-Make-Test-Analyze" cycle is central to SAR studies.

Methodologies for Elucidating SAR: A Comparative Overview

Several powerful techniques are employed to analyze and predict SAR. The choice of method often depends on the available data and the specific questions being addressed.

Methodology Principle Typical Application Strengths Limitations
Qualitative SAR Identifies key functional groups and structural features by comparing discrete, structurally related compounds.[2]Early-stage hit-to-lead, understanding essential pharmacophore features.[4]Intuitive, does not require large datasets, good for identifying "activity cliffs."[7]Not predictive, relies on chemical intuition, can be subjective.
Quantitative SAR (QSAR) Develops mathematical models that correlate physicochemical properties or molecular descriptors with biological activity.[8][9][10]Lead optimization, virtual screening, predicting the activity of unsynthesized compounds.[11][12]Predictive power, can handle large datasets, provides quantitative insights.[9][11]Requires a significant and consistent dataset, models can be overfitted, predictive power is limited to the chemical space of the training set.[8]
Matched Molecular Pair Analysis (MMPA) Compares pairs of compounds that differ by a single, well-defined structural transformation to quantify the effect of that change on a specific property.[13][14]Lead optimization, understanding the impact of specific chemical modifications on potency, solubility, etc.[6][15]Data-driven and objective, provides easily interpretable "rules" for optimization.[16]Requires a large database of compounds and associated data, may not capture non-additive effects.
Pharmacophore Modeling Creates an abstract 3D model of the essential steric and electronic features required for a molecule to interact with a specific biological target.[17][18]Virtual screening to identify novel scaffolds, understanding ligand-receptor interactions.[4][19]Can be used without a known receptor structure (ligand-based), computationally efficient for screening large libraries.[17]The model is an abstraction and may not capture all nuances of binding, success is highly dependent on the quality of the input ligands.[20]

Case Study: SAR of Hypothetical Tyr-Kinase Inhibitors

To illustrate the practical application of SAR, we will examine a hypothetical series of compounds designed to inhibit a tyrosine kinase, a class of enzymes often implicated in cancer.[21][22] Our goal is to improve the potency (measured by IC50) and metabolic stability while maintaining acceptable solubility.

Our starting point is Compound 1 , a lead molecule with moderate potency. We will systematically modify three regions: the Hinge-Binding Motif (R1) , the Solvent-Exposed Region (R2) , and the Gatekeeper Pocket (R3) .

Comparative Data of Tyr-Kinase Inhibitor Analogs
CompoundR1 (Hinge Binder)R2 (Solvent-Exposed)R3 (Gatekeeper Pocket)Kinase IC50 (nM)Microsomal Stability (% remaining at 1h)Aqueous Solubility (µg/mL)
1 (Lead) -NH-pyrazole-H-OCH31504550
2 -NH-indazole-H-OCH355 4248
3 -NH-pyrazole-F-OCH31454855
4 -NH-pyrazole-morpholine-OCH316085 >200
5 -NH-pyrazole-H-CH31754045
6 -NH-pyrazole-H-CF325 1530
7 (Optimized) -NH-indazole-morpholine-CF315 78 180
SAR Interpretation & Causality
  • Hinge-Binding Motif (R1): Comparing Compound 1 and Compound 2 , the switch from a pyrazole to an indazole ring significantly improves potency (150 nM vs. 55 nM). This suggests the larger indazole system forms more favorable interactions, likely additional van der Waals contacts, within the hinge region of the kinase.[23] This is a classic example of scaffold hopping to enhance target engagement.

  • Solvent-Exposed Region (R2): Adding a small fluorine (Compound 3 ) has a negligible effect on potency but slightly improves solubility. The key insight comes from Compound 4 , where introducing a morpholine group dramatically boosts both solubility (>200 µg/mL) and metabolic stability (85% remaining). The causal factor here is the polar, non-metabolizable nature of the morpholine ring, which improves aqueous interactions and blocks a potential site of metabolism without disrupting target binding.

  • Gatekeeper Pocket (R3): Modifications here have a profound impact on potency. Replacing the methoxy group (-OCH3) of Compound 1 with a smaller methyl group (Compound 5 ) is detrimental. However, replacing it with a strongly electron-withdrawing trifluoromethyl group (-CF3) in Compound 6 leads to a six-fold increase in potency (150 nM vs. 25 nM). This indicates that the pocket is sensitive to both steric bulk and electronic effects, with the -CF3 group likely forming a critical interaction with the gatekeeper residue. The trade-off is a decrease in metabolic stability, a common challenge with lipophilic groups.

  • Synergistic Optimization: Compound 7 combines the three beneficial modifications: the indazole hinge binder, the solubilizing morpholine group, and the potent trifluoromethyl group. The result is a highly potent compound (15 nM) with excellent solubility and significantly improved metabolic stability compared to the lead. This demonstrates the power of combining positive SAR trends to achieve multi-parameter optimization.

Essential Experimental Protocols for SAR Data Generation

The reliability of any SAR analysis hinges on the quality and consistency of the underlying experimental data.[24] Below are standardized protocols for key assays.

Biochemical Potency: Surface Plasmon Resonance (SPR) Binding Assay

This assay provides kinetic data (kon and koff) and affinity (KD), offering a deeper understanding of the ligand-target interaction than simple IC50 values.[25][26]

SPR_Workflow cluster_1 SPR Experimental Workflow Immobilize 1. Immobilize Kinase on Sensor Chip Inject_Analyte 2. Inject Compound (Analyte) at Various Concentrations Immobilize->Inject_Analyte Association 3. Measure Association Phase (Analyte Binding) Inject_Analyte->Association Dissociation 4. Inject Buffer (Measure Dissociation Phase) Association->Dissociation Regenerate 5. Regenerate Chip Surface Dissociation->Regenerate Analyze 6. Analyze Sensorgram (Calculate KD, kon, koff) Dissociation->Analyze Regenerate->Inject_Analyte Next Concentration

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit.

  • Ligand Immobilization: Covalently immobilize the purified recombinant tyrosine kinase onto the activated sensor surface to a target level of ~10,000 Response Units (RU).

  • Analyte Preparation: Prepare a serial dilution of the test compound in an appropriate running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically span from 0.1x to 10x the expected KD.

  • Binding Cycle:

    • Inject the compound solution over the sensor surface for 180 seconds to monitor the association phase.[27]

    • Switch to injecting running buffer alone for 300 seconds to monitor the dissociation phase.[27]

  • Regeneration: Inject a low pH glycine solution to strip the bound compound and regenerate the sensor surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[25]

Cell-Based Functional Assay: GPCR-Mediated cAMP Accumulation

For targets like G-protein coupled receptors (GPCRs), it's crucial to measure functional activity in a cellular context.[28][29] This protocol measures the modulation of cyclic AMP (cAMP), a key second messenger.[30]

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the target GPCR into 384-well assay plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of test compounds. Add the compounds to the cells and incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and detect intracellular cAMP levels using a competitive immunoassay kit, such as a bioluminescence-based assay (e.g., cAMP-Glo™).[31]

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to positive (e.g., a known agonist) and negative (vehicle) controls. Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).[24]

ADME-Tox Profiling: In Vitro Metabolic Stability

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology properties is critical to avoid late-stage drug failure.[32][33] Metabolic stability is a key parameter.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add liver microsomes (human or other species) and the test compound (typically at 1 µM final concentration).

  • Initiate Reaction: Pre-warm the plate to 37°C, then add a solution of NADPH to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), add a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Conclusion and Future Outlook

Structure-Activity Relationship studies are the cornerstone of modern medicinal chemistry, providing a rational framework for the multi-parameter optimization of therapeutic agents.[5] By integrating qualitative and quantitative methods with a robust suite of biochemical, cellular, and ADME-Tox assays, researchers can efficiently navigate the complex chemical space to identify molecules with superior efficacy and safety profiles. As computational tools like machine learning and AI become more integrated into the DMTA cycle, the ability to predict SAR and design novel compounds will be further enhanced, promising to accelerate the delivery of new medicines to patients in need.[34]

References

A Researcher's Guide to the Isomeric Comparison of Chlorophenoxy-nitrobenzene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and separation of isomers are paramount. The subtle shift of a single functional group can dramatically alter a compound's physicochemical properties, biological activity, and toxicological profile. This guide provides an in-depth technical comparison of chlorophenoxy-nitrobenzene isomers, offering field-proven insights and validated experimental protocols to navigate the challenges of their analysis.

Introduction: Why Isomeric Purity Matters

Chlorophenoxy-nitrobenzene compounds serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] They are diaryl ethers containing a chlorophenoxy group and a nitrobenzene group. The relative positions of the chloro, nitro, and ether linkage substituents give rise to numerous structural isomers. For example, considering only monosubstitution on each ring, we can have isomers like 2-chloro-1-(4-nitrophenoxy)benzene, 4-chloro-1-(2-nitrophenoxy)benzene, and 4-chloro-1-(4-nitrophenoxy)benzene.

The electronic interplay between the electron-withdrawing nitro group (-NO₂) and the chloro group (-Cl), and the electron-donating ether linkage (-O-), dictates the molecule's reactivity, polarity, and steric hindrance. These differences are not trivial; they can influence everything from reaction kinetics in a synthetic pathway to binding affinity with a biological target. Consequently, a robust analytical framework to separate and unequivocally identify these isomers is not just a matter of quality control but a fundamental requirement for reproducible and reliable research.

This guide will focus on the practical aspects of differentiating these isomers, grounded in established analytical principles.

Isomer_Structures cluster_isomers Key Chlorophenoxy-nitrobenzene Isomers A 4-Chloro-1-(4-nitrophenoxy)benzene (p,p-isomer) B 4-Chloro-1-(2-nitrophenoxy)benzene (p,o-isomer) C 2-Chloro-1-(4-nitrophenoxy)benzene (o,p-isomer) caption Structural comparison of three common isomers. HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis A Mobile Phase Preparation C System Equilibration & SST A->C B Standard/Sample Preparation B->C D Sample Injection & Data Acquisition C->D E Peak Integration & Identification D->E F Quantification & Reporting E->F

References

A Comparative Guide to the Reactivity of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and specialty chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process safety. 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is a diaryl ether with a chemical structure primed for nucleophilic aromatic substitution (SNAr) reactions. The presence of a nitro group, a potent electron-withdrawing group, positioned para to the chlorine atom, significantly activates the aromatic ring towards nucleophilic attack.[1][2][3] This guide provides a comprehensive framework for benchmarking the reactivity of this compound against established alternatives, supported by detailed experimental protocols and theoretical considerations.

Understanding the Reactivity Profile

This compound, with the CAS number 22544-07-6, is a yellow crystalline solid soluble in most organic solvents.[4][5] Its reactivity is primarily dictated by the principles of nucleophilic aromatic substitution. The SNAr mechanism involves a two-step process: the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the chloride ion).[1][3][6]

The key structural features influencing its reactivity are:

  • Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the para position is a strong EWG, which is crucial for activating the ring towards nucleophilic attack.[1][2] It stabilizes the negative charge of the Meisenheimer complex through resonance.[3]

  • Leaving Group: The chlorine atom is a moderately good leaving group in SNAr reactions. While fluorine is often a better leaving group in this context due to its high electronegativity which enhances the electrophilicity of the carbon atom it is attached to, chlorine's ability to be displaced is still significant.[1]

  • Steric Hindrance: The bulky 4-chlorophenoxy group ortho to the chlorine atom may introduce some steric hindrance, potentially influencing the rate of nucleophilic attack compared to less substituted analogs.

Comparative Benchmarking: A Proposed Framework

Due to the limited availability of published kinetic data for this compound, this guide proposes a standardized experimental framework to benchmark its reactivity against well-characterized compounds such as 1-chloro-2,4-dinitrobenzene and 1-chloro-4-nitrobenzene.[7][8]

Core Principle: The comparison will be based on the determination of second-order rate constants (k₂) for the reaction with a model nucleophile under controlled conditions. The rate law for these SNAr reactions is typically first order in both the aryl halide and the nucleophile.[6]

Rate = k₂ [Aryl Halide] [Nucleophile]

CompoundKey FeaturesRationale for Selection
1-Chloro-4-nitrobenzene Single nitro group activation (para). A baseline for mono-activated systems.Provides a direct comparison to assess the electronic impact of the 4-chlorophenoxy group.
1-Chloro-2,4-dinitrobenzene Two nitro groups (ortho and para) providing strong activation.Represents a highly reactive benchmark to situate the reactivity of the target compound.
1-Fluoro-4-nitrobenzene Fluorine as the leaving group.Allows for the investigation of the leaving group effect (F vs. Cl).

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a method for determining the reaction kinetics using UV-Vis spectrophotometry, a common technique for monitoring the progress of reactions involving chromophoric species.[9][10]

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound and comparative compounds with a model nucleophile, such as piperidine or sodium methoxide.

Materials:

  • This compound

  • 1-Chloro-4-nitrobenzene

  • 1-Chloro-2,4-dinitrobenzene

  • Piperidine (or Sodium Methoxide)

  • Anhydrous solvent (e.g., DMSO, Acetonitrile)

  • Thermostatted UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Workflow Visualization:

Caption: Workflow for kinetic analysis of SNAr reactions.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of each aryl halide (e.g., 0.01 M) in anhydrous DMSO.

    • Prepare a stock solution of the nucleophile (e.g., 1 M piperidine) in anhydrous DMSO.

  • Determination of λmax:

    • React a small amount of the aryl halide with an excess of the nucleophile to completion.

    • Scan the resulting solution to determine the wavelength of maximum absorbance (λmax) of the product.

  • Kinetic Measurements:

    • Set the spectrophotometer to the determined λmax and the desired reaction temperature (e.g., 50 °C).

    • In a quartz cuvette, pipette a known volume of the aryl halide stock solution and the solvent.

    • Initiate the reaction by adding a large excess (at least 10-fold) of the nucleophile solution to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at fixed time intervals until the reaction is complete.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -k_obs.[11][12]

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile] .

Interpreting the Results and Comparative Analysis

The obtained second-order rate constants will provide a quantitative measure of the reactivity of each compound.

Expected Reactivity Trends:

Based on established principles of SNAr reactions, the following trend in reactivity is anticipated:

1-Chloro-2,4-dinitrobenzene > this compound ≈ 1-Chloro-4-nitrobenzene

The relative reactivity of this compound compared to 1-chloro-4-nitrobenzene will be particularly insightful. If the former is more reactive, it would suggest that the 4-chlorophenoxy group has a net electron-withdrawing effect in this system. Conversely, if it is less reactive, steric hindrance may be the dominant factor.

Data Summary Table (Hypothetical Data):

Aryl HalideNucleophileTemp (°C)k₂ (M⁻¹s⁻¹)Relative Rate
This compoundPiperidine50Experimental ValueCalculated
1-Chloro-4-nitrobenzenePiperidine50Experimental Value1.0
1-Chloro-2,4-dinitrobenzenePiperidine50Experimental ValueCalculated

Mechanistic Considerations

The SNAr reaction proceeds through the formation of a Meisenheimer complex. The stability of this intermediate is key to the overall reaction rate.

Caption: Generalized SNAr addition-elimination mechanism.

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[2] The electron-withdrawing nitro group delocalizes the negative charge, stabilizing this intermediate and lowering the activation energy of the first step.

Conclusion for Drug Development Professionals

For researchers in drug development, understanding the relative reactivity of synthons like this compound is critical for process development and optimization. A moderately reactive compound can be advantageous, offering a balance between sufficient reactivity for efficient synthesis and stability to avoid unwanted side reactions. The proposed benchmarking framework provides a robust methodology for quantitatively assessing this reactivity, enabling informed decisions in the selection of starting materials and the design of synthetic routes. The experimental data generated will allow for a direct comparison of its utility against more common reagents, ultimately contributing to more efficient and predictable drug synthesis campaigns.

References

A Comparative Guide to In-Vitro vs. In-Vivo Studies of Nitroaromatic Compound Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Metabolism in the Fate of Nitroaromatic Compounds

Nitroaromatic compounds, a class of organic molecules characterized by the presence of one or more nitro groups attached to an aromatic ring, are of significant interest across various scientific disciplines. Their applications range from pharmaceuticals and explosives to pesticides and dyes. However, their biological activity, therapeutic efficacy, and potential toxicity are profoundly influenced by their metabolic fate within a living system.[1][2] Understanding the biotransformation of these compounds is paramount for drug development, risk assessment, and environmental science.[3][4][5]

This guide provides an in-depth comparison of the two primary methodologies used to investigate the metabolism of nitroaromatic compounds: in-vitro and in-vivo studies. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present a critical evaluation of their respective strengths and limitations to aid researchers in making informed decisions for their specific research objectives.

The Metabolic Pathways of Nitroaromatic Compounds: A Two-Pronged Attack

The metabolism of nitroaromatic compounds is complex and primarily involves two major pathways: nitroreduction and ring oxidation .[1]

  • Nitroreduction: This is a key metabolic route where the nitro group (-NO2) is reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group.[1] This process can be catalyzed by various enzymes, including NAD(P)H-dependent nitroreductases found in both mammalian tissues and gut microbiota.[6][7][8] The reduction of the nitro group can lead to the formation of reactive intermediates that can bind to cellular macromolecules, a mechanism often linked to their toxicity.[9]

  • Ring Oxidation: This pathway involves the enzymatic modification of the aromatic ring, primarily by cytochrome P450 (CYP) enzymes.[10][11][12] These reactions, part of Phase I metabolism, introduce or expose functional groups (like hydroxyl groups) on the ring, increasing the compound's polarity.[12]

Following these initial transformations, the metabolites can undergo Phase II metabolism , where they are conjugated with endogenous molecules like glucuronic acid, sulfate, or glutathione.[13][14][15] This conjugation further increases water solubility, facilitating their excretion from the body.

Metabolic Pathways of Nitroaromatic Compounds cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Nitroaromatic Compound Nitroaromatic Compound Nitroreduction Nitroreduction Nitroaromatic Compound->Nitroreduction Nitroreductases Ring Oxidation Ring Oxidation Nitroaromatic Compound->Ring Oxidation CYP450s Amino Metabolite Amino Metabolite Nitroreduction->Amino Metabolite Hydroxylated Metabolite Hydroxylated Metabolite Ring Oxidation->Hydroxylated Metabolite Conjugation Conjugation Amino Metabolite->Conjugation Hydroxylated Metabolite->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Metabolic fate of nitroaromatic compounds.

In-Vitro Metabolism Studies: A Controlled Look into the Molecular Machinery

In-vitro studies are conducted outside of a living organism, using isolated cells, subcellular fractions, or purified enzymes in a controlled laboratory setting.[16][17] This approach allows for a detailed and mechanistic investigation of specific metabolic pathways.

Common In-Vitro Models for Nitroaromatic Metabolism

A variety of in-vitro models are available, each with its own set of advantages and disadvantages.[18]

In-Vitro ModelDescriptionAdvantagesDisadvantages
Recombinant Enzymes Purified enzymes (e.g., specific CYPs or nitroreductases) expressed in a host system.Highly specific for studying the role of a single enzyme.[18]Lacks the complexity of a cellular environment and may not reflect physiological conditions.[19]
Liver Microsomes Vesicles of the endoplasmic reticulum isolated from liver homogenates, rich in CYP enzymes.[20]Good for studying Phase I metabolism.[19][20]Lacks cytosolic enzymes and cofactors for Phase II reactions; requires supplementation.[19][20]
Liver S9 Fraction A mixture of microsomes and cytosol, containing both Phase I and Phase II enzymes.[19]More complete metabolic system than microsomes.[19]Can have direct toxicity to cells at necessary concentrations.[19]
Hepatocytes Intact liver cells, either freshly isolated or cryopreserved.Considered the "gold standard" for in-vitro metabolism, containing a full complement of enzymes and transporters.[20][21]Limited availability of high-quality human hepatocytes; short-term viability.[20]
Gut Microbiota Cultures Anaerobic cultures of intestinal bacteria.Essential for studying the role of the gut microbiome in nitroreduction.[6][7]Difficult to replicate the complex and diverse in-vivo gut environment.
Experimental Protocol: In-Vitro Nitroreductase Assay

This protocol provides a general framework for measuring nitroreductase activity in a bacterial cell extract.

Materials:

  • Bacterial cell culture expressing nitroreductase

  • Lysis buffer (e.g., phosphate buffer with protease inhibitors)

  • Nitroaromatic substrate (e.g., 1-nitropyrene)

  • NAD(P)H

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • Analytical instrument (e.g., HPLC-UV/MS)

Procedure:

  • Prepare Cell Extract: Grow the bacterial culture to the desired density. Harvest the cells by centrifugation and resuspend in lysis buffer. Disrupt the cells using sonication or other appropriate methods. Centrifuge the lysate to remove cell debris and collect the supernatant (crude enzyme extract).[22]

  • Set up the Reaction: In a microcentrifuge tube, combine the reaction buffer, NAD(P)H, and the nitroaromatic substrate.

  • Initiate the Reaction: Add a specific amount of the cell extract to the reaction mixture to start the reaction. Incubate at a controlled temperature (e.g., 37°C).

  • Stop the Reaction: At various time points, take aliquots of the reaction mixture and add them to a quenching solution to stop the enzymatic activity.

  • Analyze the Metabolites: Analyze the quenched samples by HPLC-UV/MS or another suitable analytical method to quantify the formation of the amino metabolite and the disappearance of the parent nitroaromatic compound.[23][24]

  • Calculate Enzyme Activity: Determine the rate of metabolite formation and express the nitroreductase activity in appropriate units (e.g., nmol/min/mg protein).

In-Vitro Nitroreductase Assay Workflow Bacterial Culture Bacterial Culture Cell Lysis Cell Lysis Bacterial Culture->Cell Lysis Harvest & Disrupt Crude Enzyme Extract Crude Enzyme Extract Cell Lysis->Crude Enzyme Extract Centrifugation Enzymatic Reaction Enzymatic Reaction Crude Enzyme Extract->Enzymatic Reaction Add to Reaction Mix Quenching Quenching Enzymatic Reaction->Quenching Time Points Reaction Mix Buffer + Substrate + NAD(P)H Reaction Mix->Enzymatic Reaction LC-MS Analysis LC-MS Analysis Quenching->LC-MS Analysis Sample Injection Data Analysis Data Analysis LC-MS Analysis->Data Analysis Quantification Enzyme Activity Enzyme Activity Data Analysis->Enzyme Activity

Caption: Workflow for an in-vitro nitroreductase assay.

In-Vivo Metabolism Studies: The Whole-Organism Perspective

In-vivo studies are conducted in living organisms, such as laboratory animals (e.g., rats, mice), providing a holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[17][25]

The Importance of Animal Models

The choice of animal model is critical for the relevance and translatability of in-vivo findings to humans.[26][27] Rodents are commonly used due to their well-characterized physiology and genetics.[4][26] However, species differences in drug metabolism can be significant, and results should be interpreted with caution.[25][28]

Key Considerations for In-Vivo Study Design
  • Route of Administration: The way the compound is introduced (e.g., oral, intravenous, dermal) can significantly impact its metabolic fate.[29]

  • Dose and Dosing Regimen: The amount and frequency of dosing can influence the saturation of metabolic pathways and the formation of different metabolites.

  • Sample Collection: The timing and type of biological samples collected (e.g., blood, urine, feces, tissues) are crucial for capturing the complete metabolic profile.[25]

  • Analytical Methods: Sensitive and specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required to identify and quantify metabolites in complex biological matrices.[23][30][31]

Experimental Protocol: Rodent Pharmacokinetic and Metabolism Study

This protocol outlines a typical in-vivo study to assess the metabolism of a nitroaromatic compound in rats.

Materials:

  • Test nitroaromatic compound

  • Appropriate vehicle for dosing

  • Male Sprague-Dawley rats (or other suitable strain)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Analytical instrument (LC-MS/MS)

Procedure:

  • Acclimatization and Dosing: Acclimate the rats to the laboratory conditions. Administer a single dose of the nitroaromatic compound via the desired route (e.g., oral gavage).

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein sampling). Process the blood to obtain plasma.

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-24 hours, 24-48 hours).

  • Sample Processing:

    • Plasma: Precipitate proteins from the plasma samples (e.g., with acetonitrile) and centrifuge to obtain a clear supernatant.

    • Urine: Centrifuge the urine samples to remove any particulates.

    • Feces: Homogenize the fecal samples in a suitable solvent and extract the metabolites.

  • Metabolite Analysis: Analyze the processed samples using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

  • Data Analysis:

    • Pharmacokinetics: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the parent compound and major metabolites.

    • Metabolite Profiling: Determine the relative abundance of each metabolite in the different biological matrices to understand the major metabolic pathways.

In-Vivo Metabolism Study Workflow Animal Acclimatization Animal Acclimatization Dosing Dosing Animal Acclimatization->Dosing Administer Compound Sample Collection Sample Collection Dosing->Sample Collection Blood, Urine, Feces Sample Processing Sample Processing Sample Collection->Sample Processing Extraction & Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Quantification Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation PK & Metabolite Profiling Metabolic Profile Metabolic Profile Data Interpretation->Metabolic Profile

Caption: Workflow for an in-vivo metabolism study.

In-Vitro vs. In-Vivo: A Head-to-Head Comparison

The choice between in-vitro and in-vivo studies depends on the specific research question. Often, a combination of both approaches provides the most comprehensive understanding.

FeatureIn-Vitro StudiesIn-Vivo Studies
Biological Complexity Low (isolated systems)[17]High (whole organism)[17]
Control over Variables HighLow
Throughput HighLow
Cost Generally lower[16]Generally higher
Ethical Considerations Fewer (no animal use)Significant (animal welfare)
Mechanistic Insight High (can isolate specific pathways)Moderate (reflects integrated physiology)
Physiological Relevance Lower (may not predict in-vivo outcomes accurately)[16][17][32]High (provides a holistic view of ADME)[25]
Predictive Power for Human Metabolism Variable, depends on the model[21]Generally better, but species differences are a concern[25]

Bridging the Gap: The Importance of In-Vitro to In-Vivo Extrapolation (IVIVE)

A significant challenge in drug development is translating in-vitro data to predict in-vivo outcomes.[17][21] In-vitro to in-vivo extrapolation (IVIVE) uses mathematical models to integrate in-vitro metabolic data with physiological parameters to predict the in-vivo pharmacokinetics of a compound.[21] While still an evolving field, IVIVE is a valuable tool for prioritizing compounds and designing more efficient in-vivo studies.[21]

Conclusion: An Integrated Approach for a Complete Picture

Both in-vitro and in-vivo studies are indispensable tools for elucidating the metabolic fate of nitroaromatic compounds. In-vitro methods offer a powerful, high-throughput approach to dissect specific enzymatic pathways and screen compounds early in the discovery process. In-vivo studies, while more complex and resource-intensive, provide the essential whole-organism context, revealing the interplay of absorption, distribution, metabolism, and excretion.

A well-designed research strategy will often employ a tiered approach, starting with in-vitro screening to identify key metabolic pathways and potential liabilities. Promising candidates can then be advanced to in-vivo studies for a more comprehensive evaluation of their pharmacokinetic and metabolic profiles. By judiciously combining the strengths of both methodologies, researchers can gain a robust understanding of nitroaromatic compound metabolism, paving the way for the development of safer and more effective drugs and a better assessment of their environmental impact.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is a complex halogenated nitroaromatic compound. Due to its structure, which combines a chlorinated phenyl ether with a nitrobenzene moiety, it presents significant toxicological and environmental hazards. Improper disposal is not merely a regulatory violation; it poses a direct threat to human health and can lead to persistent environmental contamination. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established chemical safety principles and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals to manage this chemical waste with the highest degree of safety and environmental stewardship.

Section 1: Hazard Profile and Risk Assessment

The disposal protocol for any chemical is dictated by its inherent hazards. This compound is not a common reagent with a readily available, specific Safety Data Sheet (SDS). Therefore, its hazard profile must be expertly inferred from its structural components: a chloronitrobenzene and a chlorophenoxy group.

  • Toxicity: Analogous compounds like chloronitrobenzenes are highly toxic if swallowed, inhaled, or in contact with skin.[1][2] Systemic effects may include damage to the blood (leading to methemoglobinemia and cyanosis), liver, kidneys, and spleen.[3]

  • Carcinogenicity & Mutagenicity: The compound is suspected to be a carcinogen and a mutagen.[1][2][4] Notably, 1-Chloro-4-nitrobenzene is listed under California's Proposition 65 as a chemical known to cause cancer.[1]

  • Environmental Hazard: This class of compound is toxic to aquatic life with long-lasting effects.[1][2] Halogenated and nitrated aromatic rings are resistant to natural degradation, leading to persistence in the environment and a potential for bioaccumulation.[4][5] Therefore, release to drains, soil, or waterways must be strictly avoided.[1][4]

  • Physical Hazards: While the compound itself is a combustible solid, it is not highly flammable.[4] A significant physical hazard arises from its dust, which can form explosive mixtures in the air.[3] Combustion produces highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and potentially phosgene.[3]

Table 1: Inferred Properties of this compound
PropertyInferred Value / DescriptionRationale & Causality
Physical State Solid, likely crystalline.Based on related chloronitrobenzene and benzophenone structures which are typically solids at room temperature.[4][6]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Suspected Carcinogen, Suspected Mutagen, Organ Toxicity (Repeated Exposure), Aquatic Toxicity (Chronic).[1][2]Derived directly from the known hazards of chloronitrobenzene and the general toxicological profile of halogenated nitroaromatics.[1][2][5]
Incompatibilities Strong reducing agents, strong acids, strong bases, strong oxidizing agents.[3][6]The nitro group can react violently with reducing agents. The ether linkage can be cleaved by strong acids. The aromatic rings are susceptible to attack by strong oxidizers. Such reactions can be exothermic and hazardous.
Hazardous Decomposition Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, phosgene.[3]Thermal decomposition or combustion will break down the molecule, releasing its constituent elements as toxic and corrosive gases. The presence of chlorine and carbon makes phosgene formation a credible threat under certain combustion conditions.[3]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to establish a safe working environment. This includes ensuring a certified chemical fume hood is operational and an emergency eyewash and shower are accessible.[4]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Double-gloving is recommended. Use a heavier, chemical-resistant outer glove (e.g., butyl rubber or Viton) over a standard nitrile inner glove. Nitrile gloves alone offer insufficient protection against chlorinated aromatics. Always inspect gloves for integrity before use.[1]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or the solid in a way that could generate dust.[1]

  • Body Protection: A flame-resistant lab coat is required. For handling significant quantities or cleaning spills, a chemically resistant apron or full-body suit is necessary.[2]

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[2]

Emergency Exposure Procedures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[1]

Section 3: Waste Characterization, Segregation, and Collection

Proper disposal begins at the point of generation. Accurate characterization and strict segregation are critical for a compliant and safe disposal pathway.

Step-by-Step Collection Protocol:

  • Waste Determination: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound must be managed as a hazardous waste.[8] It is a halogenated organic compound (HOC) and exhibits characteristics of toxicity.[9][10]

  • Waste Segregation:

    • Primary Container: Collect pure this compound, reaction residues, and heavily contaminated materials in a dedicated, properly sealed hazardous waste container.

    • Waste Stream: This waste must be segregated into the "Halogenated Organic Waste" stream.

    • CRITICAL - DO NOT: Do not mix this waste with non-halogenated solvents, aqueous waste, or oxidizers. Mixing can create complex, dangerous, and expensive disposal challenges. For example, mixing with certain other chemicals could produce a "listed waste" (e.g., F002) if it contains a mixture of specific solvents, complicating the disposal profile.[11]

  • Containerization:

    • Use a chemically compatible container (e.g., glass or polyethylene) with a secure, vapor-tight lid.

    • Ensure the container is in good condition, free from cracks or leaks.

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Labeling:

    • Immediately label the waste container using your institution's official hazardous waste tag.

    • The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • All identified hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

      • The accumulation start date.

Section 4: Approved Disposal Procedures

The following procedures outline the only acceptable pathways for the final disposition of this chemical waste.

Small Quantities & Contaminated Labware

This category includes items like contaminated gloves, weigh paper, pipette tips, and silica gel from chromatography.

  • Collection: Place lightly contaminated disposable items in a designated, lined solid waste container within the fume hood.

  • Segregation: This container must be exclusively for solid halogenated organic waste.

  • Packaging: When full, securely seal the liner bag and place it in a larger, labeled hazardous waste drum or container provided by your institution's Environmental Health & Safety (EHS) office.

  • Final Disposal: The contents will be sent for high-temperature incineration.

Bulk Quantities & Concentrated Residues

This applies to unused reagents, reaction mixtures, and distillation residues.

  • Direct Prohibition: Under no circumstances should this chemical be disposed of down the drain or in regular trash. This is a direct violation of EPA regulations and poses a severe environmental threat.[1] Landfilling of untreated halogenated organic waste is strictly prohibited by the RCRA Land Disposal Restrictions (LDR) program.[8]

  • Primary Disposal Method: Incineration:

    • Mechanism: The required and most effective disposal method is high-temperature incineration in a facility permitted to handle hazardous waste.[6] The incinerator must be equipped with afterburners and alkaline scrubbers.[6][12]

    • Causality: High temperatures (>800°C) are necessary to ensure the complete destruction of the stable aromatic rings.[12][13] The afterburner provides additional residence time at high temperature to destroy any toxic products of incomplete combustion (PICs).[14] The alkaline scrubbers are essential to neutralize the acidic gases (HCl) formed from the chlorine atoms in the molecule.[12]

  • Arranging for Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Contact your institution's EHS department to schedule a pickup.

    • EHS will work with a licensed hazardous waste transporter to move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Prohibited Disposal Methods
  • Drain Disposal: Absolutely forbidden. The compound's aquatic toxicity and persistence would cause significant harm to water treatment systems and ecosystems.[2]

  • Landfill: Forbidden for the untreated chemical.[8] Only the stabilized ash from incineration may be landfilled in a designated hazardous waste landfill.[15][16]

  • Evaporation: Forbidden. Allowing the compound to evaporate in a fume hood would release toxic vapors into the atmosphere.

  • Uncontrolled Neutralization/Degradation: Do not attempt to treat the waste in the lab with reagents like strong bases or acids. Such reactions are unpredictable, can be violent, and may produce even more hazardous byproducts. While chemical degradation methods like using Fenton's reagent exist, these are specialized processes not suitable for routine lab disposal.[17]

Section 5: Disposal Workflow Visualization

The following diagram illustrates the complete, compliant lifecycle for this compound waste, from the laboratory bench to its final destruction.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal External Disposal Chain cluster_treatment Final Disposition Gen Waste Generation (e.g., reaction residue, contaminated gloves) Seg Segregation (Halogenated Organic Waste Stream) Gen->Seg Immediate Cont Containerize & Label (Sealed, compatible container with full hazard info) Seg->Cont Properly Store Secure Storage (Satellite Accumulation Area) Cont->Store Await Pickup Pickup EHS Pickup & Consolidation Store->Pickup Scheduled Transport Licensed Hazardous Waste Transporter Pickup->Transport Manifested TSDF Permitted TSDF (Treatment, Storage, and Disposal Facility) Transport->TSDF Incinerate High-Temperature Incineration (>800°C with afterburner and acid gas scrubber) TSDF->Incinerate Treatment Residue Ash/Residue Management Incinerate->Residue Stabilize Landfill Secure Hazardous Waste Landfill Residue->Landfill Final

References

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